molecular formula C31H29N5O6S B1193789 XL765 CAS No. 1349796-36-6

XL765

货号: B1193789
CAS 编号: 1349796-36-6
分子量: 599.662
InChI 键: HJSSPYJVWLTYHG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

XL147 analog 2 is an analog of XL147.>Voxtalisib-Analog is an analogue of Voxtalisib. Voxtalisib-Analog was mistakenly listed as Voxtalisib. As of 1/24/2018, many database (such as Sci-Finder) and vendors listed CAS#1349796-36-6 as Voxtalisib.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N-[4-[[3-(3,5-dimethoxyanilino)quinoxalin-2-yl]sulfamoyl]phenyl]-3-methoxy-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29N5O6S/c1-19-9-10-20(15-28(19)42-4)31(37)33-21-11-13-25(14-12-21)43(38,39)36-30-29(34-26-7-5-6-8-27(26)35-30)32-22-16-23(40-2)18-24(17-22)41-3/h5-18H,1-4H3,(H,32,34)(H,33,37)(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSSPYJVWLTYHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC4=CC=CC=C4N=C3NC5=CC(=CC(=C5)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

XL765: A Dual PI3K/mTOR Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on the Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

XL765, also known as SAR245409 and Voxtalisib, is a potent, orally bioavailable small molecule that acts as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR).[1][2][3] The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in a wide range of human cancers, playing a crucial role in tumor cell proliferation, survival, growth, and resistance to therapy.[1] By targeting both PI3K and mTOR, this compound offers a comprehensive blockade of this critical signaling cascade, suggesting its potential as a broad-spectrum anticancer agent.[3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, supported by preclinical and clinical data.

Core Mechanism of Action: Dual Inhibition of PI3K and mTOR

This compound is a reversible, ATP-competitive inhibitor that targets all four class I PI3K isoforms (α, β, γ, and δ) as well as both mTORC1 and mTORC2 complexes.[5][6] This dual-targeting strategy is significant because it not only inhibits the immediate downstream signaling from PI3K but also prevents the feedback activation of PI3K that can occur when only mTOR is inhibited.[6]

Biochemical Activity

Biochemical assays have demonstrated the potent and selective inhibitory activity of this compound against its primary targets. The compound is highly selective for class I PI3Ks and mTOR over a broad panel of other protein kinases.[1][7]

TargetIC50 (nM)
PI3Kα (p110α)39[5][8][9]
PI3Kβ (p110β)113[5][8]
PI3Kγ (p110γ)9[5][8][9]
PI3Kδ (p110δ)43[5][8][9]
mTOR157[5][8]
mTORC1160[5]
mTORC2910[5]
DNA-PK150[5][8]
Table 1: In vitro inhibitory activity of this compound against key kinase targets. IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity.
Cellular Signaling Pathway

In cancer cells, this compound effectively suppresses the PI3K/mTOR signaling pathway. This is evidenced by the reduced phosphorylation of key downstream effectors. The inhibition of PI3K leads to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn prevents the phosphorylation and activation of AKT.[1] Subsequently, the inhibition of both PI3K/AKT and mTOR results in the decreased phosphorylation of crucial proteins involved in cell cycle progression, protein synthesis, and survival, such as p70S6 kinase (p70S6K), ribosomal protein S6 (S6), and 4E-binding protein 1 (4E-BP1).[1][4][10]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 S6 S6 p70S6K->S6 Proliferation Cell Proliferation & Survival S6->Proliferation _4EBP1->Proliferation This compound This compound This compound->PI3K This compound->mTORC2 This compound->mTORC1

Figure 1: Simplified signaling pathway of PI3K/mTOR and the inhibitory action of this compound.

Anticancer Activity in Preclinical Models

This compound has demonstrated significant antitumor activity in a variety of preclinical cancer models, including those with diverse genetic alterations in the PI3K pathway.[1]

In Vitro Cellular Effects

In cellular assays, this compound inhibits the proliferation of a wide range of tumor cell lines.[1] Beyond its antiproliferative effects, this compound has been shown to induce apoptosis (programmed cell death) and autophagy.[8] In glioblastoma cells, this compound-mediated tumor suppression is linked to the induction of ER stress-dependent apoptosis.[10]

Cell LineCancer TypeKey Effect
VariousMultipleInhibition of AKT, p70S6K, and S6 phosphorylation[1]
GlioblastomaBrain CancerSuppression of tumor growth, induction of ER stress-dependent apoptosis[10]
Pancreatic Ductal AdenocarcinomaPancreatic CancerDose-dependent decrease in cell viability, induction of apoptosis and autophagy[8]
Chronic Lymphocytic LeukemiaLeukemiaInduction of caspase-dependent apoptosis[6]

Table 2: Summary of in vitro effects of this compound on various cancer cell lines.

In Vivo Xenograft Studies

Oral administration of this compound in mouse xenograft models has shown dose-dependent inhibition of tumor growth.[1] These effects are associated with antiproliferative, antiangiogenic, and proapoptotic mechanisms.[1] The duration of action for the inhibition of downstream signaling molecules like AKT, p70S6K, and S6 is approximately 24 hours.[1]

Xenograft ModelCancer TypeKey Finding
Multiple Human XenograftsVariousSignificant tumor growth inhibition[1]
BxPC-3Pancreatic CancerSignificant inhibition of tumor growth when combined with chloroquine[8]
GBM 39-lucGlioblastomaGreater than 12-fold reduction in median tumor bioluminescence[8]

Table 3: Summary of in vivo efficacy of this compound in xenograft models.

Clinical Pharmacodynamics and Efficacy

This compound is currently being evaluated in clinical trials for various cancer indications. Phase I studies have established the maximum tolerated doses (MTDs) at 50 mg twice daily and 90 mg once daily.[11]

Pharmacodynamic analyses in patient samples, including tumor tissue, have confirmed the on-target activity of this compound. Reductions of 80-90% in the phosphorylation of pathway components such as AKT, 4E-BP1, and S6 have been observed at well-tolerated doses.[12] In a study on recurrent glioblastoma, treatment with this compound led to a reduction in the proliferation marker Ki67.[13]

While objective responses have been modest, a significant number of patients have achieved stable disease, with some experiencing minor tumor regressions.[11]

Clinical Study PhasePatient PopulationKey Pharmacodynamic FindingsClinical Outcome
Phase IAdvanced Solid TumorsReduction in PI3K and mTORC1/mTORC2 pathway signaling in hair sheath cells, skin, and tumor samples[11]Stable disease in 48% of evaluable patients[11]
Phase I (Glioblastoma)Recurrent GlioblastomaDecreased pS6K1 and Ki67 in tumor tissue[13]Pathway inhibition and antiproliferative effects observed[13]
Phase IAdvanced Malignancies80-90% reduction in phosphorylation of AKT, 4E-BP1, and S6 in tumor tissue[12]Stable disease observed in several patients

Table 4: Summary of clinical pharmacodynamics and preliminary efficacy of this compound.

Experimental Protocols

The following outlines the general methodologies employed in the preclinical and clinical evaluation of this compound.

In Vitro Kinase Assays

The inhibitory activity of this compound against purified protein kinases is typically determined using luciferase-coupled chemiluminescence assays. These assays measure the amount of ATP remaining in solution following a kinase reaction, with a decrease in luminescence indicating higher kinase activity.

Kinase_Assay_Workflow Start Start Reagents Prepare Reaction Mix: - Purified Kinase - Substrate - ATP - this compound (various conc.) Start->Reagents Incubate Incubate at Optimal Temperature Reagents->Incubate Detect Add Kinase-Glo® Reagent (Luciferase/Luciferin) Incubate->Detect Measure Measure Luminescence Detect->Measure Analyze Calculate IC50 Measure->Analyze

Figure 2: General workflow for an in vitro kinase inhibition assay.

Cell-Based Assays

To assess the effect of this compound on cellular signaling, cancer cell lines are treated with varying concentrations of the compound. Cell lysates are then analyzed by Western blotting using antibodies specific for phosphorylated and total forms of downstream signaling proteins (e.g., p-AKT, AKT, p-S6, S6). Cell proliferation is commonly measured using assays that quantify metabolically active cells, such as the MTS or MTT assay. Apoptosis can be determined by methods like Annexin V staining followed by flow cytometry.[8]

In Vivo Xenograft Models

Human tumor cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are randomized to receive vehicle control or this compound orally at different dose levels and schedules. Tumor volume is measured regularly. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting or immunohistochemistry for pathway markers) and to assess proliferation (e.g., Ki67 staining) and apoptosis (e.g., TUNEL assay).

Conclusion

This compound is a potent and selective dual inhibitor of PI3K and mTOR that effectively blocks this critical oncogenic signaling pathway. Its mechanism of action translates to significant antitumor effects, including inhibition of proliferation, induction of apoptosis, and antiangiogenic activity in a broad range of preclinical cancer models. Clinical studies have confirmed its on-target activity in patients at well-tolerated doses, leading to disease stabilization in a notable proportion of individuals with advanced cancers. The dual-targeting approach of this compound represents a promising strategy for the treatment of cancers with a dysregulated PI3K/mTOR pathway. Further clinical investigation is warranted to fully define its therapeutic potential, both as a single agent and in combination with other anticancer therapies.

References

XL765: A Dual Inhibitor Targeting the PI3K/mTOR Signaling Axis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Core Target Profile of XL765 (Voxtalisib)

This compound, also known as Voxtalisib or SAR245409, is a potent, orally bioavailable small molecule that functions as a dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways.[1][2] This compound is a pan-inhibitor of class I PI3K isoforms and also targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][4] The mechanism of action for this compound is ATP-competitive, meaning it competes with adenosine (B11128) triphosphate (ATP) for binding to the kinase domain of its target enzymes.[5]

The PI3K/mTOR pathway is a critical intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[6] Dysregulation of this pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention.[6][7] By simultaneously inhibiting both PI3K and mTOR, this compound offers a comprehensive blockade of this key oncogenic pathway, which may provide a more potent anti-cancer effect compared to agents that target either kinase individually.[7][8] Preclinical studies have demonstrated that this compound can inhibit tumor cell proliferation, induce apoptosis, and exhibit anti-angiogenic properties.[2][6]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against its primary targets has been characterized through various in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of the drug's efficacy.

Target FamilyTarget IsoformIC50 (nM)
Class I PI3K p110α39[9][10][11]
p110β113[9][10][11]
p110γ9[9][10][11]
p110δ43[9][10][11]
mTOR mTORC1160[5][11]
mTORC2910[5][11]
Other Kinases DNA-PK150[9][10][11]

Signaling Pathway Inhibition

This compound exerts its biological effects by blocking the downstream signaling cascade of the PI3K/mTOR pathway. This leads to a reduction in the phosphorylation of key effector proteins.

XL765_Signaling_Pathway cluster_membrane cluster_cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 S6 S6 S6K->S6 eIF4E eIF4E _4EBP1->eIF4E Proliferation Cell Proliferation & Survival S6->Proliferation eIF4E->Proliferation XL765_PI3K This compound XL765_PI3K->PI3K XL765_mTOR This compound XL765_mTOR->mTORC2 XL765_mTOR->mTORC1

Caption: this compound inhibits the PI3K/mTOR signaling pathway.

Experimental Protocols

In Vitro Kinase Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound against PI3K and mTOR kinases.

1. PI3K Kinase Assay (e.g., ADP-Glo™ Assay):

  • Reagents:

    • Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

    • PI3K Reaction Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)

    • Lipid substrate (e.g., PIP2)

    • ATP

    • This compound (or other test compounds)

    • ADP-Glo™ Kinase Assay Kit (Promega)

  • Procedure:

    • Prepare a mixture of PI3K Reaction Buffer and the lipid substrate.

    • Dilute the PI3K enzyme into the buffer/substrate mixture.

    • Add serial dilutions of this compound or vehicle control to the enzyme mixture.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.

    • Calculate the percentage of kinase inhibition and determine the IC50 value.

2. mTOR Kinase Assay (Immunoprecipitation-based):

  • Reagents:

    • Cell line expressing mTOR (e.g., HEK293T)

    • Lysis buffer (e.g., CHAPS-based) with protease and phosphatase inhibitors

    • Antibodies against mTORC1 (anti-Raptor) or mTORC2 (anti-Rictor)

    • Protein A/G magnetic beads

    • Kinase assay buffer (e.g., 25mM HEPES pH 7.4, 20mM KCl, 10mM MgCl2)

    • Inactive substrate (e.g., recombinant GST-4E-BP1 or GST-S6K1 for mTORC1; GST-Akt for mTORC2)

    • [γ-³²P]ATP or unlabeled ATP

    • This compound (or other test compounds)

  • Procedure:

    • Lyse cells and immunoprecipitate mTORC1 or mTORC2 using specific antibodies and protein A/G beads.

    • Wash the immunoprecipitates extensively.

    • Resuspend the beads in kinase assay buffer.

    • Add serial dilutions of this compound or vehicle control.

    • Add the inactive substrate.

    • Start the kinase reaction by adding ATP (radiolabeled or unlabeled).

    • Incubate at 30°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Analyze the phosphorylation of the substrate by autoradiography (if using [γ-³²P]ATP) or by Western blotting with phospho-specific antibodies.

Cell-Based Assays

1. Cell Viability Assay (e.g., MTT or CellTiter-Glo®):

  • Materials:

    • Cancer cell lines of interest

    • 96-well plates

    • Complete culture medium

    • This compound

    • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

    • Solubilization solution (for MTT)

    • Microplate reader

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

    • For MTT assay, add MTT reagent and incubate for 1-4 hours. Then, add solubilization solution to dissolve the formazan (B1609692) crystals.

    • For CellTiter-Glo® assay, add the reagent directly to the wells.

    • Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

2. Western Blot Analysis of Pathway Inhibition:

  • Materials:

    • Cancer cell lines

    • 6-well plates

    • This compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels and electrophoresis system

    • PVDF membranes and transfer system

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-S6, anti-S6)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound for the desired time.

    • Lyse the cells and quantify the protein concentration.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities to determine the extent of phosphorylation inhibition.

Western_Blot_Workflow start Cell Treatment with this compound lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF membrane) sds->transfer block Blocking transfer->block pri_ab Primary Antibody Incubation block->pri_ab sec_ab Secondary Antibody Incubation pri_ab->sec_ab detect Chemiluminescent Detection sec_ab->detect analyze Analysis detect->analyze

Caption: Workflow for Western Blot Analysis.

In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

  • Materials:

    • Immunodeficient mice (e.g., nude or NOD/SCID)

    • Human cancer cell line of interest

    • Matrigel (optional)

    • This compound formulation for oral administration

    • Vehicle control

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1-10 x 10^6 cells) into the flank of each mouse.

    • Monitor tumor growth regularly by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound or vehicle control orally at the desired dose and schedule.

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamic studies by immunohistochemistry).

Conclusion

This compound is a well-characterized dual PI3K/mTOR inhibitor with potent activity against class I PI3K isoforms and mTORC1/2. Its ability to comprehensively block this critical signaling pathway underscores its potential as an anti-cancer therapeutic. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the biological effects and therapeutic applications of this compound and similar targeted inhibitors.

References

The Dual PI3K/mTOR Inhibitor XL765 (Voxtalisib): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of XL765 (also known as Voxtalisib (B1684596) or SAR245409), a potent and selective oral dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR). The dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent event in human cancers, promoting tumor cell proliferation, survival, and resistance to therapies.[1][2] this compound's ability to concurrently target two critical nodes in this pathway, PI3K and mTOR, has made it a subject of extensive preclinical and clinical investigation.[1][2]

Core Mechanism of Action

This compound is an ATP-competitive, reversible inhibitor of all four class I PI3K isoforms (α, β, γ, and δ) and also demonstrates inhibitory activity against mTOR, specifically mTORC1 and mTORC2.[3] By inhibiting PI3K, this compound blocks the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical second messenger that recruits and activates downstream effectors like AKT.[4] Concurrently, its inhibition of mTOR disrupts the regulation of protein synthesis and cell growth.[1] This dual inhibition can lead to more potent anti-tumor effects compared to selective inhibition of either PI3K or mTOR alone, in part by mitigating the paradoxical activation of PI3K that can occur with mTOR inhibition alone.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, including its inhibitory potency, pharmacokinetic properties, and clinical trial parameters.

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)Notes
PI3K Isoforms
p110α39[7][8]
p110β110-113[7][8]
p110γ9[7][8]
p110δ43[7][8]
mTOR & Related Kinases
mTOR157[8][9]
mTORC1160[7]
mTORC2910[7]
DNA-PK150[7][8]
Cellular Assays
EGF-induced PIP3 production (PC-3 cells)290[7]
EGF-induced PIP3 production (MCF7 cells)170[7]
Proliferation (BrdUrd, MCF7 cells)1,070[7]
Proliferation (BrdUrd, PC-3 cells)1,840[7]
Anchorage-independent growth (MCF7 cells)230[7]
Anchorage-independent growth (PC-3 cells)270[7]
Table 2: Pharmacokinetic Parameters of this compound in Humans
ParameterValueDosing Regimen
Plasma Half-life (t1/2) 2.96–7.52 hoursOnce or twice daily
Time to Max Concentration (Tmax) 1–3 hours post-doseNot specified

Data from a Phase I study in patients with advanced solid tumors.[3][10]

Table 3: Clinical Trial Dosing and Efficacy of this compound
Trial PhaseDosing RegimenMaximum Tolerated Dose (MTD)Best Response
Phase I (Monotherapy) Once Daily (QD)90 mgStable Disease (48% of evaluable patients)
Twice Daily (BID)50 mgMinor tumor regression in 7 patients
Phase I (with Temozolomide) Once Daily (QD)90 mgPartial Response (4% of evaluable patients)
Twice Daily (BID)40 mgStable Disease (68% of evaluable patients)

Data from studies in patients with advanced solid tumors and high-grade glioma.[3][11][12]

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used in the evaluation of this compound.

Cell-Based Proliferation and Apoptosis Assays
  • Cell Lines: A variety of cancer cell lines have been utilized, including pancreatic (MIAPaCa-2, BxPC-3), breast (MCF7), prostate (PC-3), and glioblastoma (A172, U87MG, T98G) cell lines.[7][8][13]

  • Treatment: Cells are typically plated and allowed to adhere for 24 hours before treatment with this compound at various concentrations.[8][9]

  • Proliferation Assay: Cell proliferation can be assessed using methods such as Bromodeoxyuridine (BrdU) incorporation assays, which measure DNA synthesis.[7] Anchorage-independent growth is often evaluated using soft agar (B569324) colony formation assays over a 14-day period.[7]

  • Apoptosis Assay: Apoptosis is frequently determined by flow cytometry following staining with Annexin V and a viability dye like propidium (B1200493) iodide (PI). The percentage of Annexin V-positive cells indicates the level of apoptosis.[8][9]

  • Autophagy Assay: Autophagy can be assessed by detecting the formation of acidic vesicular organelles (AVOs) using vital staining with acridine (B1665455) orange and measuring fluorescence intensity by flow cytometry.[8][9] Another method involves monitoring the conversion of LC3-I to LC3-II in cells stably expressing an LC3-GFP construct.[8]

In Vivo Xenograft Tumor Models
  • Animal Models: Nude mice are commonly used for establishing human tumor xenografts.[4]

  • Tumor Implantation: Cancer cells (e.g., BxPC-3, GBM39-luc) are implanted subcutaneously or intracranially to establish tumors.[8]

  • Drug Administration: this compound is administered orally, often via gavage, at specified doses (e.g., 30 mg/kg).[8]

  • Efficacy Assessment: Tumor growth is monitored by measuring tumor volume or, for luciferase-expressing cells, through bioluminescence imaging.[8] Survival of the animals is also a key endpoint.[8]

  • Pharmacodynamic Studies: To assess target engagement in vivo, tumor and surrogate tissues can be collected at various time points after drug administration. Western blotting is then used to analyze the phosphorylation status of key pathway components such as AKT, S6K, S6, and 4EBP1.[4][14]

Clinical Trial Design (Phase I)
  • Patient Population: Patients with advanced, metastatic, or unresectable solid tumors for whom standard therapies are no longer effective.[3][14]

  • Dose Escalation: A standard 3+3 dose-escalation design is typically used to determine the MTD.[3][11]

  • Dosing Regimens: Both once-daily (QD) and twice-daily (BID) oral administration schedules are often evaluated in 28-day cycles.[3][14]

  • Assessments:

    • Safety: Monitoring and grading of adverse events.[3]

    • Pharmacokinetics: Collection of plasma samples at various time points to determine parameters like half-life and exposure.[3]

    • Pharmacodynamics: Analysis of pathway inhibition in surrogate tissues (hair sheath cells, skin, peripheral blood mononuclear cells) and tumor biopsies.[3][14]

    • Efficacy: Tumor response is assessed using criteria such as RECIST (Response Evaluation Criteria in Solid Tumors).[10]

Visualizing the Core Concepts

Diagrams are provided below to illustrate the mechanism of action and experimental workflows related to this compound research.

PI3K_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 mTORC2 mTORC2 mTORC2->AKT Activates Proliferation Cell Proliferation & Survival S6K->Proliferation Promotes 4EBP1->Proliferation Inhibits (when active) This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2

Caption: PI3K/mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation cell_culture Select & Culture Cancer Cell Lines treatment Treat with this compound (Dose-Response) cell_culture->treatment assays Perform Cellular Assays (Proliferation, Apoptosis, etc.) treatment->assays data_analysis_vitro Analyze IC50 Values & Cellular Effects assays->data_analysis_vitro xenograft Establish Xenograft Tumor Models data_analysis_vitro->xenograft Promising results lead to dosing Oral Administration of this compound xenograft->dosing monitoring Monitor Tumor Growth & Survival dosing->monitoring pd_studies Pharmacodynamic Analysis (pAKT, pS6 levels) dosing->pd_studies data_analysis_vivo Evaluate Anti-Tumor Efficacy monitoring->data_analysis_vivo phase1 Phase I Clinical Trial (Safety, MTD, PK/PD) data_analysis_vivo->phase1 Positive results lead to phase2 Phase II Clinical Trial (Efficacy in Specific Cancers) phase1->phase2

Caption: A typical experimental workflow for the evaluation of this compound.

Conclusion

This compound has demonstrated robust inhibition of the PI3K/mTOR pathway in a range of preclinical models and has shown a manageable safety profile with evidence of clinical activity in early-phase trials.[3][4] Its dual mechanism of action holds therapeutic promise, particularly in tumors with genetic alterations affecting the PI3K pathway.[4] The data and protocols summarized in this guide provide a foundation for further research into the therapeutic potential of this compound, both as a monotherapy and in combination with other anti-cancer agents.[8][13] Continued investigation is necessary to identify predictive biomarkers and to optimize its clinical application for various cancer types.[13]

References

Voxtalisib (XL765): A Technical Guide to its Signaling Pathway and Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voxtalisib (also known as XL765 or SAR245409) is a potent, orally bioavailable small molecule that dually inhibits the phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR) signaling pathways.[1] Given the frequent dysregulation of the PI3K/AKT/mTOR cascade in various human cancers, Voxtalisib has been a subject of extensive preclinical and clinical investigation.[2][3] This document provides an in-depth technical overview of the Voxtalisib signaling pathway, its mechanism of action, and detailed protocols for key experimental procedures used in its characterization. Quantitative data are summarized for comparative analysis, and mandatory visualizations of the signaling pathway and experimental workflows are provided using the Graphviz DOT language.

Mechanism of Action and Signaling Pathway

Voxtalisib is an ATP-competitive inhibitor of all four class I PI3K isoforms (α, β, γ, and δ) and also directly inhibits mTOR kinase, which is a key component of both mTORC1 and mTORC2 complexes.[2][4] The PI3K/AKT/mTOR pathway is a critical intracellular signaling network that governs a wide array of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[5][6]

Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[5] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[7] Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the activation of mTORC1.[7] mTORC1 promotes protein synthesis and cell growth by phosphorylating downstream targets such as S6 kinase (S6K) and 4E-binding protein 1 (4EBP1).[8] Voxtalisib's dual inhibition of PI3K and mTOR leads to a comprehensive blockade of this signaling cascade. By inhibiting PI3K, it prevents the production of PIP3 and the subsequent activation of AKT.[9] Concurrently, its direct inhibition of mTORC1 and mTORC2 further suppresses downstream signaling, leading to reduced cell proliferation and increased apoptosis.[4][10]

Signaling Pathway Diagram

Voxtalisib_Signaling_Pathway cluster_upstream Upstream Activation cluster_pi3k_akt PI3K/AKT Axis cluster_mTOR mTOR Complexes & Downstream Effectors Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 mTORC2 mTORC2 mTORC2->AKT Activates Proliferation Cell Proliferation & Survival S6K->Proliferation Promotes 4EBP1->Proliferation Promotes Voxtalisib Voxtalisib (this compound) Voxtalisib->PI3K Inhibits Voxtalisib->mTORC1 Inhibits Voxtalisib->mTORC2 Inhibits

Caption: Voxtalisib dually inhibits PI3K and mTOR signaling.

Quantitative Data Summary

Voxtalisib has demonstrated potent inhibitory activity against its primary targets and has shown significant anti-proliferative effects in various cancer cell lines. The following tables summarize the key quantitative data reported for Voxtalisib.

Table 1: In Vitro Kinase Inhibitory Activity of Voxtalisib
TargetIC50 (nM)Reference(s)
p110α39[8][10]
p110β113[8][10]
p110γ9[8][10]
p110δ43[8][10]
mTOR157[8][10]
mTORC1160[10]
mTORC2910[10]
DNA-PK150[8][10]
Table 2: In Vitro Cellular Activity of Voxtalisib
AssayCell LineIC50 (nM)Reference(s)
EGF-induced PIP3 ProductionPC-3290[10]
EGF-induced PIP3 ProductionMCF7170[10]
AKT PhosphorylationPC-3250[10]
S6 PhosphorylationPC-3120[10]
Proliferation (BrdU)MCF71,070[10]
Proliferation (BrdU)PC-31,840[10]
Anchorage-independent GrowthPC-3270[10]
Anchorage-independent GrowthMCF7230[10]
Apoptosis (Caspase-dependent)Primary CLL cells860[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Voxtalisib's activity. The following are representative protocols for key experiments.

Western Blot Analysis of PI3K/AKT/mTOR Pathway Phosphorylation

This protocol is for assessing the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway in cancer cells following treatment with Voxtalisib.

1. Cell Culture and Treatment:

  • Seed cancer cells (e.g., PC-3, MCF7) in 6-well plates and allow them to adhere and grow to 70-80% confluency.

  • Prepare a stock solution of Voxtalisib in DMSO.

  • Treat cells with varying concentrations of Voxtalisib (e.g., 0, 10, 100, 1000 nM) for a specified duration (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA protein assay.

3. Gel Electrophoresis and Protein Transfer:

  • Normalize protein samples to equal concentrations and add Laemmli buffer. Denature by boiling.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

  • Separate proteins by electrophoresis and then transfer them to a PVDF membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-S6 (Ser235/236), total S6, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

2. Compound Treatment:

  • Prepare serial dilutions of Voxtalisib in culture medium.

  • Replace the medium in the wells with the drug-containing medium and incubate for a desired period (e.g., 72 hours).

3. MTT Addition and Formazan (B1609692) Solubilization:

  • Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.

4. Data Acquisition:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[11]

In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

1. Kinase Reaction:

  • In a 384-well plate, set up the kinase reaction containing the PI3K enzyme, the lipid substrate (e.g., PIP2), and varying concentrations of Voxtalisib in a kinase buffer.

  • Initiate the reaction by adding ATP.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

2. ADP Detection:

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Add Kinase Detection Reagent to convert the generated ADP back to ATP and induce a luminescent signal.

3. Data Acquisition:

  • Measure luminescence using a plate reader.

  • The luminescent signal is proportional to the ADP concentration and inversely proportional to the kinase activity.

  • Calculate the IC50 of Voxtalisib by plotting the inhibition of kinase activity against the drug concentration.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of Voxtalisib.

Voxtalisib_Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture 1. Cell Line Selection & Culture Viability_Assay 2. Cell Viability Assay (MTT) - Determine IC50 Cell_Culture->Viability_Assay Western_Blot 3. Western Blot Analysis - Confirm pathway inhibition Cell_Culture->Western_Blot Xenograft 5. Xenograft Model Establishment Viability_Assay->Xenograft Promising results lead to Western_Blot->Xenograft Kinase_Assay 4. In Vitro Kinase Assay - Confirm direct target inhibition Kinase_Assay->Viability_Assay Treatment 6. Voxtalisib Treatment (Oral Administration) Xenograft->Treatment Tumor_Measurement 7. Tumor Growth Measurement Treatment->Tumor_Measurement PD_Analysis 8. Pharmacodynamic Analysis (Western Blot of Tumors) Tumor_Measurement->PD_Analysis Data_Analysis 9. Data Analysis & Conclusion Tumor_Measurement->Data_Analysis PD_Analysis->Data_Analysis

Caption: A typical workflow for preclinical evaluation of Voxtalisib.

Conclusion

Voxtalisib is a potent dual PI3K/mTOR inhibitor with well-characterized in vitro and in vivo activity. Its mechanism of action, involving the comprehensive shutdown of the PI3K/AKT/mTOR signaling pathway, provides a strong rationale for its investigation as an anti-cancer therapeutic. The standardized experimental protocols outlined in this guide are essential for the consistent and reliable evaluation of Voxtalisib and other kinase inhibitors targeting this critical oncogenic pathway. The provided quantitative data and visualizations serve as a valuable resource for researchers in the field of oncology and drug development.

References

A Preclinical Technical Guide to SAR245409 (XL765): A Dual PI3K/mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR245409 (also known as XL765 or Voxtalisib) is a potent, orally available, and highly selective dual inhibitor of Class I phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (B549165) (mTOR).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that regulates a wide array of fundamental cellular activities, including proliferation, growth, survival, and metabolism. Its frequent dysregulation in various human cancers has established it as a key target for therapeutic intervention.[3][4] SAR245409 acts as an ATP-competitive inhibitor, targeting all four Class I PI3K isoforms (α, β, γ, and δ) as well as both mTORC1 and mTORC2 complexes.[1][2] This dual-targeting mechanism is designed to provide a more comprehensive blockade of the pathway, potentially overcoming resistance mechanisms associated with single-target inhibitors.[5] This technical guide provides a comprehensive overview of the preclinical studies of SAR245409, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways and experimental workflows.

Core Mechanism of Action

SAR245409 exerts its anti-cancer effects by inhibiting the kinase activity of PI3K and mTOR. Upon activation by upstream signals such as growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the activation of mTORC1 and other pro-survival pathways. mTORC1, a key regulator of protein synthesis and cell growth, phosphorylates downstream targets such as p70S6K and 4E-BP1.[6] By inhibiting both PI3K and mTOR, SAR245409 effectively blocks these signaling events, leading to decreased cell proliferation, induction of apoptosis, and inhibition of tumor angiogenesis.[1][7]

PI3K_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Cell Survival Cell Survival AKT->Cell Survival p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis _4EBP1->Protein Synthesis SAR245409 SAR245409 (this compound) SAR245409->PI3K SAR245409->mTORC1 SAR245409->mTORC2 Cell Cycle Progression Cell Cycle Progression Protein Synthesis->Cell Cycle Progression

Caption: PI3K/mTOR Signaling Pathway Inhibition by SAR245409 (this compound).

Quantitative Data Summary

In Vitro Kinase Inhibition

The inhibitory activity of SAR245409 against purified Class I PI3K isoforms and mTOR was determined in biochemical assays.

TargetIC50 (nM)
p110α39
p110β113
p110γ9
p110δ43
mTOR157
mTORC1160
mTORC2910
DNA-PK150
Data compiled from multiple sources.[2][8]
In Vitro Cellular Activity

The anti-proliferative effects of SAR245409 were evaluated in a panel of human cancer cell lines with diverse genetic backgrounds.

Cell LineCancer TypeIC50 (nM) for Proliferation
MCF7Breast Cancer1,070
PC-3Prostate Cancer1,840
Data from BrdUrd incorporation assay.[2]
Cell LineCancer TypeIC50 (nM) for Anchorage-Independent Growth
MCF7Breast Cancer230
PC-3Prostate Cancer270
Data from soft agar (B569324) assay.[2]
In Vivo Efficacy

Oral administration of SAR245409 has demonstrated significant tumor growth inhibition in multiple human tumor xenograft models in athymic nude mice.[1][7] The effects are dose-dependent and associated with anti-proliferative, anti-angiogenic, and pro-apoptotic activities.[1][9]

Experimental Protocols

In Vitro PI3K/mTOR Kinase Assay

Objective: To determine the direct inhibitory activity of SAR245409 on purified PI3K and mTOR enzymes.

Methodology:

  • Reaction Setup: In a suitable multi-well plate, purified PI3K or mTOR enzyme is incubated with varying concentrations of SAR245409 in a kinase reaction buffer.

  • Substrate Addition: The appropriate substrate (e.g., PIP2 for PI3K) and ATP are added to initiate the kinase reaction.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a defined period.

  • Detection: The amount of product generated (e.g., PIP3) is quantified. This can be achieved through various methods, including luciferase-coupled chemiluminescence assays where the depletion of ATP is measured.[1]

  • Data Analysis: The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.[2]

Cell Proliferation Assay

Objective: To assess the effect of SAR245409 on the proliferation of cancer cell lines.

Methodology (CellTiter-Blue® Assay):

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of SAR245409 or vehicle control (DMSO) and incubated for a specified duration (e.g., 72 hours).

  • Reagent Addition: CellTiter-Blue® reagent is added to each well and the plates are incubated for 1-4 hours.

  • Measurement: The fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The fluorescence intensity, which is proportional to the number of viable cells, is used to calculate the percentage of proliferation inhibition and determine the IC50 value.[4]

Western Blot Analysis

Objective: To evaluate the effect of SAR245409 on the phosphorylation status of key proteins in the PI3K/mTOR signaling pathway.

Methodology:

  • Cell Treatment and Lysis: Cancer cells are treated with SAR245409 for a specified time. Following treatment, cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-AKT, AKT, p-S6, S6).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[10]

Human Tumor Xenograft Model

Objective: To assess the in vivo anti-tumor efficacy of SAR245409.

Methodology:

  • Cell Implantation: Human cancer cells (e.g., 1 to 5 x 10^6 cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).[1]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.

  • Drug Administration: SAR245409 is administered orally at various doses and schedules. The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated and statistical analysis is performed.[11]

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell Culture Cell Culture Implantation Implantation Cell Culture->Implantation Tumor Growth Tumor Growth Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Vehicle Group Vehicle Group Randomization->Vehicle Group SAR245409 Group SAR245409 Group Randomization->SAR245409 Group Tumor Measurement Tumor Measurement Vehicle Group->Tumor Measurement SAR245409 Group->Tumor Measurement Endpoint Endpoint Tumor Measurement->Endpoint TGI Calculation Tumor Growth Inhibition (TGI) Calculation Endpoint->TGI Calculation Statistical Analysis Statistical Analysis TGI Calculation->Statistical Analysis

Caption: A typical workflow for a human tumor xenograft efficacy study.

Pharmacokinetics and Pharmacodynamics

Preclinical studies in mice have shown that oral administration of SAR245409 results in dose-dependent inhibition of PI3K pathway components in tumors, with a duration of action of at least 24 hours.[1][7] Pharmacodynamic analyses in these models have demonstrated a reduction in the phosphorylation of AKT, p70S6K, and S6.[1][9] Early clinical studies have reported a relatively short plasma half-life for SAR245409, ranging from approximately 2.96 to 7.52 hours in patients with advanced solid tumors.[12]

Preclinical Toxicology

Preclinical toxicology studies of up to 6 months in rats and dogs have indicated potential for reversible toxicity to the hematopoietic tissues, gastrointestinal tract, and liver.[13]

Conclusion

The preclinical data for SAR245409 (this compound) demonstrate its potent and selective dual inhibitory activity against PI3K and mTOR. The compound effectively inhibits the PI3K/AKT/mTOR signaling pathway in vitro and in vivo, leading to significant anti-tumor efficacy across a range of cancer models. The well-characterized mechanism of action, coupled with favorable pharmacodynamic properties, supported its advancement into clinical trials. This technical guide provides a foundational understanding of the preclinical profile of SAR245409 for researchers and drug development professionals engaged in the study of PI3K/mTOR pathway inhibitors.

References

The Dual PI3K/mTOR Inhibitor XL765: A Technical Guide to its Effects on Apoptosis and Autophagy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

XL765 (Voxtalisib, SAR245409) is a potent, orally bioavailable, and highly selective dual inhibitor of Class I phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (B549165) (mTOR). The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that is frequently dysregulated in a multitude of human cancers, promoting cell proliferation, survival, and resistance to therapies.[1][2][3] By targeting two key nodes in this pathway, this compound has demonstrated significant anti-tumor activity in preclinical models, largely driven by its ability to modulate two fundamental cellular processes: apoptosis and autophagy.[1][4] This technical guide provides an in-depth examination of the molecular mechanisms by which this compound influences these pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling events.

Core Mechanism of Action: Dual Inhibition of PI3K and mTOR

This compound is an ATP-competitive, reversible inhibitor of all four Class I PI3K isoforms (α, β, γ, δ) and also directly inhibits the mTOR kinase, affecting both mTORC1 and mTORC2 complexes.[1][5] The PI3K/Akt/mTOR pathway is a central regulator of cell fate. Its activation typically suppresses both apoptosis and autophagy, thereby promoting cell survival and growth. This compound's dual inhibitory action leads to a more comprehensive blockade of this pathway compared to agents that target either PI3K or mTOR alone.[5][6] This dual action prevents the feedback activation of PI3K that can occur with mTOR-only inhibitors, potentially leading to superior anti-proliferative effects.[6][7]

XL765_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inh Apoptosis Inhibition Akt->Apoptosis_Inh Promotes S6K S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 ULK1 ULK1 Complex mTORC1->ULK1 Inhibits mTORC2 mTORC2 mTORC2->Akt Activates (Ser473) Proliferation Cell Growth & Proliferation S6K->Proliferation 4EBP1->Proliferation Inhibits (when active) Autophagy_Inh Autophagy Inhibition ULK1->Autophagy_Inh Initiates Autophagy This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2

Figure 1: this compound targets the PI3K/Akt/mTOR signaling pathway.
Table 1: Inhibitory Activity of this compound

This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against Class I PI3K isoforms and mTOR.

TargetIC50 (nM)Reference(s)
p110α39[8],[9]
p110β113[8],[9]
p110γ9[8],[9]
p110δ43[8],[9]
mTOR157[8],[9]
DNA-PK150[8],[9]

Induction of Apoptosis by this compound

This compound has been shown to be a potent inducer of apoptosis across a variety of cancer cell lines, including glioblastoma (GBM), pancreatic ductal adenocarcinoma (PDAC), and chronic lymphocytic leukemia (CLL).[7][8][10] The pro-apoptotic effect is generally more pronounced with dual PI3K/mTOR inhibition than with selective inhibition of PI3K alone, underscoring the importance of blocking mTOR-mediated survival signals.[8][11]

Key Apoptotic Mechanisms:

  • ER Stress-Dependent Apoptosis: In glioblastoma cells, this compound induces apoptosis primarily by triggering endoplasmic reticulum (ER) stress.[10][12] This effect is more closely linked to the inhibition of mTOR than PI3K. The ER stress activates the CHOP/DR5 pathway, leading to caspase activation and programmed cell death.[10][13]

  • Caspase Activation: Studies in CLL and GBM cells have demonstrated that this compound-induced apoptosis is caspase-dependent.[7][10] This is evidenced by increased caspase-3 activation and the ability of pan-caspase inhibitors to rescue cells from this compound-induced death.[13]

  • Inhibition of Pro-Survival Signaling: By inhibiting the phosphorylation of Akt, S6K, and 4E-BP1, this compound effectively shuts down key signals that promote cell survival and inhibit apoptotic machinery.[1][8][13]

XL765_Apoptosis_Pathway This compound This compound mTOR mTOR Inhibition This compound->mTOR PI3K PI3K Inhibition This compound->PI3K ER_Stress Endoplasmic Reticulum Stress mTOR->ER_Stress Induces Akt_Inhibition Akt Inhibition PI3K->Akt_Inhibition CHOP_DR5 CHOP / DR5 Pathway Activation ER_Stress->CHOP_DR5 Caspase_Cascade Caspase Cascade Activation (Caspase-8, -9, -3) CHOP_DR5->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis Pro_Survival Inhibition of Pro-Survival Proteins (e.g., Bcl-2) Akt_Inhibition->Pro_Survival Pro_Survival->Caspase_Cascade Promotes

Figure 2: Apoptotic pathways activated by this compound treatment.
Table 2: Quantitative Effects of this compound on Cell Viability and Apoptosis

This table provides examples of this compound's potency in reducing cell viability and inducing apoptosis in various cancer cell lines.

Cell LineCancer TypeParameterValueTreatment ConditionsReference(s)
A172GlioblastomaIC50 (Viability)~5 µM48 hours[10],[13]
U87GlioblastomaIC50 (Viability)~7.5 µM48 hours[10],[13]
T98GGlioblastomaIC50 (Viability)~10 µM48 hours[10],[13]
A172GlioblastomaApoptotic Cells~35%10 µM, 24 hours[10]
Primary CLL CellsLeukemiaIC50 (Apoptosis)0.86 µM48 hours[7]

Induction of Autophagy by this compound

Autophagy is a catabolic "self-eating" process that degrades cellular components to maintain homeostasis and provide energy during stress. The PI3K/mTOR pathway is a master negative regulator of autophagy; mTORC1 directly phosphorylates and inactivates the ULK1 complex, a critical initiator of autophagy.[14]

By inhibiting mTOR, this compound relieves this suppression, leading to a robust induction of autophagy.[8][9] This is observed experimentally as an accumulation of autophagosomes, an increase in the conversion of LC3-I to its lipidated, autophagosome-associated form (LC3-II), and the formation of acidic vesicular organelles (AVOs).[8][9] Studies in pancreatic cancer cells show that dual inhibition of PI3K and mTOR induces autophagy to a greater extent than targeting either kinase alone.[11][15]

XL765_Autophagy_Pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 Inhibits ULK1 ULK1 Complex mTORC1->ULK1 Inhibits Beclin1 Beclin-1 / Class III PI3K Complex ULK1->Beclin1 Activates Nucleation Phagophore Nucleation Beclin1->Nucleation Elongation Phagophore Elongation (LC3-I to LC3-II) Nucleation->Elongation Autophagosome Autophagosome Formation Elongation->Autophagosome

Figure 3: Mechanism of autophagy induction by this compound via mTORC1 inhibition.
Table 3: Quantitative Analysis of this compound-Induced Autophagy

This table presents data on the induction of autophagic markers in pancreatic cancer cells following this compound treatment.

Cell LineParameterObservationTreatment ConditionsReference(s)
MIAPaCa-2AVO InductionSignificant, dose-dependent increase24-72 hours[8],[9]
MIAPaCa-2 (LC3-GFP)LC3-II StimulationSignificant, dose-dependent increase24-72 hours[8],[9]
Multiple PDAC linesAutophagy InductionGreater with dual PI3K/mTOR inhibition vs. single-target inhibitionNot specified[11],[15]

Therapeutic Strategy: Exploiting the Autophagy-Apoptosis Crosstalk

While this compound potently induces both apoptosis and autophagy, the induction of autophagy can act as a pro-survival mechanism, allowing cancer cells to adapt to the metabolic stress imposed by PI3K/mTOR inhibition. This suggests a powerful therapeutic strategy: combining this compound with an autophagy inhibitor, such as chloroquine (B1663885) or hydroxychloroquine.[11][15]

By blocking the final stage of autophagy (the fusion of autophagosomes with lysosomes), these inhibitors prevent the degradation and recycling of cellular components. This blockage of the "escape" route significantly enhances the cytotoxic and pro-apoptotic effects of this compound. In xenograft models of pancreatic and breast cancer, the combination of this compound and chloroquine resulted in significant tumor growth inhibition, whereas this compound alone had a more modest effect.[8][15]

XL765_Combination_Therapy cluster_effects Cellular Effects This compound This compound Apoptosis_Induction Apoptosis Induction This compound->Apoptosis_Induction Autophagy_Induction Pro-Survival Autophagy Induction This compound->Autophagy_Induction Chloroquine Chloroquine (Autophagy Inhibitor) Autophagy_Blockade Autophagy Blockade Chloroquine->Autophagy_Blockade Cell_Death Synergistic Tumor Cell Death Apoptosis_Induction->Cell_Death Autophagy_Induction->Cell_Death Counteracts Autophagy_Blockade->Autophagy_Induction Blocks Survival Pathway

Figure 4: Synergistic effect of combining this compound with an autophagy inhibitor.

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key assays used to evaluate the effects of this compound.

Cell Viability Assay (CCK-8/MTT)

This assay measures the metabolic activity of cells, which correlates with cell number.

  • Cell Seeding: Seed cells (e.g., A172, U87) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[10]

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10, 20 µM) or DMSO as a vehicle control.[10]

  • Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.[10]

  • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT solution (5 mg/mL) to each well.[10][16]

  • Incubation: Incubate for 1-4 hours at 37°C. For MTT, a solubilization solution (e.g., 100 µL of DMSO or acidic isopropanol) must be added and mixed to dissolve the formazan (B1609692) crystals.[16]

  • Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.[10]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Apoptosis Analysis by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment: Culture cells in 6-well plates and treat with this compound at desired concentrations for a specified time (e.g., 24 hours).[10]

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash once with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blotting for Pathway and Marker Analysis

This technique is used to detect changes in protein levels and phosphorylation status.

  • Protein Extraction: Treat cells with this compound, wash with ice-cold PBS, and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[17]

  • Quantification: Determine protein concentration using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Separate the protein lysates on an 8-15% polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[18]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

    • PI3K/mTOR Pathway: p-Akt (Ser473), Akt, p-S6K, S6K.[2][10]

    • Autophagy: LC3B (to detect LC3-I and LC3-II), p62/SQSTM1.[11][19]

    • Apoptosis: Cleaved Caspase-3, PARP, DR5.[10]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]

Autophagic Flux Assay

This assay measures the rate of autophagic degradation, providing a more dynamic view than simply measuring LC3-II levels at a single time point.

  • Experimental Setup: Seed cells in duplicate plates. Treat one set of cells with this compound alone and the other set with this compound in combination with a lysosomal inhibitor like Bafilomycin A1 (100 nM) or Chloroquine (50 µM) for the final 2-4 hours of the experiment.

  • Protein Analysis: Harvest all cell groups and perform a Western blot for LC3B as described in protocol 5.3.

  • Analysis: Autophagic flux is determined by comparing the amount of LC3-II in samples treated with this compound alone versus those co-treated with the lysosomal inhibitor. A significant accumulation of LC3-II in the presence of the inhibitor indicates an active autophagic flux.[20] The degradation of the autophagy substrate p62/SQSTM1 can also be monitored; a decrease in p62 indicates active flux.[19]

Conclusion

This compound is a potent dual PI3K/mTOR inhibitor that exerts its anti-cancer effects through the robust induction of apoptosis and autophagy. Its ability to trigger ER stress-dependent apoptosis in tumor types like glioblastoma highlights a key mechanism of its cytotoxicity.[10] Concurrently, this compound induces a strong autophagic response by relieving mTOR-dependent inhibition of the core autophagy machinery.[8][11] While this autophagic response can initially promote cell survival, it also presents a therapeutic vulnerability. The combination of this compound with autophagy inhibitors like chloroquine has been shown to synergistically enhance tumor cell death, providing a compelling rationale for this combination strategy in clinical development.[15] The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the complex interplay between signal transduction, apoptosis, and autophagy in the context of targeted cancer therapy.

References

XL765 (Voxtalisib): A Comprehensive Technical Guide on a Dual PI3K/mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

XL765, also known as Voxtalisib or SAR245409, is a potent, orally bioavailable small molecule that acts as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (B549165) (mTOR).[1][2] This dual inhibitory action allows this compound to target two critical nodes in a signaling pathway frequently dysregulated in cancer, leading to the suppression of tumor cell growth, proliferation, and survival.[2] This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental data related to this compound.

Chemical Identity and Physicochemical Properties

This compound is a pyridopyrimidinone derivative with the chemical formula C13H14N6O.[1][3][4] Its chemical structure and key identifying information are summarized below.

Table 1: Chemical Identification of this compound

IdentifierValue
Systematic (IUPAC) Name 2-Amino-8-ethyl-4-methyl-6-(1H-pyrazol-5-yl)pyrido[2,3-d]pyrimidin-7(8H)-one[1][3][4]
Synonyms Voxtalisib, SAR245409[1][3][4]
CAS Number 934493-76-2[1][3][4]
Molecular Formula C13H14N6O[1][3][4]
Molecular Weight 270.29 g/mol [1][3]
InChI Key RGHYDLZMTYDBDT-UHFFFAOYSA-N[1][4]

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance Light yellow or white solid powder[3][4]
Solubility DMSO: 12 mg/mL; Insoluble in water and ethanol[3]
Purity ≥98%[3]
Storage Store at -20°C[3][4]

Pharmacological Properties and Mechanism of Action

This compound is a potent, ATP-competitive inhibitor of both PI3K and mTOR kinases.[5] Its primary mechanism of action involves the dual inhibition of these two key enzymes in the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism.

Target Inhibition

This compound exhibits potent inhibitory activity against all Class I PI3K isoforms and mTOR. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Table 3: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
PI3Kα (p110α) 39[4][6]
PI3Kβ (p110β) 110[4]
PI3Kδ (p110δ) 9[4]
PI3Kγ (p110γ) 43[4][6]
mTORC1 160[6]
mTORC2 910[6]
DNA-PK 150[6]
Signaling Pathway Inhibition

By inhibiting PI3K and mTOR, this compound effectively blocks downstream signaling events. This leads to the suppression of phosphorylation of key effector proteins, including AKT, S6 ribosomal protein, and 4E-BP1.[4] This inhibition of downstream signaling ultimately results in cell cycle arrest, induction of apoptosis, and a reduction in tumor growth.[4]

PI3K_mTOR_Pathway_Inhibition_by_this compound RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis mTORC2 mTORC2 mTORC2->AKT S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 S6 S6 S6K->S6 eIF4E eIF4E FourEBP1->eIF4E CellGrowth Cell Growth & Proliferation S6->CellGrowth eIF4E->CellGrowth XL765_PI3K This compound XL765_PI3K->PI3K XL765_mTOR This compound XL765_mTOR->mTORC2 XL765_mTOR->mTORC1

Figure 1: this compound Inhibition of the PI3K/mTOR Signaling Pathway.

Key Experimental Data and Protocols

The efficacy of this compound has been demonstrated in various preclinical models. Below are summaries of key experiments and the general methodologies employed.

In Vitro Cell Proliferation and Apoptosis Assays
  • Objective: To determine the effect of this compound on the viability and apoptosis of cancer cell lines.

  • Methodology:

    • Cell Culture: Cancer cell lines (e.g., glioma, breast, prostate) are cultured in appropriate media.[4]

    • Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 72 hours).

    • Viability Assay: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.

    • Apoptosis Assay: Apoptosis is measured by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.

  • Results: this compound demonstrates dose-dependent inhibition of cell proliferation and induction of apoptosis in various tumor cell lines.[4]

Western Blot Analysis of Pathway Inhibition
  • Objective: To confirm the inhibition of the PI3K/mTOR pathway by this compound.

  • Methodology:

    • Cell Treatment: Cancer cells are treated with this compound for a short period (e.g., 2 hours).

    • Protein Extraction: Whole-cell lysates are prepared.

    • Western Blotting: Protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated and total AKT, S6, and 4E-BP1.

  • Results: Treatment with this compound leads to a significant reduction in the phosphorylation levels of AKT, S6, and 4E-BP1, confirming pathway inhibition.[4]

Western_Blot_Workflow start Start: Cancer Cell Culture treatment Treat with this compound (various concentrations) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Electrotransfer to PVDF Membrane sds_page->transfer blocking Blocking (e.g., with BSA or milk) transfer->blocking primary_ab Incubation with Primary Antibodies (p-AKT, p-S6, etc.) blocking->primary_ab secondary_ab Incubation with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis: Quantify Band Intensity detection->analysis

Figure 2: General Workflow for Western Blot Analysis.
In Vivo Xenograft Tumor Models

  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Methodology:

    • Tumor Implantation: Human cancer cells are subcutaneously implanted into immunocompromised mice.

    • Treatment Administration: Once tumors reach a palpable size, mice are treated with this compound (e.g., via oral gavage) or a vehicle control.

    • Tumor Measurement: Tumor volume is measured regularly throughout the study.

    • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of pathway inhibition by Western blot or immunohistochemistry.

  • Results: Oral administration of this compound leads to significant tumor growth inhibition in various xenograft models, with sustained pathway suppression observed in tumor tissues.[4]

Clinical Development

This compound (Voxtalisib) has been evaluated in several clinical trials for the treatment of various solid tumors and hematological malignancies, including lymphomas.[3] These trials have aimed to assess its safety, tolerability, pharmacokinetics, and preliminary efficacy.

Conclusion

This compound is a potent dual inhibitor of PI3K and mTOR with demonstrated preclinical anti-cancer activity. Its ability to simultaneously block two key nodes in a critical oncogenic signaling pathway makes it an important molecule in the field of cancer drug development. The data summarized in this guide highlight its well-characterized mechanism of action and provide a foundation for further research and clinical investigation.

References

The Discovery and Development of XL765 (SAR245409): A Dual PI3K/mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

XL765, also known as SAR245409 and Voxtalisib (B1684596), is a potent, orally bioavailable small molecule that acts as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (B549165) (mTOR).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] Its frequent dysregulation in a wide range of human cancers has made it a prime target for therapeutic intervention.[5][6] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its mechanism of action, key experimental data, and relevant protocols.

Introduction: Targeting the PI3K/mTOR Pathway

The PI3K/AKT/mTOR pathway is one of the most commonly activated signaling pathways in human cancers, driven by genetic alterations such as mutations in PIK3CA, loss of the tumor suppressor PTEN, or activation of upstream receptor tyrosine kinases.[7][8] Activation of this pathway promotes cell proliferation and survival, and has been implicated in resistance to chemotherapy and radiotherapy.[2][9]

This compound was developed by Exelixis and later licensed to Sanofi as a pyridopyrimidinone derivative that potently and selectively inhibits all Class I PI3K isoforms (α, β, γ, and δ) and mTOR.[10][11] By targeting both PI3K and mTOR, this compound offers the potential for a more complete and durable inhibition of the pathway compared to agents that target a single kinase. This dual inhibition may circumvent the feedback activation of AKT that can occur with mTOR-only inhibitors.[12][13]

Mechanism of Action

This compound is an ATP-competitive inhibitor that binds to the kinase domains of PI3K and mTOR, preventing the phosphorylation of their respective substrates.[13] Inhibition of PI3K blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger that recruits and activates downstream effectors like AKT.[3][14] By also inhibiting mTOR, this compound directly blocks the activity of both mTORC1 and mTORC2 complexes, which regulate protein synthesis, cell growth, and survival.[13]

The dual inhibition of PI3K and mTOR by this compound leads to a robust downstream blockade, as evidenced by the reduced phosphorylation of key pathway components such as AKT, S6 kinase (S6K), ribosomal protein S6 (S6), and 4E-BP1.[10][12]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2 PTEN PTEN PTEN->PIP3

Figure 1: Simplified PI3K/mTOR signaling pathway and the inhibitory action of this compound.

Preclinical Development

In Vitro Potency

This compound demonstrated potent inhibition of Class I PI3K isoforms and mTOR in biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

TargetIC50 (nM)
p110α39[15]
p110β113[15]
p110γ9[15]
p110δ43[15]
mTOR157[15]
DNA-PK150[15]
Table 1: In vitro inhibitory activity of this compound against PI3K isoforms and mTOR.

In cellular assays, this compound effectively inhibited the proliferation of various cancer cell lines, with superior activity compared to selective PI3K or mTOR inhibitors alone.[15][16] This effect was associated with the induction of apoptosis.[15]

In Vivo Efficacy in Xenograft Models

Oral administration of this compound led to significant tumor growth inhibition in multiple human tumor xenograft models, including breast, lung, prostate, and glioblastoma.[10][12][15] In these models, this compound demonstrated dose-dependent inhibition of PI3K and mTOR signaling, as measured by the phosphorylation of downstream effectors.[10] The antitumor activity was associated with antiproliferative, antiangiogenic, and proapoptotic effects.[10] For instance, in a BxPC-3 pancreatic cancer xenograft model, the combination of this compound with chloroquine (B1663885) resulted in significant tumor growth inhibition.[15]

Xenograft_Workflow Start Tumor Cell Implantation in Mice Tumor_Growth Tumor Growth to Palpable Size Start->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Oral Administration of this compound or Vehicle Randomization->Treatment Monitoring Tumor Volume Measurement Treatment->Monitoring Monitoring->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Biomarkers Monitoring->Endpoint

Figure 2: Generalized workflow for preclinical xenograft studies of this compound.

Clinical Development

Phase I Clinical Trials

The first-in-human Phase I study of this compound (SAR245409) evaluated its safety, tolerability, pharmacokinetics, and pharmacodynamics in patients with advanced solid tumors.[13][17] The study established the maximum tolerated doses (MTDs) at 50 mg twice daily and 90 mg once daily.[17] The most common treatment-related adverse events were nausea, diarrhea, vomiting, and decreased appetite.[17]

Pharmacodynamic analyses in patient tumor biopsies, skin, and hair sheath cells demonstrated dose-dependent inhibition of the PI3K/mTOR pathway, confirming target engagement in humans.[13] Reductions of 80-90% in the phosphorylation of AKT, 4EBP1, and S6 were observed. While no complete or partial responses were observed, stable disease was achieved in a significant portion of patients.[17][18]

ParameterValue
MTD (BID) 50 mg[17]
MTD (QD) 90 mg[17]
Plasma Half-Life 2.96 - 7.52 hours[17]
Common AEs Nausea, Diarrhea, Vomiting[17]
Best Response Stable Disease (48% of evaluable patients)[17]
Table 2: Summary of Phase I clinical trial results for this compound.
Phase II Clinical Trials

This compound has been evaluated in Phase II trials for various malignancies, including non-Hodgkin lymphoma (NHL), chronic lymphocytic leukemia (CLL), and high-grade glioma.[8][9][19] In a study of patients with relapsed or refractory NHL or CLL, voxtalisib (this compound) at 50 mg twice daily showed clinical activity.[19] Combination studies, such as with temozolomide (B1682018) for high-grade glioma, have also been explored to leverage the potential of this compound to sensitize tumors to other anticancer therapies.[8]

Experimental Protocols

Western Blot Analysis of PI3K/mTOR Pathway Phosphorylation

Objective: To assess the pharmacodynamic effects of this compound on the PI3K/mTOR signaling pathway in cells or tissues.

  • Sample Preparation: Treat cells with desired concentrations of this compound for specified durations. For tissue samples (e.g., tumor biopsies), homogenize in lysis buffer.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein lysate on a polyacrylamide gel.

  • Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-AKT, AKT, p-S6, S6, p-4EBP1, 4E-BP1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability Assay

Objective: To determine the effect of this compound on the proliferation and viability of cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound for 48-72 hours.

  • Viability Assessment: Add a viability reagent such as MTT, MTS, or a resazurin-based reagent (e.g., CellTiter-Blue) to each well.

  • Incubation: Incubate for 1-4 hours according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to a vehicle-treated control and determine the IC50 value.

Conclusion

This compound (SAR245409) is a potent dual inhibitor of PI3K and mTOR that has demonstrated significant preclinical activity and target engagement in early-phase clinical trials. Its ability to comprehensively block a key oncogenic signaling pathway provides a strong rationale for its continued investigation, both as a single agent and in combination with other anticancer therapies. The data summarized in this guide highlight the scientific foundation for the development of this compound and provide a resource for researchers in the field of targeted cancer therapy.

References

The Dual PI3K/mTOR Inhibitor XL765 (Voxtalisib) in Glioblastoma Multiforme: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of XL765 (voxtalisib, SAR245409) in the context of glioblastoma multiforme (GBM) research. It consolidates key preclinical and clinical data, details experimental methodologies, and visualizes the underlying molecular pathways to serve as a comprehensive resource for the scientific community.

Introduction to this compound and its Target in Glioblastoma

Glioblastoma multiforme is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies.[1] A hallmark of GBM is the dysregulation of critical signaling pathways that drive tumor growth, proliferation, and survival.[2] One of the most frequently altered pathways in GBM is the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway, making it a prime target for therapeutic intervention.[3][4]

This compound, also known as voxtalisib (B1684596) or SAR245409, is a potent, orally bioavailable small molecule that dually inhibits both PI3K and mTOR kinases.[5] By targeting these two key nodes in the signaling cascade, this compound aims to overcome the feedback loops and resistance mechanisms that can limit the efficacy of single-target inhibitors.[6] This guide will delve into the mechanism of action, preclinical efficacy, and clinical evaluation of this compound in GBM.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by inhibiting the PI3K/mTOR signaling pathway, which is constitutively active in a large proportion of GBM tumors.[2] This pathway, when activated by upstream receptor tyrosine kinases (RTKs) or due to mutations in key components like PTEN, promotes cell growth, proliferation, survival, and angiogenesis.[3]

This compound's dual-pronged attack on this pathway is crucial. By inhibiting PI3K, it prevents the conversion of phosphatidylinositol (3,4)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby blocking the activation of downstream effectors like Akt. Simultaneously, by inhibiting mTOR, this compound blocks the activity of both mTORC1 and mTORC2 complexes, which are critical for protein synthesis, cell growth, and survival. This dual inhibition is designed to produce a more profound and durable anti-tumor response compared to agents that target either PI3K or mTOR alone.[6]

Below is a diagram illustrating the PI3K/mTOR signaling pathway and the points of inhibition by this compound.

PI3K_mTOR_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates (T308) TSC1_2 TSC1/2 Akt->TSC1_2 inhibits mTORC2 mTORC2 mTORC2->Akt phosphorylates (S473) Rheb Rheb-GTP TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation _4EBP1->Proliferation XL765_PI3K This compound XL765_PI3K->PI3K XL765_mTOR This compound XL765_mTOR->mTORC2 XL765_mTOR->mTORC1

Caption: The PI3K/mTOR signaling pathway and the inhibitory action of this compound.

Preclinical Data in Glioblastoma Models

Preclinical studies have demonstrated the potential of this compound as a therapeutic agent for GBM, both as a monotherapy and in combination with the standard-of-care chemotherapy agent, temozolomide (B1682018) (TMZ).

In Vitro Efficacy

In vitro studies using various GBM cell lines have shown that this compound can effectively inhibit cell viability and induce apoptosis. The half-maximal inhibitory concentration (IC50) values for this compound in different GBM cell lines are summarized in the table below.

Cell LineIC50 (µM)Reference
GBM67.5[7]
GBM85.7[7]
GBM123.7[7]
GS-27.7[7]
GBM395.0[7]
A172 (24h)~10[8]
U87 (24h)~15[8]
T98G (24h)~20[8]
A172 (48h)~5[8]
U87 (48h)~8[8]
T98G (48h)~12[8]
In Vivo Efficacy

In vivo studies using orthotopic xenograft models of human GBM in immunocompromised mice have further substantiated the anti-tumor activity of this compound. Oral administration of this compound has been shown to significantly reduce tumor growth and improve survival.[7]

A key finding from preclinical studies is the synergistic effect of this compound when combined with TMZ. This combination has demonstrated superior efficacy in reducing tumor burden compared to either agent alone.[7]

Treatment GroupMedian Tumor Bioluminescence Reduction (vs. Control)Median Survival Improvement (vs. Control)Reference
This compound>12-foldSignificant (p=0.05)[7]
TMZ30-foldNot specified[7]
This compound + TMZ140-foldTrend towards improvement (p=0.09)[7]

Clinical Evaluation in Glioblastoma

The promising preclinical data for this compound led to its evaluation in clinical trials for patients with high-grade gliomas, including GBM.

Phase I Clinical Trial (NCT00704080)

A Phase I dose-escalation study was conducted to evaluate the safety, tolerability, and maximum tolerated dose (MTD) of this compound in combination with TMZ in patients with malignant gliomas.[9][10][11]

Key Findings:

ParameterResultReference
Maximum Tolerated Dose (MTD) 90 mg once daily (q.d.) or 40 mg twice daily (b.i.d.) in combination with TMZ.[10]
Most Common Adverse Events Nausea (48%), fatigue (43%), thrombocytopenia (26%), diarrhea (24%).[10]
Most Common Grade ≥3 Adverse Events Lymphopenia (13%), thrombocytopenia (9%), decreased platelet count (9%).[10]
Best Overall Response Partial Response (PR) in 4% of evaluable patients; Stable Disease (SD) in 68%.[10]
Pharmacodynamics Moderate inhibition of PI3K signaling observed in skin biopsies.[10]
Brain Penetrance This compound was shown to cross the blood-brain barrier, with mean tumor-to-plasma ratios of 0.38 (q.d. dosing) and 0.40 (b.i.d. dosing).[12]

The study concluded that this compound in combination with TMZ has a manageable safety profile and demonstrates evidence of PI3K/mTOR pathway inhibition in patients with high-grade gliomas.[9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the preclinical evaluation of this compound in GBM research.

Cell Viability Assay (CCK-8)

This protocol describes a colorimetric assay to determine the viability of GBM cells after treatment with this compound.

CCK8_Workflow Start Start Seed_Cells Seed GBM cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_this compound Treat cells with varying concentrations of this compound Incubate_24h->Treat_this compound Incubate_Drug Incubate for desired duration (e.g., 24, 48h) Treat_this compound->Incubate_Drug Add_CCK8 Add CCK-8 solution to each well Incubate_Drug->Add_CCK8 Incubate_CCK8 Incubate for 1-4 hours Add_CCK8->Incubate_CCK8 Read_Absorbance Measure absorbance at 450 nm using a microplate reader Incubate_CCK8->Read_Absorbance Analyze_Data Analyze data to determine cell viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a CCK-8 cell viability assay.

Detailed Steps:

  • Cell Seeding: Seed GBM cells (e.g., U87MG, A172, T98G) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[13][14]

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[13]

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubation with Drug: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[8]

  • Addition of CCK-8 Reagent: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[14]

  • Incubation with CCK-8: Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell line and density.[14]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[5]

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Plot the cell viability against the drug concentration to determine the IC50 value.

Western Blot Analysis of PI3K/mTOR Pathway Proteins

This protocol outlines the steps for detecting the phosphorylation status of key proteins in the PI3K/mTOR pathway, such as Akt and S6 kinase (S6K), in response to this compound treatment.

Detailed Steps:

  • Cell Lysis: After drug treatment, wash the GBM cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of Akt (e.g., p-Akt Ser473, total Akt) and S6K (e.g., p-S6K Thr389, total S6K) overnight at 4°C.[15][16]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Orthotopic Glioblastoma Xenograft Model

This protocol describes the establishment of an orthotopic GBM xenograft model in mice to evaluate the in vivo efficacy of this compound.

Xenograft_Workflow Start Start Prepare_Cells Prepare a single-cell suspension of GBM cells (e.g., U87MG-luc) Start->Prepare_Cells Anesthetize Anesthetize immunocompromised mice Prepare_Cells->Anesthetize Stereotactic_Injection Perform stereotactic intracranial injection of GBM cells Anesthetize->Stereotactic_Injection Tumor_Monitoring Monitor tumor growth using bioluminescence imaging Stereotactic_Injection->Tumor_Monitoring Randomize Randomize mice into treatment groups Tumor_Monitoring->Randomize Treat_Mice Administer this compound, TMZ, or vehicle (e.g., by oral gavage) Randomize->Treat_Mice Monitor_Response Monitor tumor response and animal survival Treat_Mice->Monitor_Response Endpoint Endpoint: Analyze tumor size and survival data Monitor_Response->Endpoint End End Endpoint->End

Caption: Workflow for establishing and treating an orthotopic GBM xenograft model.

Detailed Steps:

  • Cell Preparation: Culture human GBM cells (e.g., U87MG engineered to express luciferase) and prepare a single-cell suspension at a concentration of 1 x 10^5 to 1 x 10^6 cells in 5-10 µL of sterile, serum-free medium or PBS.[17][18]

  • Animal Preparation: Anesthetize immunocompromised mice (e.g., nude mice) and secure them in a stereotactic frame.[19]

  • Intracranial Injection: Create a burr hole in the skull at specific coordinates corresponding to the desired brain region (e.g., the striatum). Slowly inject the cell suspension into the brain parenchyma using a Hamilton syringe.[20]

  • Tumor Growth Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging at regular intervals.[7]

  • Treatment: Once the tumors are established, randomize the mice into different treatment groups (e.g., vehicle control, this compound, TMZ, this compound + TMZ). Administer the treatments as per the study design (e.g., oral gavage daily or on a specific schedule).[7]

  • Efficacy Evaluation: Continue to monitor tumor burden via bioluminescence imaging and record the survival of the animals.[7]

  • Endpoint Analysis: At the end of the study, euthanize the mice and harvest the brains for histological and molecular analysis. Analyze the tumor growth and survival data to determine the efficacy of the treatments.

Mechanisms of Resistance to PI3K/mTOR Inhibitors

Despite the promise of PI3K/mTOR inhibitors like this compound, the development of resistance is a significant clinical challenge. Understanding the mechanisms of resistance is crucial for developing strategies to overcome it.

Potential mechanisms of resistance to PI3K/mTOR inhibitors in GBM include:

  • Activation of bypass signaling pathways: Tumor cells can activate alternative survival pathways, such as the MAPK/ERK pathway, to circumvent the blockade of the PI3K/mTOR pathway.[6]

  • Feedback activation of upstream signaling: Inhibition of mTORC1 can lead to the feedback activation of PI3K signaling through the insulin (B600854) receptor substrate 1 (IRS1).[6]

  • Genetic alterations: Mutations in components of the PI3K/mTOR pathway or in other oncogenes can confer resistance to inhibitors.

  • Upregulation of compensatory survival pathways: Glioblastoma cells can upregulate other pro-survival pathways to escape the effects of PI3K/mTOR inhibition.[21]

Conclusion

This compound (voxtalisib) is a promising dual PI3K/mTOR inhibitor with demonstrated preclinical and early clinical activity in glioblastoma multiforme. Its ability to target two key nodes in a critical oncogenic pathway, coupled with its favorable safety profile and brain penetrance, makes it a compelling candidate for further investigation. The synergistic effects observed with temozolomide highlight the potential of combination therapies to improve outcomes for patients with this devastating disease. Future research should focus on identifying predictive biomarkers of response and developing strategies to overcome resistance to maximize the therapeutic potential of this compound in the treatment of GBM.

References

Investigating XL765 in Pancreatic Cancer Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the investigation of XL765 (SAR245409, Voxtalisib) in pancreatic cancer models. This compound is a potent, orally bioavailable small molecule that acts as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR), two key nodes in a signaling pathway frequently dysregulated in pancreatic cancer.[1][2][3][4][5] This document summarizes the mechanism of action of this compound, its effects on pancreatic cancer cells in vitro, and its efficacy in preclinical in vivo models. Detailed experimental protocols and visualizations of key pathways and workflows are provided to facilitate further research in this area.

Mechanism of Action of this compound

This compound exerts its anti-neoplastic activity by targeting the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism.[4][5] In many cancers, including pancreatic ductal adenocarcinoma (PDAC), this pathway is aberrantly activated, contributing to tumorigenesis and therapeutic resistance. This compound is a pan-inhibitor of class I PI3K isoforms (α, β, γ, and δ) and also inhibits mTORC1 and mTORC2.[1][2][3] This dual inhibition is significant because it can lead to a more complete blockade of the pathway compared to inhibitors that target only PI3K or mTOR alone. Activation of the PI3K/mTOR pathway can promote tumor cell apoptosis and inhibit tumor growth.[4]

dot

XL765_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition S6K p70S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth 4EBP1->Cell_Growth This compound This compound This compound->PI3K Inhibits This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

Figure 1: Mechanism of action of this compound in the PI3K/AKT/mTOR pathway.

Data Presentation

In Vitro Inhibitory Activity of this compound

The inhibitory potency of this compound against class I PI3K isoforms and mTOR has been characterized in biochemical assays.

TargetIC50 (nM)
p110α39
p110β113
p110γ9
p110δ43
mTOR157
DNA-PK150
Table 1: In vitro inhibitory activity of this compound against PI3K isoforms, mTOR, and DNA-PK.[1][2][3]
In Vitro Cellular Activity of this compound in Cancer Cell Lines

This compound has demonstrated dose-dependent inhibition of cell viability in various cancer cell lines. While specific IC50 values for a comprehensive panel of pancreatic cancer cell lines are not consistently reported in the public literature, studies indicate its activity in this setting. For context, IC50 values in other cancer cell lines are provided below.

Cell LineCancer TypeIC50 (nM) for Colony Growth
PC-3Prostate Cancer270
MCF7Breast Cancer230
Table 2: IC50 values of this compound for anchorage-independent growth in non-pancreatic cancer cell lines.[1]

Studies have shown that this compound treatment leads to decreased cell viability in 13 pancreatic ductal adenocarcinoma (PDA) cell lines in a dose-dependent manner.[2][3]

In Vivo Efficacy of this compound in Pancreatic Cancer Xenograft Models

Preclinical studies using xenograft models have demonstrated the in vivo anti-tumor activity of this compound. Oral administration of this compound results in a dose-dependent inhibition of the phosphorylation of AKT, p70S6K, and S6, with a duration of action of approximately 24 hours.[5]

One study reported that while this compound alone at 30 mg/kg did not have a significant inhibitory effect on BxPC-3 xenograft growth, its combination with chloroquine (B1663885) (50 mg/kg) resulted in significant tumor growth inhibition.[2]

Xenograft ModelTreatmentOutcome
BxPC-3This compound (30 mg/kg) + Chloroquine (50 mg/kg)Significant inhibition of tumor growth
Table 3: In vivo efficacy of this compound in a pancreatic cancer xenograft model.[2]

Experimental Protocols

Cell Viability Assay

This protocol describes a method to determine the effect of this compound on the viability of pancreatic cancer cells using a tetrazolium-based colorimetric assay (e.g., MTT or XTT).

dot

Cell_Viability_Assay_Workflow Start Start Seed_Cells Seed pancreatic cancer cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24 hours (37°C, 5% CO2) Seed_Cells->Incubate_24h Treat_this compound Treat with serial dilutions of this compound Incubate_24h->Treat_this compound Incubate_48_72h Incubate for 48-72 hours Treat_this compound->Incubate_48_72h Add_Reagent Add MTT/XTT reagent Incubate_48_72h->Add_Reagent Incubate_2_4h Incubate for 2-4 hours Add_Reagent->Incubate_2_4h Add_Solubilizer Add solubilization buffer (for MTT) Incubate_2_4h->Add_Solubilizer Read_Absorbance Read absorbance at appropriate wavelength Add_Solubilizer->Read_Absorbance Analyze_Data Calculate IC50 values Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for a cell viability assay.

Materials:

  • Pancreatic cancer cell lines (e.g., PANC-1, BxPC-3, MIA PaCa-2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT or XTT reagent

  • Solubilization buffer (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count pancreatic cancer cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest this compound dilution).

  • Incubation: Return the plates to the incubator for another 48 to 72 hours.

  • Cell Viability Assessment:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

    • For XTT assay: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well and incubate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve and determine the IC50 value.

Western Blot Analysis

This protocol details the procedure for analyzing the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway in pancreatic cancer cells treated with this compound.

Materials:

  • Pancreatic cancer cells

  • 6-well plates

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-S6 Ribosomal Protein (Ser235/236), anti-total S6, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed pancreatic cancer cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for the desired time points (e.g., 2, 6, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Incubate the membrane with ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Orthotopic Pancreatic Cancer Xenograft Model

This protocol describes the establishment of an orthotopic pancreatic cancer xenograft model and subsequent treatment with this compound. All animal procedures must be approved by the institutional animal care and use committee (IACUC).

dot

Xenograft_Model_Workflow Start Start Cell_Preparation Prepare pancreatic cancer cell suspension Start->Cell_Preparation Surgical_Implantation Surgically implant cells into the mouse pancreas Cell_Preparation->Surgical_Implantation Tumor_Establishment Allow tumors to establish (e.g., 50-100 mm³) Surgical_Implantation->Tumor_Establishment Randomization Randomize mice into treatment groups Tumor_Establishment->Randomization Treatment Administer this compound or vehicle (e.g., oral gavage) Randomization->Treatment Monitoring Monitor tumor growth (calipers or imaging) and body weight Treatment->Monitoring Endpoint Endpoint determination (tumor size, clinical signs) Monitoring->Endpoint Tissue_Collection Collect tumors for pharmacodynamic analysis Endpoint->Tissue_Collection End End Tissue_Collection->End

Figure 3: Workflow for an orthotopic pancreatic cancer xenograft study.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Pancreatic cancer cells (e.g., BxPC-3)

  • Matrigel

  • Surgical instruments

  • Anesthesia

  • This compound formulation for oral administration

  • Vehicle control

Procedure:

  • Cell Preparation: Culture pancreatic cancer cells and harvest them during the exponential growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells per 100 µL.

  • Orthotopic Implantation: Anesthetize the mice and make a small incision in the left abdominal flank to expose the pancreas. Inject the cell suspension into the tail of the pancreas. Close the incision with sutures or wound clips.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth using calipers or non-invasive imaging techniques.

  • Treatment: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 30 mg/kg) or vehicle daily by oral gavage.

  • Efficacy Evaluation: Measure tumor volume and body weight regularly (e.g., twice a week). At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

Immunohistochemistry (IHC) for Ki-67 and Cleaved Caspase-3

This protocol outlines the steps for IHC staining of tumor tissues from the xenograft model to assess cell proliferation (Ki-67) and apoptosis (cleaved caspase-3).

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissues

  • Microtome

  • Glass slides

  • Deparaffinization and rehydration solutions (xylene, ethanol (B145695) series)

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide solution

  • Blocking serum

  • Primary antibodies (anti-Ki-67, anti-cleaved caspase-3)

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB chromogen substrate

  • Hematoxylin (B73222) counterstain

  • Mounting medium

Procedure:

  • Tissue Sectioning: Cut 4-5 µm sections from the FFPE tumor blocks and mount them on glass slides.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate them through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer.

  • Peroxidase Blocking: Incubate the sections with hydrogen peroxide to block endogenous peroxidase activity.

  • Blocking: Block non-specific binding sites with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with the primary antibodies against Ki-67 or cleaved caspase-3 overnight at 4°C.

  • Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate.

  • Chromogen Development: Apply the DAB substrate to visualize the antibody binding (brown precipitate).

  • Counterstaining: Counterstain the sections with hematoxylin to visualize the cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then coverslip with mounting medium.

  • Analysis: Examine the slides under a microscope and quantify the percentage of Ki-67-positive cells (proliferation index) and the number of cleaved caspase-3-positive cells (apoptotic index).[6]

Conclusion

This compound is a dual PI3K/mTOR inhibitor with demonstrated preclinical activity in pancreatic cancer models. Its ability to potently inhibit key nodes in a critical oncogenic signaling pathway provides a strong rationale for its investigation as a therapeutic agent for this challenging disease. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the potential of this compound and similar targeted therapies in the treatment of pancreatic cancer. Further studies are warranted to identify predictive biomarkers of response and to explore rational combination strategies to enhance its anti-tumor efficacy.

References

The Role of XL765 (Voxtalisib) in Non-Hodgkin Lymphoma: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-Hodgkin lymphoma (NHL) represents a diverse group of hematologic malignancies with varying prognoses and treatment responses. The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a near-universal feature in B-cell malignancies.[1] This has positioned the PI3K/mTOR pathway as a key therapeutic target. XL765 (also known as Voxtalisib (B1684596) or SAR245409) is a potent, orally administered small molecule that dually inhibits both PI3K and mTOR, offering a comprehensive blockade of this crucial signaling cascade.[2] This technical guide provides a detailed overview of the preclinical and clinical evidence supporting the role of this compound in the context of non-Hodgkin lymphoma.

Mechanism of Action

This compound is a reversible and potent inhibitor of all four class I PI3K isoforms (α, β, γ, and δ) and also acts as a weaker inhibitor of mTOR.[1] Preclinical evidence suggests that targeting multiple PI3K isoforms may enhance anti-tumor activity in B-cell lymphomas.[1] Specifically, in mantle cell lymphoma (MCL) cell lines, the concurrent inhibition of PI3Kα and PI3Kδ is necessary to abolish constitutive PI3K activation and is more effective than inhibiting PI3Kδ alone.[1] Furthermore, the dual inhibition of both PI3K and mTOR by a single agent like this compound may provide a more profound anti-tumor effect. This is because mTOR inhibition can lead to a paradoxical activation of PI3K through the release of a negative feedback loop; therefore, concurrent inhibition of both targets can overcome this resistance mechanism.[1]

The PI3K/mTOR signaling pathway, and the points of inhibition by this compound, are depicted in the following diagram:

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation, Survival, and Growth S6K->Proliferation _4EBP1->Proliferation XL765_PI3K This compound XL765_PI3K->PI3K XL765_mTOR This compound XL765_mTOR->mTORC1

Diagram 1: The PI3K/mTOR signaling pathway and inhibition by this compound.

Preclinical Data

This compound has demonstrated potent inhibitory activity against class I PI3K isoforms and mTOR in biochemical assays. In cellular assays, treatment with this compound leads to the inhibition of phosphorylation of downstream proteins, including AKT and ribosomal protein S6 (S6RP), in various tumor cell lines with diverse molecular alterations affecting the PI3K pathway.[3]

In Vitro Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against class I PI3K isoforms and mTOR.

TargetIC50 (nM)
p110α39[3][4]
p110β113[4]
p110γ9[4]
p110δ43[3][4]
mTOR157[4]

In patient-derived primary chronic lymphocytic leukemia (CLL) cells, voxtalisib induced caspase-dependent apoptosis with an IC50 value of 0.86 μM.[1] It also effectively blocked CLL cell adhesion, proliferation, and survival in vitro.[1]

Clinical Studies in Non-Hodgkin Lymphoma

A key clinical investigation of this compound in NHL is a phase 2, open-label, multicenter trial (NCT01403636).[1][5] This study evaluated the efficacy and safety of voxtalisib monotherapy in patients with relapsed or refractory mantle cell lymphoma (MCL), follicular lymphoma (FL), diffuse large B-cell lymphoma (DLBCL), and chronic lymphocytic leukemia/small lymphocytic lymphoma (CLL/SLL).[1]

Study Design and Patient Population

Patients received voxtalisib at a dose of 50 mg twice daily (BID) in 28-day continuous cycles until disease progression or unacceptable toxicity.[1] A total of 167 patients were enrolled across the four disease-specific cohorts.[1][5] The median number of prior anticancer regimens was three for lymphoma patients and four for those with CLL/SLL.[5]

Efficacy Results

The primary endpoint of the study was the overall response rate (ORR). The results varied significantly across the different NHL subtypes, with the most promising activity observed in follicular lymphoma.

NHL SubtypeNumber of Evaluable PatientsOverall Response Rate (ORR)Complete Response (CR)Partial Response (PR)
Follicular Lymphoma (FL) 4641.3%10.9%30.4%
Mantle Cell Lymphoma (MCL) 4211.9%0%11.9%
Diffuse Large B-cell Lymphoma (DLBCL) 414.9%2.4%2.4%
CLL/SLL 3511.4%0%11.4%
Overall 16418.3%4.9%13.4%

Data compiled from Brown JR, et al. The Lancet Haematology. 2018.[1][5]

Safety and Tolerability

The safety profile of voxtalisib was found to be acceptable and consistent with previous studies.[1][5] The most frequently reported adverse events of any grade were diarrhea, fatigue, nausea, and pyrexia.

Adverse Event (Any Grade)Percentage of Patients (n=167)
Diarrhea35.3%
Fatigue31.7%
Nausea26.9%
Pyrexia26.3%

The most common grade ≥3 adverse events were hematologic in nature, along with pneumonia.

Grade ≥3 Adverse EventPercentage of Patients (n=167)
Anemia12.0%
Pneumonia8.4%
Thrombocytopenia7.8%

Serious adverse events were reported in 58.1% of patients.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of PI3K/mTOR inhibitors like this compound in non-Hodgkin lymphoma research.

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay quantifies cell viability by measuring the amount of ATP, which is indicative of metabolically active cells.

Materials:

  • Lymphoma cell lines

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (or other PI3K/mTOR inhibitor)

  • 96-well opaque-walled plates

  • CellTiter-Glo® Reagent

  • Luminometer

Protocol:

  • Cell Seeding:

    • Culture lymphoma cells in suspension to the logarithmic growth phase.

    • Centrifuge the cells and resuspend in fresh complete medium.

    • Count the cells and adjust the density to seed 5,000-10,000 cells per well in a 96-well plate.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Add the diluted inhibitor to the appropriate wells. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Reagent Addition and Measurement:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

Apoptosis Assay (Annexin V-FITC Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.

Materials:

  • Lymphoma cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Treat lymphoma cells with this compound at the desired concentrations for 24-48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells by centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within 1 hour.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Western Blot Analysis for PI3K/mTOR Pathway Inhibition

This technique is used to detect changes in the phosphorylation status of key proteins in the PI3K/mTOR signaling pathway.

Materials:

  • Lymphoma cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-S6 (Ser235/236), anti-S6, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels

  • PVDF membrane

  • Chemiluminescence detection reagents

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with this compound for the desired time.

    • Lyse the cells in RIPA buffer on ice.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection:

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

The following diagram illustrates a general workflow for these key experimental protocols.

Experimental_Workflow Start Start: Lymphoma Cell Culture Treatment Treatment with this compound (Dose-Response/Time-Course) Start->Treatment Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V Staining) Treatment->Apoptosis WesternBlot Western Blot Analysis (p-AKT, p-S6) Treatment->WesternBlot Viability->Luminometry  Luminescence  Measurement Apoptosis->FlowCytometry  Flow Cytometry  Analysis WesternBlot->Imaging  Chemiluminescent  Detection DataAnalysis Data Analysis and Interpretation FlowCytometry->DataAnalysis Luminometry->DataAnalysis Imaging->DataAnalysis

References

Methodological & Application

Application Notes and Protocols for XL765 In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

XL765, also known as Voxtalisib or SAR245409, is a potent and orally bioavailable small molecule that acts as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR).[1][2] By targeting both PI3K and mTOR, this compound effectively blocks a critical signaling pathway that is frequently dysregulated in cancer, promoting cell growth, survival, and proliferation.[3][4][5] These application notes provide detailed protocols for the in vitro use of this compound in cell culture, with a focus on assessing its effects on cell viability.

Mechanism of Action

This compound is a highly selective inhibitor of Class I PI3K isoforms and mTOR.[4] It competitively binds to the ATP-binding site of these kinases, preventing the phosphorylation of their downstream targets.[6] The primary mechanism involves the inhibition of PI3K, which blocks the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[4] This, in turn, prevents the activation of downstream effectors like AKT. Simultaneously, this compound inhibits both mTORC1 and mTORC2 complexes, further disrupting signaling pathways crucial for protein synthesis and cell growth.[6][7] The dual inhibition of PI3K and mTOR leads to reduced phosphorylation of key downstream proteins such as AKT, p70S6K, and S6, ultimately inducing apoptosis and inhibiting tumor cell proliferation.[3][8]

Quantitative Data Summary

The inhibitory activity of this compound against various kinases is summarized in the table below. This data is crucial for designing experiments and interpreting results.

Target KinaseIC50 (nM)
p110α (PI3Kα)39[6][9]
p110β (PI3Kβ)113[6][9]
p110γ (PI3Kγ)9[6][9]
p110δ (PI3Kδ)43[6][9]
mTOR157[6][9]
DNA-PK150[6][9]

Signaling Pathway Diagram

XL765_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits p70S6K p70S6K mTORC1->p70S6K Phosphorylates S6 S6 p70S6K->S6 Phosphorylates CellGrowth Cell Growth & Proliferation S6->CellGrowth Promotes This compound This compound This compound->PI3K Inhibits This compound->mTORC1 Inhibits

Caption: PI3K/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in a suitable solvent such as DMSO. For example, to prepare a 10 mM stock solution, dissolve 5.99 mg of this compound (Molecular Weight: 599.66 g/mol ) in 1 mL of DMSO.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

2. Cell Culture and Seeding

  • Cell Lines: A variety of cancer cell lines can be used, including those from pancreatic (e.g., MIAPaCa-2, Panc-1), glioblastoma (e.g., U87, T98G), breast (e.g., MCF7), and prostate (e.g., PC-3) cancers.[4][7][9]

  • Culture Conditions: Culture the cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.

  • Seeding: For a 96-well plate format, seed the cells at a density that will allow for logarithmic growth during the course of the experiment (e.g., 3,000-10,000 cells per well). Allow the cells to adhere and stabilize for 24 hours before adding the compound.

3. Cell Viability (MTT) Assay Protocol

This protocol is a common method to assess cell viability based on the metabolic activity of the cells.[10][11][12]

  • Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. The final concentrations may range from nanomolar to micromolar, depending on the cell line's sensitivity. Ensure the final DMSO concentration does not exceed 0.5% and is consistent across all wells.[10]

    • Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a blank control (medium only).

    • After 24 hours of cell seeding, carefully remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[10][13]

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

    • Mix gently on a plate shaker to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.[10][13]

Experimental Workflow Diagram

XL765_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Prepare this compound Stock Solution (in DMSO) C Prepare Serial Dilutions of this compound in Medium A->C B Culture and Seed Cells in 96-well Plate D Treat Cells with this compound (24-72 hours) B->D C->D E Add MTT Reagent (Incubate 2-4 hours) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570 nm) F->G H Calculate Cell Viability and IC50 Values G->H

Caption: Experimental workflow for in vitro cell viability assay with this compound.

Data Analysis

Cell viability is typically expressed as a percentage of the vehicle-treated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, can be calculated by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Troubleshooting

  • Compound Precipitation: Ensure that the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) and that the this compound stock solution is thoroughly mixed when diluted in the aqueous medium to prevent precipitation.[10]

  • Inconsistent Results: Uneven cell seeding can lead to variability. Ensure a single-cell suspension before plating and mix the cell suspension well during plating.[10]

  • Low Potency: The sensitivity of different cell lines to this compound can vary significantly.[3][4] It is important to test a wide range of concentrations to determine the optimal range for your specific cell line. The expression levels of components in the PI3K/mTOR pathway can also influence sensitivity.

References

Application Notes and Protocols: Preparation of XL765 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of a stock solution of XL765 (also known as SAR245409 or Voxtalisib) in dimethyl sulfoxide (B87167) (DMSO). This compound is a potent, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR), key components of a signaling pathway frequently dysregulated in cancer.[1][2][3][4] Accurate preparation of stock solutions is critical for reproducible in vitro and in vivo experiments. This guide outlines the necessary materials, a step-by-step procedure, and important considerations for storage and handling to ensure the integrity and efficacy of the compound.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in Table 1. This information is essential for calculating the required mass of the compound to achieve a desired stock solution concentration.

PropertyValueSource(s)
Synonyms Voxtalisib, SAR245409[4][5][6]
Molecular Formula C₁₃H₁₄N₆O[4][5][6]
Molecular Weight 270.29 g/mol [4][5][6]
Appearance Light brown to brown solid[5]
Solubility in DMSO 10 - 54 mg/mL (See notes below)[5][6][7][8]
Solubility in Water Insoluble[6][7][8]
Solubility in Ethanol Insoluble[6][7]

Note on DMSO Solubility: The reported solubility of this compound in DMSO varies across different suppliers and batches.[8] It is recommended to start with a lower to mid-range concentration (e.g., 10-30 mg/mL) to ensure complete dissolution. The use of anhydrous, high-purity DMSO is crucial, as hygroscopic DMSO can significantly impact solubility.[5][7] Gentle warming (e.g., to 37°C) or sonication can be employed to facilitate the dissolution of higher concentrations.[5][8]

Mechanism of Action: Inhibition of the PI3K/mTOR Signaling Pathway

This compound is a highly selective inhibitor of class I PI3K isoforms (α, β, γ, and δ) and mTOR.[1][2][5] The PI3K/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in human cancers, making it an attractive therapeutic target.[2][9] this compound exerts its anti-cancer effects by blocking this pathway, leading to the inhibition of downstream signaling molecules such as AKT, p70S6K, and S6, which ultimately results in reduced cell proliferation and induction of apoptosis.[1][2]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Inhibition of Apoptosis AKT->Apoptosis p70S6K p70S6K mTORC1->p70S6K mTORC2 mTORC2 mTORC2->AKT Activation S6 S6 p70S6K->S6 CellGrowth Cell Growth & Proliferation S6->CellGrowth This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2

Figure 1: Simplified diagram of the PI3K/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Protocol: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure

graphdot cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage start Equilibrate this compound to Room Temperature weigh Weigh 2.703 mg of this compound start->weigh add_dmso Add 1 mL of Anhydrous DMSO weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex check Visually Inspect for Complete Dissolution vortex->check sonicate Optional: Sonicate or Warm (37°C) check->sonicate If not fully dissolved aliquot Aliquot into Sterile Tubes check->aliquot If fully dissolved sonicate->vortex store Store at -20°C or -80°C aliquot->store end Stock Solution Ready for Use store->end

References

Application Notes and Protocols for XL765 (Voxtalisib) in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the in vivo application of XL765 (also known as SAR245409 or Voxtalisib), a potent and selective dual inhibitor of pan-Class I phosphoinositide 3-kinases (PI3Ks) and mammalian target of rapamycin (B549165) (mTOR).[1][2][3] The following sections detail recommended dosages, administration protocols, and experimental workflows for utilizing this compound in preclinical mouse models of cancer. The information is compiled from various studies to assist in the design and execution of robust in vivo experiments.

Introduction

This compound is an orally bioavailable small molecule that targets the PI3K/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism that is frequently dysregulated in human cancers.[1][3] As a dual inhibitor, this compound offers a more comprehensive blockade of this pathway compared to single-target agents.[3] Preclinical studies in various mouse xenograft models have demonstrated its dose-dependent anti-tumor activity, which is associated with antiproliferative, antiangiogenic, and proapoptotic effects.[1][4] The duration of action for this compound in mouse xenograft models is approximately 24 hours, influencing the design of effective dosing schedules.[1][4]

Signaling Pathway and Mechanism of Action

This compound is a potent, ATP-competitive, and reversible inhibitor of all four Class I PI3K isoforms (α, β, γ, and δ) and mTOR (specifically mTORC1 and mTORC2).[3] By inhibiting PI3K, this compound prevents the conversion of PIP2 to PIP3, thereby blocking the activation of downstream effectors such as AKT.[4] Inhibition of mTOR further disrupts downstream signaling, affecting the phosphorylation of key proteins like p70S6 kinase (p70S6K) and ribosomal protein S6 (S6).[5][6] This dual inhibition leads to a significant reduction in tumor cell proliferation and survival.[5][6]

XL765_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K activates mTORC2 mTORC2 mTORC2->AKT activates S6 S6 p70S6K->S6 phosphorylates Proliferation Cell Proliferation, Survival, Growth S6->Proliferation This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2 Experimental_Workflow Cell_Culture 1. Tumor Cell Culture (e.g., A172, BxPC-3) Harvest 2. Cell Harvesting and Preparation Cell_Culture->Harvest Implantation 3. Subcutaneous Implantation into Nude Mice Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Staging 5. Animal Staging and Group Randomization Tumor_Growth->Staging Treatment 6. This compound Administration (Oral Gavage) Staging->Treatment Monitoring 7. Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint 8. Endpoint Analysis (e.g., Tumor Excision, Histology) Monitoring->Endpoint

References

Application Notes and Protocols for the Use of XL765 in Xenograft Tumor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

XL765, also known as SAR245409 or Voxtalisib, is a potent, orally bioavailable small molecule that acts as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR).[1] The PI3K/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide range of human cancers makes it a prime target for therapeutic intervention.[2][3] this compound is a highly selective pan-inhibitor of class I PI3Ks (α, β, γ, and δ) and also demonstrates activity against mTOR.[3][4] By simultaneously targeting both PI3K and mTOR, this compound offers a more comprehensive blockade of this key oncogenic pathway, potentially overcoming resistance mechanisms associated with single-target inhibitors.[5]

Preclinical studies utilizing xenograft models have demonstrated that oral administration of this compound leads to significant, dose-dependent inhibition of tumor growth across various cancer types.[3][5] These anti-tumor effects are associated with antiproliferative, antiangiogenic, and proapoptotic mechanisms.[3] This document provides detailed application notes and protocols for the use of this compound in xenograft tumor studies, summarizing key preclinical data and outlining essential experimental methodologies.

Data Presentation: Efficacy of this compound in Preclinical Xenograft Models

The following tables summarize the quantitative data from several preclinical studies investigating the anti-tumor efficacy of this compound in various xenograft models.

Table 1: this compound in Glioblastoma Xenograft Models

Cell LineMouse StrainThis compound Dosing RegimenTreatment DurationKey OutcomesReference
A172Nude100 mg/kg, every 2 days (oral)Not SpecifiedSuppressed tumor growth, comparable to temozolomide (B1682018) (TMZ) single treatment. Combination with TMZ showed dramatically more suppression.[3]
GBM39-lucNudeNot Specified (oral)Not SpecifiedGreater than 12-fold reduction in median tumor bioluminescence compared to control. Combination with TMZ yielded a 140-fold reduction in median bioluminescence.[6]

Table 2: this compound in Breast Cancer Xenograft Models

Cell LineMouse StrainThis compound Dosing RegimenTreatment DurationKey OutcomesReference
MCF-7 (PIK3CA mutant)Not SpecifiedNot Specified (oral)Not SpecifiedSignificant inhibition of PI3K and mTOR signaling, leading to slowed tumor growth or tumor shrinkage.[5]

Table 3: this compound in Pancreatic Cancer Xenograft Models

Cell LineMouse StrainThis compound Dosing RegimenTreatment DurationKey OutcomesReference
BxPC-3Nude30 mg/kg (oral)Not SpecifiedNo inhibitory effect when used alone. Significant inhibition of xenograft growth when combined with chloroquine (B1663885) (50 mg/kg).[6]

Table 4: this compound in Prostate Cancer Xenograft Models

Cell LineMouse StrainThis compound Dosing RegimenTreatment DurationKey OutcomesReference
PC-3 (PTEN-deficient)Not SpecifiedNot Specified (oral)Not SpecifiedSignificant inhibition of PI3K and mTOR signaling, resulting in slowed tumor growth or tumor shrinkage.[5]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action: PI3K/mTOR Signaling Pathway

XL765_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Angiogenesis Angiogenesis PI3K->Angiogenesis PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits p70S6K p70S6K mTORC1->p70S6K Phosphorylates S6 S6 p70S6K->S6 Phosphorylates CellGrowth Cell Growth & Proliferation S6->CellGrowth This compound This compound This compound->PI3K Inhibits This compound->mTORC1 Inhibits

Caption: Mechanism of action of this compound on the PI3K/mTOR signaling pathway.

General Experimental Workflow for a Xenograft Tumor Study with this compound

Xenograft_Workflow cluster_prep Preparation Phase cluster_implantation Implantation & Tumor Growth Phase cluster_treatment Treatment Phase cluster_endpoint Endpoint & Analysis Phase CellCulture 1. Cancer Cell Culture TumorImplantation 3. Subcutaneous Tumor Cell Implantation CellCulture->TumorImplantation AnimalAcclimation 2. Animal Acclimation AnimalAcclimation->TumorImplantation TumorMonitoring 4. Tumor Growth Monitoring TumorImplantation->TumorMonitoring Randomization 5. Randomization into Treatment Groups TumorMonitoring->Randomization XL765_Prep 6. This compound Formulation Preparation Randomization->XL765_Prep XL765_Admin 7. Oral Administration of this compound Randomization->XL765_Admin XL765_Prep->XL765_Admin TumorMeasurement 8. Regular Tumor Volume Measurement XL765_Admin->TumorMeasurement Endpoint 9. Study Endpoint (e.g., tumor size limit) TumorMeasurement->Endpoint DataAnalysis 10. Data Analysis & Interpretation Endpoint->DataAnalysis

Caption: A generalized workflow for conducting a xenograft study with this compound.

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Tumor Model Establishment

Materials:

  • Cancer cell line of interest (e.g., A172, MCF-7, BxPC-3, PC-3)

  • Appropriate cell culture medium and supplements

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional, can enhance tumor take rate)

  • 6-8 week old immunocompromised mice (e.g., nude, SCID, or NOD/SCID)

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Culture: Culture the selected cancer cell line under standard conditions until a sufficient number of cells is obtained. Ensure cells are in the logarithmic growth phase and have high viability (>95%).

  • Cell Harvesting: Wash the cells with sterile PBS and detach them using trypsin-EDTA. Neutralize the trypsin with culture medium, and centrifuge the cell suspension to pellet the cells.

  • Cell Counting and Resuspension: Resuspend the cell pellet in sterile, serum-free medium or PBS. Count the cells using a hemocytometer or automated cell counter.

  • Preparation of Cell Inoculum: Adjust the cell concentration to the desired density (typically 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL per mouse). If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice just prior to injection.

  • Tumor Implantation:

    • Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).

    • Inject the cell suspension subcutaneously into the flank of the mouse using a sterile syringe and needle.

    • Monitor the mice for recovery from anesthesia.

  • Tumor Growth Monitoring: Palpate the injection site regularly to monitor for tumor formation. Once tumors are palpable, begin regular measurements.

Protocol 2: Preparation and Administration of this compound by Oral Gavage

Materials:

  • This compound powder

  • Appropriate vehicle for formulation (e.g., sterile water, 0.5% methylcellulose)

  • Weighing scale

  • Vortex mixer and/or sonicator

  • Sterile gavage needles (flexible or rigid, appropriate size for mice)

  • Sterile syringes

Procedure:

  • Dose Calculation: Calculate the required amount of this compound based on the mean body weight of the mice in each treatment group and the desired dose (e.g., 30 mg/kg or 100 mg/kg).

  • Formulation Preparation:

    • Weigh the calculated amount of this compound powder.

    • Prepare the vehicle solution.

    • Add the this compound powder to the vehicle and vortex or sonicate until a homogenous suspension is formed. Prepare the formulation fresh daily.

  • Animal Handling and Restraint:

    • Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Oral Gavage Administration:

    • Measure the appropriate volume of the this compound suspension into a sterile syringe fitted with a gavage needle.

    • Gently insert the gavage needle into the esophagus.

    • Slowly administer the suspension.

    • Carefully withdraw the needle and return the mouse to its cage.

    • Monitor the mouse for any signs of distress.

Protocol 3: Tumor Volume Measurement

Materials:

  • Digital calipers

  • Animal scale

  • Recording sheet or software

Procedure:

  • Frequency: Measure tumor dimensions and body weight 2-3 times per week.

  • Measurement Technique:

    • If necessary, briefly anesthetize the mouse to ensure accurate measurements.

    • Use digital calipers to measure the length (longest dimension) and width (dimension perpendicular to the length) of the tumor.

  • Tumor Volume Calculation: Calculate the tumor volume using the modified ellipsoid formula:

    • Tumor Volume (mm³) = (Length x Width²) / 2

  • Data Recording: Record the tumor volume and body weight for each mouse at each time point. Body weight measurements are crucial for monitoring the overall health and potential toxicity of the treatment.

Conclusion

This compound has demonstrated significant preclinical efficacy in a variety of xenograft tumor models, supporting its continued investigation as a potential cancer therapeutic. The protocols outlined in this document provide a framework for researchers to design and execute robust in vivo studies to further evaluate the anti-tumor activity of this compound. Adherence to detailed and consistent experimental procedures is paramount for generating reliable and reproducible data in the advancement of cancer drug development.

References

Application Notes and Protocols for XL765 and Temozolomide Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

XL765 (also known as SAR245409) is a potent, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR). The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in many human cancers, including glioblastoma. Temozolomide (B1682018) (TMZ) is an alkylating agent that is the standard-of-care chemotherapy for glioblastoma. It induces DNA damage, leading to cell cycle arrest and apoptosis.[1] However, intrinsic and acquired resistance to TMZ remains a significant clinical challenge.

The combination of this compound and temozolomide is a promising therapeutic strategy. By inhibiting the PI3K/mTOR pathway, this compound is hypothesized to sensitize glioblastoma cells to the cytotoxic effects of temozolomide, potentially by impairing DNA damage repair mechanisms and promoting apoptosis. Preclinical studies have demonstrated that this combination can lead to additive or synergistic anti-tumor activity in glioblastoma models.[2] This document provides detailed application notes and protocols for the investigation of this combination therapy in a research setting.

Mechanism of Action: Signaling Pathway

Temozolomide exerts its therapeutic effect by methylating DNA, primarily at the N7 and O6 positions of guanine. The O6-methylguanine (O6-MeG) lesion is particularly cytotoxic as it can lead to DNA double-strand breaks during replication. Cancer cells can evade TMZ-induced cytotoxicity through the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which directly removes the methyl group from O6-MeG.

The PI3K/Akt/mTOR pathway is a key survival pathway that can be activated by various growth factor receptors. Its activation promotes cell survival and can contribute to resistance to chemotherapy. This compound, by inhibiting both PI3K and mTOR, blocks downstream signaling, including the phosphorylation of Akt, S6 ribosomal protein, and 4E-BP1. This inhibition is thought to prevent the repair of TMZ-induced DNA damage and lower the threshold for apoptosis, thereby enhancing the anti-tumor efficacy of temozolomide.

G_1 cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Receptors Growth Factor Receptors PI3K PI3K Growth Factor Receptors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 DNA Repair DNA Repair AKT->DNA Repair Inhibits Apoptosis Promotes Repair S6K, 4E-BP1 S6K, 4E-BP1 mTORC1->S6K, 4E-BP1 Protein Synthesis, Cell Growth Protein Synthesis, Cell Growth S6K, 4E-BP1->Protein Synthesis, Cell Growth This compound This compound This compound->PI3K This compound->mTORC1 Temozolomide Temozolomide DNA Damage DNA Damage Temozolomide->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis DNA Repair->DNA Damage

Caption: Signaling pathway of this compound and Temozolomide combination therapy.

Quantitative Data from Preclinical Studies

The following tables summarize the in vitro and in vivo efficacy of this compound and temozolomide combination therapy in glioblastoma models.

Table 1: In Vitro Cytotoxicity of this compound and Temozolomide in Glioblastoma Xenograft Cell Lines
Cell LineIC50 of this compound (µM)IC50 of Temozolomide (µM)Combination Effect (this compound + TMZ)
GBM61.8>1000Additive
GBM82.5>1000Additive
GBM121.5450Additive
GS-22.0>1000Additive
GBM392.2800Additive

Data adapted from a study evaluating the preclinical potential of this compound in glioblastoma.[2] The combination effect was determined to be additive in 4 out of 5 xenografts tested.[2]

Table 2: In Vivo Efficacy of this compound and Temozolomide in an Orthotopic Glioblastoma Xenograft Model (GBM39)
Treatment GroupMedian Tumor Bioluminescence Reduction (fold-change vs. Control)Median Survival (days)
Control (Vehicle)145
This compound (oral gavage)>1255
Temozolomide3065
This compound + Temozolomide14070

Data from an in vivo study using an intracranial xenograft model of human GBM39 in nude mice.[2] The combination of this compound and TMZ resulted in a significant reduction in tumor burden compared to either agent alone.[2]

Experimental Protocols

In Vitro Cell Viability Assay (e.g., MTT or CellTiter-Glo® Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound and temozolomide and to assess the synergistic, additive, or antagonistic effects of the combination.

Materials:

  • Glioblastoma cell lines (e.g., U87MG, T98G, or patient-derived xenograft lines)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (SAR245409)

  • Temozolomide

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • DMSO

  • Multichannel pipette

  • Plate reader (absorbance for MTT, luminescence for CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed glioblastoma cells into 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of this compound and temozolomide in DMSO. Create a serial dilution of each drug in a complete culture medium. For combination studies, prepare a matrix of concentrations.

  • Treatment: Remove the medium from the wells and add the medium containing the drugs (single agents or combinations). Include vehicle control wells (DMSO concentration should be consistent across all wells, typically <0.1%).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. Solubilize the formazan crystals with DMSO or a solubilization buffer and measure the absorbance at ~570 nm.

    • CellTiter-Glo® Assay: Follow the manufacturer's protocol. This assay measures ATP levels, which correlate with cell viability. Add the reagent to the wells, incubate briefly, and measure the luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug using non-linear regression analysis. For combination studies, use software such as CompuSyn to calculate the combination index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

G_2 cluster_workflow Cell Viability Assay Workflow A Seed Cells in 96-well Plate B Prepare Drug Dilutions (this compound, TMZ, Combination) A->B C Treat Cells and Incubate B->C D Add Viability Reagent (MTT or CellTiter-Glo®) C->D E Measure Signal (Absorbance or Luminescence) D->E F Data Analysis (IC50, Combination Index) E->F

Caption: Workflow for the in vitro cell viability assay.

Western Blot Analysis for Pathway Modulation

This protocol is used to assess the pharmacodynamic effects of this compound on the PI3K/mTOR pathway in glioblastoma cells.

Materials:

  • Glioblastoma cells

  • 6-well plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: p-Akt (Ser473), Akt, p-S6 (Ser235/236), S6, p-4E-BP1 (Thr37/46), 4E-BP1, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific binding. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Orthotopic Glioblastoma Xenograft Model

This protocol describes the in vivo evaluation of the this compound and temozolomide combination in a clinically relevant animal model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Luciferase-expressing glioblastoma cells (e.g., U87MG-luc or patient-derived xenograft lines)

  • Stereotactic apparatus

  • This compound (formulated for oral gavage)

  • Temozolomide (formulated for oral gavage)

  • Bioluminescence imaging system

  • D-luciferin

Procedure:

  • Intracranial Cell Implantation: Anesthetize the mice and secure them in a stereotactic frame. Inject a specific number of luciferase-expressing glioblastoma cells into the desired brain region (e.g., striatum).

  • Tumor Growth Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging. Once the tumors are established (detectable bioluminescent signal), randomize the mice into treatment groups.

  • Treatment Administration:

    • This compound: Administer daily or as per the determined schedule via oral gavage.

    • Temozolomide: Administer for 5 consecutive days, followed by a rest period, mimicking the clinical schedule, via oral gavage.

    • Combination: Administer both drugs according to their respective schedules.

    • Control: Administer the vehicle used for drug formulation.

  • Efficacy Assessment:

    • Monitor tumor burden regularly (e.g., weekly) using bioluminescence imaging.

    • Record animal body weight and clinical signs of toxicity.

    • Monitor survival.

  • Endpoint and Analysis: The study endpoint can be a specific tumor size, a predetermined time point, or when animals show signs of neurological deficit. Analyze tumor growth inhibition and survival data. Tumors can be harvested for further analysis (e.g., immunohistochemistry for pathway markers).

G_3 cluster_workflow Orthotopic Xenograft Workflow A Intracranial Implantation of Luciferase-Expressing GBM Cells B Monitor Tumor Growth (Bioluminescence Imaging) A->B C Randomize Mice into Treatment Groups B->C D Administer Treatments (Vehicle, this compound, TMZ, Combo) C->D E Monitor Tumor Burden and Survival D->E F Data Analysis and Endpoint Tissue Collection E->F

Caption: Workflow for the orthotopic glioblastoma xenograft model.

References

Application Notes and Protocols for Western Blot Analysis of XL765 Target Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

XL765, also known as SAR245409 or Voxtalisib, is a potent, orally bioavailable small-molecule inhibitor that dually targets Class I phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (B549165) (mTOR).[1][2][3] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent occurrence in human cancers.[3][4] this compound exerts its anti-cancer effects by inhibiting the phosphorylation of key downstream effectors in this pathway, leading to decreased cell viability and the induction of apoptosis.[5][6]

Western blotting is a fundamental technique to elucidate the mechanism of action of kinase inhibitors like this compound. By using phospho-specific antibodies, researchers can directly measure the inhibition of target phosphorylation and the subsequent downstream signaling events. These application notes provide a detailed protocol for utilizing Western blot analysis to assess the target engagement and pharmacodynamic effects of this compound in a cellular context. The primary objective is to quantify the dose-dependent inhibition of the phosphorylation of key downstream proteins, including Akt, S6 ribosomal protein (S6RP), and 4E-BP1.[5][7][8]

Signaling Pathway and Drug Target

The PI3K/Akt/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases, which recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including the mTOR complex 1 (mTORC1). mTORC1 then phosphorylates downstream effectors such as S6 kinase (S6K) and 4E-BP1, which are critical for protein synthesis and cell growth. This compound's dual inhibition of PI3K and mTOR provides a comprehensive blockade of this critical signaling pathway.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates (inactivates) S6RP S6 Ribosomal Protein (S6RP) S6K->S6RP Phosphorylates Translation Protein Translation S6RP->Translation eIF4E eIF4E 4E-BP1->eIF4E Inhibits eIF4E->Translation XL765_PI3K This compound XL765_PI3K->PI3K XL765_mTOR This compound XL765_mTOR->mTORC1

Caption: PI3K/mTOR signaling pathway with this compound inhibition points.

Experimental Protocol

This protocol outlines the steps for treating a selected cancer cell line with this compound, preparing cell lysates, and performing a Western blot to analyze the phosphorylation status of Akt (Ser473), S6 Ribosomal Protein (Ser235/236), and 4E-BP1 (Thr37/46).

Materials and Reagents
  • Cell Line: A suitable cancer cell line with a known active PI3K/mTOR pathway (e.g., MCF7, PC-3, U-87MG).[5][8]

  • This compound (SAR245409): Prepare a stock solution in DMSO.

  • Cell Culture Medium: As required for the specific cell line.

  • Phosphate-Buffered Saline (PBS): Ice-cold.

  • Lysis Buffer: (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Assay Reagent: (e.g., BCA or Bradford assay kit).

  • Laemmli Sample Buffer: (4X or 6X).

  • Primary Antibodies:

    • Rabbit anti-phospho-Akt (Ser473)

    • Rabbit anti-Akt (pan)

    • Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236)

    • Rabbit anti-S6 Ribosomal Protein (total)

    • Rabbit anti-phospho-4E-BP1 (Thr37/46)

    • Rabbit anti-4E-BP1 (total)

    • Mouse or Rabbit anti-β-actin or GAPDH (loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Wash Buffer: TBST.

  • Chemiluminescent Substrate: (e.g., ECL).

  • Protein Gel Electrophoresis and Transfer Equipment.

  • Imaging System: (e.g., chemiluminescence imager or X-ray film).

Experimental Workflow

Western_Blot_Workflow A 1. Cell Culture and Treatment - Seed cells and allow to adhere. - Treat with varying concentrations of this compound. B 2. Cell Lysis - Wash cells with ice-cold PBS. - Lyse cells and collect protein extract. A->B C 3. Protein Quantification - Determine protein concentration using BCA or Bradford assay. B->C D 4. Sample Preparation - Normalize protein concentrations. - Add Laemmli buffer and boil. C->D E 5. SDS-PAGE - Separate proteins by size. D->E F 6. Protein Transfer - Transfer proteins to a PVDF or nitrocellulose membrane. E->F G 7. Immunoblotting - Block membrane. - Incubate with primary and secondary antibodies. F->G H 8. Detection and Analysis - Add chemiluminescent substrate. - Capture signal and quantify band intensity. G->H

Caption: Standard workflow for Western blot analysis.

Detailed Procedure
  • Cell Culture and Treatment: a. Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment. b. Allow cells to adhere overnight. c. The following day, replace the medium with fresh medium containing varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM). Include a vehicle control (DMSO). d. Incubate the cells for a predetermined time (e.g., 2, 6, or 24 hours).

  • Cell Lysis and Protein Extraction: a. After treatment, place the plates on ice and wash the cells once with ice-cold PBS. b. Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

  • Sample Preparation for SDS-PAGE: a. Based on the protein concentrations, normalize the samples to ensure equal protein loading for each lane (typically 20-30 µg per lane). b. Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Protein Transfer: a. Load the denatured protein samples onto a polyacrylamide gel. b. Run the gel until adequate separation is achieved. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against the phospho-protein of interest (e.g., p-Akt, p-S6RP, or p-4E-BP1) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. c. The next day, wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis: a. Prepare the chemiluminescent substrate according to the manufacturer's instructions. b. Incubate the membrane with the substrate and capture the signal using an imaging system. c. For quantitative analysis, use densitometry software to measure the band intensity. d. To analyze total protein levels, the membrane can be stripped and re-probed with antibodies for total Akt, total S6RP, total 4E-BP1, and a loading control (β-actin or GAPDH).

Data Presentation

The quantitative data from the Western blot analysis should be presented in a clear and structured table. The band intensities of the phosphorylated proteins should be normalized to their respective total protein levels, and then expressed as a fold change relative to the vehicle-treated control.

This compound Concentration (nM)Fold Change in p-Akt (Ser473) / Total Akt (Mean ± SD)Fold Change in p-S6RP (Ser235/236) / Total S6RP (Mean ± SD)Fold Change in p-4E-BP1 (Thr37/46) / Total 4E-BP1 (Mean ± SD)
0 (Vehicle)1.00 ± 0.121.00 ± 0.151.00 ± 0.10
100.65 ± 0.080.58 ± 0.090.72 ± 0.11
500.28 ± 0.050.21 ± 0.040.35 ± 0.06
1000.12 ± 0.030.09 ± 0.020.15 ± 0.04
5000.05 ± 0.010.04 ± 0.010.08 ± 0.02

Note: The data presented in this table is representative and intended for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and other factors.

Conclusion

This application note provides a comprehensive protocol for the Western blot analysis of this compound-mediated inhibition of the PI3K/mTOR signaling pathway. By following this detailed methodology, researchers can effectively assess the on-target activity of this compound and quantify its dose-dependent effects on key downstream signaling proteins. This information is crucial for understanding the mechanism of action of this compound and for its continued development as a potential anti-cancer therapeutic.

References

Application Notes and Protocols for Immunofluorescence Staining after XL765 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing immunofluorescence (IF) staining to investigate the cellular effects of XL765 (Voxtalisib), a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR). By visualizing changes in protein expression and localization, researchers can gain valuable insights into the mechanism of action of this compound and its impact on the PI3K/AKT/mTOR signaling pathway.

Introduction to this compound

This compound is an orally bioavailable small molecule that targets all four isoforms of class I PI3K (p110α, p110β, p110γ, and p110δ) and mTOR, including both mTORC1 and mTORC2 complexes.[1][2][3] This dual inhibition potently disrupts the PI3K/AKT/mTOR signaling cascade, a critical pathway that regulates cell growth, proliferation, survival, and metabolism.[4][5] Dysregulation of this pathway is a common event in various cancers, making it a key target for therapeutic intervention.[6][7] this compound has been shown to inhibit the phosphorylation of downstream effectors such as AKT, ribosomal protein S6 kinase (p70S6K), ribosomal protein S6 (S6), and 4E-binding protein 1 (4EBP1), leading to cell growth inhibition and apoptosis in various tumor cell lines.[8][9][10]

Data Presentation: Effects of this compound on the PI3K/mTOR Pathway

The following table summarizes the inhibitory concentrations (IC50) of this compound against its primary targets and its effects on downstream signaling molecules in cellular assays. This data is crucial for designing experiments and interpreting the results of immunofluorescence staining.

Target/ProcessCell LineIC50 (nM)EffectReference
Kinase Activity
PI3Kα (p110α)-39Inhibition of kinase activity[1][3]
PI3Kβ (p110β)-113Inhibition of kinase activity[1][3]
PI3Kγ (p110γ)-9Inhibition of kinase activity[1][3]
PI3Kδ (p110δ)-43Inhibition of kinase activity[1][3]
mTOR-157Inhibition of kinase activity[1][3]
mTORC1-160Inhibition of kinase activity[3]
mTORC2-910Inhibition of kinase activity[3]
DNA-PK-150Inhibition of kinase activity[1][3]
Cellular Signaling
PIP3 ProductionPC-3290Inhibition of EGF-induced PIP3 production[11]
MCF7170Inhibition of EGF-induced PIP3 production[11]
pAKT (Phospho-AKT)PC-3250Inhibition of EGF-stimulated phosphorylation[11]
pS6 (Phospho-S6)PC-3120Inhibition of non-stimulated phosphorylation[11]
Cell Proliferation
MCF71070Inhibition of proliferation (BrdU incorporation)[11]
PC-31840Inhibition of proliferation (BrdU incorporation)[11]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action of this compound and the experimental procedure, the following diagrams have been generated.

XL765_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT S6 S6 S6K->S6 Proliferation Cell Growth & Proliferation _4EBP1->Proliferation S6->Proliferation This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

IF_Workflow start 1. Cell Seeding treatment 2. This compound Treatment start->treatment fixation 3. Fixation treatment->fixation permeabilization 4. Permeabilization fixation->permeabilization blocking 5. Blocking permeabilization->blocking primary_ab 6. Primary Antibody Incubation blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation primary_ab->secondary_ab counterstain 8. Counterstaining (e.g., DAPI) secondary_ab->counterstain mounting 9. Mounting counterstain->mounting imaging 10. Imaging & Analysis mounting->imaging

Caption: Experimental workflow for immunofluorescence staining after this compound treatment.

Experimental Protocols: Immunofluorescence Staining

This protocol provides a detailed methodology for performing immunofluorescence staining on adherent cells treated with this compound. Optimization may be required for specific cell lines, antibodies, and experimental conditions.

Materials and Reagents:

  • Adherent cells cultured on sterile glass coverslips in a multi-well plate

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Solution: 4% paraformaldehyde (PFA) in PBS. Caution: PFA is toxic and should be handled in a fume hood.

  • Permeabilization Solution: 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 5% Normal Goat Serum (or serum from the species of the secondary antibody) and 1% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibodies: Specific antibodies targeting proteins of interest (e.g., phospho-AKT (Ser473), phospho-S6 (Ser235/236), phospho-4EBP1 (Thr37/46)).

  • Secondary Antibodies: Fluorophore-conjugated antibodies specific to the host species of the primary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG).

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution

  • Antifade Mounting Medium

  • Microscope slides and coverslips

Procedure:

  • Cell Seeding:

    • Place sterile glass coverslips into the wells of a multi-well plate.

    • Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of fixation.

    • Incubate the cells in a humidified incubator at 37°C with 5% CO2 until they are well-adhered.

  • This compound Treatment:

    • Prepare the desired concentrations of this compound in complete cell culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.

    • Aspirate the old medium from the wells and replace it with the medium containing this compound or the vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 2, 6, 12, or 24 hours).

  • Fixation: [12][13][14]

    • Gently aspirate the treatment medium and wash the cells twice with PBS.

    • Add 4% PFA in PBS to each well to cover the cells and incubate for 15-20 minutes at room temperature.

    • Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: [12][13][14]

    • Add the permeabilization solution (0.1-0.5% Triton X-100 in PBS) to each well and incubate for 10-15 minutes at room temperature. This step is necessary for intracellular targets.

    • Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.

  • Blocking: [12][13]

    • Add blocking buffer to each well and incubate for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation: [12][13]

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: [12][13]

    • Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Protect from light.

    • Add the diluted secondary antibody solution to the coverslips and incubate for 1 hour at room temperature in the dark.

  • Nuclear Counterstaining: [12]

    • Wash the cells three times with PBS for 5 minutes each in the dark.

    • Incubate the cells with DAPI solution for 5-10 minutes at room temperature in the dark.

    • Wash the cells twice with PBS.

  • Mounting: [12]

    • Carefully remove the coverslips from the wells using fine-tipped forceps.

    • Mount the coverslips onto microscope slides with a drop of antifade mounting medium, cell-side down.

    • Gently press to remove any air bubbles and seal the edges of the coverslip with nail polish.

  • Imaging and Analysis:

    • Store the slides at 4°C in the dark until imaging.

    • Visualize the staining using a fluorescence or confocal microscope with the appropriate filters for the chosen fluorophores.

    • Capture images and perform quantitative analysis of fluorescence intensity and protein localization as required.

By following these detailed protocols and utilizing the provided information, researchers can effectively employ immunofluorescence staining to elucidate the cellular consequences of this compound treatment and further understand its therapeutic potential.

References

Application Notes and Protocols for Cell Viability Assays with XL765 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

XL765, also known as Voxtalisib or SAR245409, is a potent, orally bioavailable small molecule that acts as a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR).[1][2] These two kinases are critical components of the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a key role in cell growth, proliferation, survival, and angiogenesis.[1][3] By targeting both PI3K and mTOR, this compound offers a comprehensive blockade of this pathway, potentially leading to tumor cell apoptosis and inhibition of tumor growth.[1] This document provides detailed protocols for assessing the effect of this compound on cell viability using common colorimetric and luminescent assays, along with data presentation guidelines and visualizations of the relevant biological and experimental workflows.

Mechanism of Action of this compound

This compound is a potent inhibitor of all four Class I PI3K isoforms (α, β, γ, and δ) and mTOR, with IC50 values in the nanomolar range for the kinase enzymes.[3][4] The drug is highly selective for PI3K and mTOR over a wide range of other protein kinases.[5] In cellular contexts, this compound has been shown to inhibit the production of PIP3, the primary product of PI3K activity, and to suppress the phosphorylation of downstream effectors of both PI3K and mTOR, including AKT, p70S6K, S6 ribosomal protein, and 4E-BP1.[3] This dual inhibition is thought to be more effective than targeting either PI3K or mTOR alone, as it can prevent the feedback activation of AKT that can occur with mTOR-only inhibitors.[3]

Signaling Pathway Diagram

XL765_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation This compound This compound This compound->PI3K This compound->mTORC2 This compound->mTORC1

Figure 1: Simplified PI3K/mTOR signaling pathway and points of inhibition by this compound.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the inhibitory activity of this compound against its kinase targets and its effect on the viability and proliferation of various cancer cell lines.

Table 1: this compound Kinase Inhibitory Activity

TargetIC50 (nM)
p110α (PI3Kα)39
p110β (PI3Kβ)113
p110γ (PI3Kγ)9
p110δ (PI3Kδ)43
mTOR157
DNA-PK150
Data sourced from Selleck Chemicals.[4]

Table 2: Effect of this compound on Cancer Cell Proliferation and Viability

Cell LineCancer TypeAssayEndpointIC50Reference
MCF7Breast AdenocarcinomaBrdU IncorporationProliferation1,070 nM
PC-3Prostate AdenocarcinomaBrdU IncorporationProliferation1,840 nM
Primary CLL CellsChronic Lymphocytic LeukemiaApoptosis AssayApoptosis0.86 µM[5]
A172GlioblastomaCCK-8ViabilityDose-dependent inhibition observed[1]
U87MGGlioblastomaCCK-8ViabilityDose-dependent inhibition observed[1]
T98GGlioblastomaCCK-8ViabilityDose-dependent inhibition observed[1]
VariousMultipleProliferation AssayProliferation200 to >30,000 nM
Note: A comprehensive list of IC50 values for a broad panel of cell lines can be found in the supplementary data of the publication by Peiwen Yu, et al., in Molecular Cancer Therapeutics, 2014.

Experimental Protocols

The following are detailed protocols for commonly used cell viability assays to assess the effects of this compound treatment.

Experimental Workflow Diagram

Experimental_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for cell attachment (24h) seed_cells->incubate1 treat Treat cells with serial dilutions of this compound incubate1->treat incubate2 Incubate for desired treatment period (e.g., 24, 48, 72h) treat->incubate2 add_reagent Add viability reagent (MTT, WST-1, or CellTiter-Glo) incubate2->add_reagent incubate3 Incubate for color/ luminescence development add_reagent->incubate3 measure Measure absorbance or luminescence with a plate reader incubate3->measure analyze Analyze data and calculate IC50 values measure->analyze end End analyze->end

Figure 2: General experimental workflow for assessing cell viability after this compound treatment.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound stock solution (in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Cell culture medium

  • 96-well clear flat-bottom plates

  • DMSO (for solubilization)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

WST-1 (Water Soluble Tetrazolium Salt-1) Assay

This is another colorimetric assay for cell viability that is similar to the MTT assay but uses a water-soluble formazan, simplifying the procedure.

Materials:

  • This compound stock solution (in DMSO)

  • WST-1 reagent

  • Cell culture medium

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 420-480 nm)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired volume of the diluted compound to the wells. Include a vehicle control and a no-cell control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation for Color Development: Incubate the plate for 1-4 hours at 37°C. The optimal incubation time may vary depending on the cell type and density.

  • Absorbance Measurement: Shake the plate for 1 minute on a shaker. Measure the absorbance between 420 and 480 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, by measuring luminescence.

Materials:

  • This compound stock solution (in DMSO)

  • CellTiter-Glo® Reagent (reconstituted according to the manufacturer's instructions)

  • Cell culture medium

  • 96-well opaque-walled plates

  • Multichannel pipette

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired volume of the diluted compound to the wells. Include a vehicle control and a no-cell control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Equilibration: Allow the plate to equilibrate to room temperature for approximately 30 minutes.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Cell Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Subtract the luminescence of the no-cell control from all other readings. Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

Conclusion

The provided protocols and data offer a comprehensive guide for researchers to assess the in vitro efficacy of this compound. The choice of assay will depend on the specific experimental needs and available equipment. It is recommended to perform dose-response and time-course experiments to fully characterize the cytostatic and/or cytotoxic effects of this compound on the cell lines of interest. The consistent and accurate application of these protocols will enable the generation of reliable data for drug development and cancer research.

References

Application Notes: Measuring XL765-Induced Apoptosis via Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

XL765, also known as Voxtalisib (SAR245409), is a potent, orally bioavailable small molecule that acts as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR).[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many human cancers.[3] By targeting both PI3K and mTOR, this compound effectively disrupts this key survival pathway, leading to cell cycle arrest and the induction of apoptosis in various cancer cell lines.[1][3][4] This application note provides a detailed protocol for the quantification of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Mechanism of Action: this compound-Induced Apoptosis

This compound exerts its pro-apoptotic effects through the simultaneous inhibition of PI3K and mTOR. This dual inhibition leads to a decrease in the phosphorylation of downstream effector proteins such as Akt and the ribosomal protein S6.[5][6] In some cancer cell types, such as glioblastoma, this compound has been shown to induce apoptosis through an endoplasmic reticulum (ER) stress-dependent mechanism.[5][7] This involves the activation of the CHOP/DR5 pathway, which ultimately triggers programmed cell death.[5][7] The inhibition of mTOR signaling by this compound appears to be a major contributor to the induction of ER stress.[5][7]

XL765_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK)

Quantitative Data Summary

The following table summarizes the dose-dependent effects of this compound on various cancer cell lines as determined by cell viability and apoptosis assays from published studies. The exact percentages and IC50 values can vary based on experimental conditions.

Cell LineCancer TypeAssayConcentration (µM)Incubation Time (hours)Observed EffectReference
A172GlioblastomaCell Viability (CCK-8)5, 10, 2024, 48Dose- and time-dependent inhibition of growth[5]
U87GlioblastomaCell Viability (CCK-8)5, 10, 2024, 48Dose- and time-dependent inhibition of growth[5]
T98GGlioblastomaCell Viability (CCK-8)5, 10, 2024, 48Dose- and time-dependent inhibition of growth[5]
A172GlioblastomaFlow Cytometry (Annexin V/PI)1024Increased percentage of apoptotic cells[5]
Pancreatic Cancer Cell LinesPancreatic Ductal AdenocarcinomaFlow Cytometry (Annexin V)~1024, 48, 72Increased percentage of Annexin V-positive cells[1]
KG-1LeukemiaNot specifiedNot specifiedNot specifiedSubstantially suppresses proliferation and induces apoptosis[4]

Experimental Protocols

Materials
  • This compound (Voxtalisib)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (or similar kit with a fluorescently labeled Annexin V and Propidium Iodide)

  • 1X Binding Buffer (typically 10 mM Hepes pH 7.4, 140 mM NaCl, and 2.5 mM CaCl2)[8]

  • Flow cytometer

  • Microcentrifuge

  • 6-well plates or other suitable culture vessels

Protocol for Induction of Apoptosis with this compound
  • Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and grow for 24 hours.

  • Drug Preparation: Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a range of concentrations (e.g., 1 µM to 20 µM).[5] Include a vehicle-only control (e.g., DMSO, typically at a final concentration of ≤ 0.1%).

  • Treatment: Remove the existing culture medium and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[1]

Protocol for Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This protocol is adapted from standard Annexin V/PI staining procedures.[3][8][9]

  • Cell Harvesting:

    • Adherent cells: Collect the culture medium, which may contain floating apoptotic cells. Wash the adherent cells once with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium.

    • Suspension cells: Collect the cells directly from the culture vessel.

  • Washing: Centrifuge the cell suspension at approximately 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the supernatant.[10]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[3][8]

  • Staining:

    • Transfer 100 µL of the cell suspension (containing approximately 1 x 10^5 cells) to a flow cytometry tube.[3]

    • Add 5 µL of Annexin V-FITC (or another fluorochrome-conjugated Annexin V) and 5 µL of Propidium Iodide (PI) to the cell suspension.[3]

    • Gently vortex the tubes to ensure thorough mixing.

  • Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[3][8]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[8][10]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible (preferably within 1 hour).

    • Set up appropriate compensation controls using unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI.

    • Collect data for at least 10,000 events per sample.

    • Analyze the data to differentiate between the following cell populations:

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

      • Necrotic cells: Annexin V-negative and PI-positive

Experimental_Workflow cluster_treatment Cell Treatment cluster_staining Staining Protocol cluster_analysis Flow Cytometry Analysis Cell_Seeding Seed Cells Adherence Allow Adherence (24h) Cell_Seeding->Adherence XL765_Treatment Treat with this compound Adherence->XL765_Treatment Incubation Incubate (24-72h) XL765_Treatment->Incubation Harvest_Cells Harvest Cells Incubation->Harvest_Cells Wash_PBS Wash with cold PBS Harvest_Cells->Wash_PBS Resuspend Resuspend in 1X Binding Buffer Wash_PBS->Resuspend Add_Stains Add Annexin V-FITC & PI Resuspend->Add_Stains Incubate_Stain Incubate (15-20 min, RT, dark) Add_Stains->Incubate_Stain Dilute Add 1X Binding Buffer Incubate_Stain->Dilute Acquire_Data Acquire Data on Flow Cytometer Dilute->Acquire_Data Analyze_Data Analyze Populations Acquire_Data->Analyze_Data

Conclusion

The protocols and information provided in these application notes offer a robust framework for investigating the pro-apoptotic effects of this compound. By employing flow cytometry with Annexin V and PI staining, researchers can accurately quantify the induction of apoptosis and gain valuable insights into the mechanism of action of this and other PI3K/mTOR inhibitors. This information is crucial for the preclinical evaluation and development of novel cancer therapeutics targeting this critical signaling pathway.

References

Application Notes and Protocols for Evaluating XL765 Efficacy in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for studying the efficacy of XL765 (also known as SAR245409 or Voxtalisib), a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR).[1] The following sections detail the mechanism of action of this compound, protocols for in vivo efficacy studies, and methods for pharmacodynamic analysis.

Introduction to this compound

This compound is an orally bioavailable small molecule that targets all four class I PI3K isoforms (α, β, γ, and δ) and mTOR, key components of a critical signaling pathway frequently dysregulated in cancer.[2] The PI3K/AKT/mTOR pathway plays a central role in regulating cell growth, proliferation, survival, and metabolism.[3] By simultaneously inhibiting both PI3K and mTOR, this compound offers a more comprehensive blockade of this pathway compared to single-target inhibitors.[4] Preclinical studies have demonstrated that this compound can inhibit tumor growth, induce apoptosis, and reduce angiogenesis in a variety of cancer models.[2][3]

Mechanism of Action: The PI3K/mTOR Signaling Pathway

The PI3K/AKT/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including the mTOR complex 1 (mTORC1), leading to the promotion of protein synthesis and cell growth while inhibiting apoptosis.[2][5] this compound exerts its anti-tumor effects by inhibiting both PI3K and mTOR, thereby blocking these downstream signaling events.[6]

PI3K_mTOR_Pathway cluster_membrane Cell Membrane RTK RTK / GPCR PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits p70S6K p70S6K mTORC1->p70S6K Activates S6 S6 p70S6K->S6 Phosphorylates CellGrowth Cell Growth & Proliferation S6->CellGrowth Promotes XL765_PI3K This compound XL765_PI3K->PI3K XL765_mTOR This compound XL765_mTOR->mTORC1

Diagram 1: Simplified PI3K/mTOR signaling pathway and points of inhibition by this compound.

Preclinical Efficacy Data Summary

This compound has demonstrated significant anti-tumor activity across a range of human tumor xenograft models in immunocompromised mice. The tables below summarize key quantitative data from these preclinical studies.

Table 1: In Vivo Efficacy of this compound in Various Xenograft Models

Tumor ModelCell LineMouse StrainDosing RegimenTumor Growth Inhibition (TGI) / OutcomeReference
GlioblastomaU-87 MGAthymic Nude30 mg/kg, p.o., qdSignificant tumor growth inhibition[7]
GlioblastomaA172NudeNot SpecifiedSuppressed tumor growth, enhanced TMZ effect[8]
Breast CancerMCF7Athymic Nude30 mg/kg, p.o., bidStasis of tumor growth[7]
Prostate CancerPC-3Athymic Nude30 mg/kg, p.o., bidReduced rate of tumor growth[7]
Ovarian CancerOVCAR-3Athymic Nude100 mg/kg, p.o., q2dStasis of tumor growth[7]
Lung Cancer (NSCLC)A549Athymic Nude30 mg/kg, p.o., bidStasis of tumor growth[7]
Lung Cancer (NSCLC)Calu-6Athymic Nude100 mg/kg, p.o., q2dReduced rate of tumor growth[7]
Pancreatic CancerBxPC-3Nude30 mg/kg, p.o., qd (with chloroquine)Significant inhibition of xenograft growth[5]

p.o. = oral gavage; qd = once daily; bid = twice daily; q2d = every two days; TGI = Tumor Growth Inhibition; TMZ = Temozolomide.

Table 2: Pharmacodynamic Effects of this compound in Xenograft Tumors

Tumor ModelCell LineEffect on BiomarkersReference
Breast CancerMCF7Dose-dependent decrease in Ki67 staining, increased apoptosis, and decreased tumor vascularization.[7]
Prostate CancerPC-3Dose-dependent decrease in Ki67 staining and modestly decreased tumor vascularization.[7]
Lung Cancer (NSCLC)A549Dose-dependent decrease in Ki67 staining, increased apoptosis, and modestly decreased tumor vascularization.[7]
GlioblastomaRecurrent GBMReduced S6K1 phosphorylation and Ki67 expression.[9]

Experimental Protocols

The following protocols provide a framework for conducting in vivo efficacy and pharmacodynamic studies of this compound.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Animal_Model Select Animal Model (e.g., Athymic Nude Mice) Cell_Culture Culture Tumor Cells Animal_Model->Cell_Culture Tumor_Implantation Subcutaneous Tumor Cell Implantation Cell_Culture->Tumor_Implantation Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Drug_Admin Administer this compound (Oral Gavage) & Vehicle Randomization->Drug_Admin Monitoring Monitor Tumor Volume & Body Weight Drug_Admin->Monitoring Euthanasia Euthanize Mice at Study Endpoint Monitoring->Euthanasia Tumor_Excision Excise and Weigh Tumors Euthanasia->Tumor_Excision PD_Analysis Pharmacodynamic Analysis (Western Blot, IHC) Tumor_Excision->PD_Analysis Data_Analysis Analyze Data & Calculate TGI PD_Analysis->Data_Analysis

Diagram 2: General experimental workflow for an in vivo efficacy study of this compound.
Protocol 1: In Vivo Efficacy Study in a Xenograft Model

1. Animal Model and Cell Lines:

  • Animals: Athymic nude mice (e.g., from Taconic) are commonly used.[7] House animals according to institutional guidelines.

  • Cell Lines: Select appropriate human cancer cell lines with known PI3K pathway alterations (e.g., MCF7 with PIK3CA mutation, PC-3 with PTEN deletion, U-87 MG with PTEN mutation).[7] Culture cells in appropriate media (e.g., DMEM with 10% FBS).[7]

2. Tumor Implantation:

  • Harvest cultured tumor cells and resuspend them in a sterile solution (e.g., PBS or a 1:1 mixture with Matrigel).

  • Subcutaneously inject 1 to 5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.[7]

  • Monitor mice for tumor formation.

3. Study Initiation and Treatment:

  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups (typically n=8-10 mice per group).

  • This compound Formulation for Oral Gavage: A formulation for a similar dual PI3K/mTOR inhibitor, NVP-BEZ235, consists of reconstitution in 1 volume of N-Methyl-2-pyrrolidone (NMP) and 9 volumes of PEG300. A general formulation for hydrophobic compounds that can be adapted for this compound is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9]

  • Administer this compound or vehicle control via oral gavage at the desired dose and schedule (e.g., 30 mg/kg daily).

4. Monitoring and Endpoint:

  • Measure tumor dimensions (length and width) with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of each mouse at the same frequency as a measure of toxicity.

  • Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines or at a predetermined study endpoint.

  • Excise and weigh the tumors.

  • Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

Protocol 2: Pharmacodynamic Analysis of Tumor Tissue

1. Sample Collection and Preparation:

  • At the end of the efficacy study, or at specific time points after the last dose, euthanize a subset of mice.

  • Excise tumors and divide them for different analyses. A portion can be snap-frozen in liquid nitrogen and stored at -80°C for Western blot analysis, while another portion can be fixed in 10% neutral buffered formalin for immunohistochemistry (IHC).

2. Western Blot Analysis for PI3K Pathway Inhibition:

  • Objective: To quantify the levels of phosphorylated and total proteins in the PI3K/mTOR pathway (e.g., p-AKT, AKT, p-S6, S6).

  • Procedure:

    • Homogenize frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-AKT (Ser473), AKT, p-S6 (Ser235/236), S6, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software.

3. Immunohistochemistry (IHC) for Proliferation and Pathway Markers:

  • Objective: To assess the in-situ expression of proliferation markers (e.g., Ki67) and pathway-related proteins (e.g., p-S6).

  • Procedure:

    • Process formalin-fixed tumor tissues into paraffin-embedded blocks.

    • Cut 4-5 µm sections and mount them on slides.

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval using a citrate (B86180) buffer (pH 6.0) in a heat source.[10]

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific antibody binding with a blocking serum.

    • Incubate the sections with primary antibodies against Ki67 or p-S6 overnight at 4°C.

    • Wash and incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.

    • Develop the signal with a chromogen such as DAB and counterstain with hematoxylin.

    • Dehydrate, clear, and mount the slides.

    • Quantify the staining using an appropriate scoring method (e.g., percentage of positive cells or H-score).

Conclusion

The protocols and data presented in these application notes provide a comprehensive resource for researchers investigating the preclinical efficacy of this compound. The use of appropriate animal models, coupled with robust pharmacodynamic analyses, is crucial for elucidating the anti-tumor activity of this dual PI3K/mTOR inhibitor and for guiding its clinical development. Careful experimental design and execution are paramount for obtaining reliable and translatable results.

References

Application Notes and Protocols for Assessing the Anti-Angiogenic Effects of XL765

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for evaluating the anti-angiogenic properties of XL765 (Voxtalisib, SAR245409), a potent, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR).[1][2][3][4] The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer and plays a critical role in tumor growth, survival, and angiogenesis.[2][4][5] By targeting both PI3K and mTOR, this compound offers a comprehensive blockade of this pathway, leading to anti-proliferative, pro-apoptotic, and anti-angiogenic effects in preclinical tumor models.[1][6][7]

The following protocols describe key in vitro, ex vivo, and in vivo assays to characterize and quantify the anti-angiogenic activity of this compound.

Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Pathway

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis and is heavily influenced by the PI3K/AKT/mTOR pathway.[2] Activation of this pathway, often through receptor tyrosine kinases (RTKs) stimulated by growth factors like Vascular Endothelial Growth Factor (VEGF), leads to the proliferation and migration of endothelial cells, which are essential steps in forming new vasculature.[8][9]

This compound exerts its anti-angiogenic effects by inhibiting PI3K and mTOR, key kinases in this cascade.[7] Inhibition of PI3K prevents the conversion of PIP2 to PIP3, thereby blocking the activation of the downstream kinase AKT.[1][7] Concurrently, inhibition of mTOR (both mTORC1 and mTORC2 complexes) disrupts the regulation of protein synthesis and cell growth necessary for endothelial cell function.[6] This dual inhibition leads to a significant reduction in the phosphorylation of key downstream effectors, including AKT, p70S6K, and S6 ribosomal protein.[1][6][7]

XL765_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK VEGF Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates mTORC2 mTORC2 mTORC2->AKT Activates S6 S6 p70S6K->S6 Phosphorylates Angiogenesis Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) S6->Angiogenesis Promotes XL765_PI3K This compound XL765_PI3K->PI3K XL765_mTOR This compound XL765_mTOR->mTORC1 XL765_mTOR->mTORC2 VEGF VEGF VEGF->RTK Binds In_Vitro_Workflow start Culture Endothelial Cells (e.g., HUVECs) treatment Treat cells with this compound (Dose-response) start->treatment assays Perform Angiogenesis Assays treatment->assays prolif Proliferation Assay assays->prolif Cell Growth migr Migration Assay assays->migr Cell Motility tube Tube Formation Assay assays->tube Morphogenesis spheroid Spheroid Sprouting Assay assays->spheroid 3D Sprouting quant Image Acquisition & Quantification prolif->quant migr->quant tube->quant spheroid->quant analysis Data Analysis (e.g., IC50 calculation) quant->analysis In_Vivo_Workflow start Select In Vivo Model (e.g., Xenograft) implant Tumor Cell Implantation (for xenograft model) start->implant treatment Administer this compound (Oral Gavage) implant->treatment monitor Monitor Tumor Growth & Animal Health treatment->monitor endpoint Endpoint Reached monitor->endpoint harvest Harvest Tumors endpoint->harvest analysis Ex Vivo Analysis harvest->analysis mvd Microvessel Density (MVD) (CD31 Staining) analysis->mvd western Western Blot (pAKT, pS6) analysis->western

References

Application Notes and Protocols for Studying PI3K Pathway Dysregulation with XL765

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

XL765, also known as SAR245409 and voxtalisib (B1684596), is a potent, orally bioavailable small molecule that acts as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR).[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[3] Its dysregulation is a frequent event in a wide range of human cancers, making it a key target for therapeutic intervention.[1][4][5] this compound is a highly selective pan-inhibitor of class I PI3K isoforms (α, β, γ, and δ) and also targets mTOR, which allows for a more complete blockade of the pathway compared to agents that inhibit either PI3K or mTOR alone.[1][2][4] These application notes provide detailed protocols and data for utilizing this compound as a tool to study PI3K pathway dysregulation in preclinical research.

Mechanism of Action

This compound is an ATP-competitive inhibitor that targets the kinase activity of both PI3K and mTOR.[6] By inhibiting class I PI3K isoforms, this compound prevents the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[4] This leads to reduced activation of downstream effectors such as Akt.[4] Concurrently, this compound inhibits both mTORC1 and mTORC2 complexes, further disrupting downstream signaling cascades that control protein synthesis, cell growth, and survival.[6] This dual inhibition can overcome the feedback activation of Akt that is sometimes observed with mTOR-only inhibitors.[5][7]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
PI3Kα (p110α)39[8]
PI3Kβ (p110β)113[8]
PI3Kγ (p110γ)9[8]
PI3Kδ (p110δ)43[8]
mTOR157[8]
DNA-PK150[8]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Tumor ModelDosingOutcome
BxPC-3 (Pancreatic)30 mg/kg (with chloroquine)Significant inhibition of tumor growth[8]
GBM 39-luc (Glioblastoma)Oral administration>12-fold reduction in median tumor bioluminescence; improved median survival[8]
Multiple Human XenograftsRepeat oral dosingSignificant tumor growth inhibition associated with antiproliferative, antiangiogenic, and proapoptotic effects[1][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PI3K/mTOR signaling pathway targeted by this compound and a general workflow for its experimental use.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation This compound This compound This compound->PI3K This compound->mTORC2 This compound->mTORC1

Caption: PI3K/mTOR signaling pathway and points of inhibition by this compound.

Experimental_Workflow start Start: Select Cancer Cell Lines with PI3K Pathway Alterations cell_culture Cell Culture and Plating start->cell_culture treatment Treat with this compound (Dose-Response and Time-Course) cell_culture->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability western Western Blot Analysis (p-Akt, p-S6K, etc.) treatment->western apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis data_analysis Data Analysis and Interpretation viability->data_analysis western->data_analysis apoptosis->data_analysis end Conclusion data_analysis->end

Caption: General experimental workflow for in vitro evaluation of this compound.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is to determine the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF7, PC-3, U87 MG)[4]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range is 0.01 to 10 µM.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 5 minutes at room temperature.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of PI3K Pathway Inhibition

This protocol is to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/mTOR pathway.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6K (Thr389), anti-S6K, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatants using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply ECL substrate and visualize the protein bands using an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

This compound is a valuable research tool for investigating the consequences of PI3K/mTOR pathway dysregulation in cancer. Its dual inhibitory action provides a robust method for dissecting the roles of these key signaling nodes in cell proliferation, survival, and drug resistance. The protocols and data presented here serve as a guide for researchers to effectively utilize this compound in their studies.

References

Troubleshooting & Optimization

XL765 Technical Support Center: Troubleshooting Aqueous Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming solubility challenges associated with XL765 (Voxtalisib, SAR245409) in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Overview of this compound

This compound, also known as Voxtalisib or SAR245409, is a potent and orally administered dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mechanistic Target of Rapamycin (mTOR).[1][2][3] It is selective for class I PI3K isoforms (α, β, γ, and δ) and also inhibits mTORC1 and mTORC2.[4] The PI3K/AKT/mTOR pathway is frequently dysregulated in human cancers, making it a key target for cancer therapy.[5][6] this compound has demonstrated anti-cancer and anti-angiogenic activities in various tumor models and is under investigation in clinical trials for treating solid tumors and lymphomas.[2][3]

XL765_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT mTORC2 mTORC2 PIP3->mTORC2 mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream mTORC2->AKT Activates This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2

Caption: Simplified PI3K/mTOR signaling pathway showing inhibition by this compound.

Solubility Data Summary

Quantitative solubility data for this compound in purely aqueous solutions is limited, with most suppliers categorizing it as insoluble in water.[1][2][7][8] The recommended primary solvent for creating stock solutions is Dimethyl Sulfoxide (DMSO).[7] There is notable variability in the reported maximum solubility in DMSO, which may be attributed to differences in compound purity, batch, temperature, and dissolution methodology.

SolventConcentration (w/v)Molar ConcentrationSource(s)
DMSO12 mg/mL~44.4 mM[2][8]
DMSO15 mg/mL~55.5 mM[8]
DMSO29 mg/mL~107.3 mM[1]
DMSO54 mg/mL~199.8 mM[1]
WaterInsolubleInsoluble[1][2][7][8]
EthanolInsolubleInsoluble[1][2]

Note: The molecular weight of this compound is 270.29 g/mol .[1]

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when preparing this compound working solutions in aqueous media.

Q1: My this compound precipitated immediately after I diluted my DMSO stock solution into my aqueous buffer (e.g., PBS, cell culture medium). What went wrong and how can I fix it?

A1: This is the most frequently reported issue and occurs because this compound is poorly soluble in aqueous environments. The DMSO keeps it in solution in the stock, but when diluted into a buffer, the concentration of this compound may exceed its solubility limit in the final aqueous/DMSO mixture, causing it to precipitate.

Here are several strategies to troubleshoot this problem:

  • Decrease the Final Concentration: This is the most direct solution. Your target concentration may be too high for the aqueous buffer to support. Try preparing a serial dilution to determine the maximum soluble concentration in your specific medium.[7]

  • Use Pre-warmed Media: Warming your aqueous buffer or cell culture medium (e.g., to 37°C) before adding the this compound stock can help maintain its solubility.[7]

  • Increase Mixing/Vortexing: When diluting the stock, add it dropwise to the aqueous solution while vortexing or stirring vigorously. This promotes rapid dispersion and prevents localized high concentrations that can initiate precipitation.[7]

  • Maintain a Minimum DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% is generally well-tolerated and can be crucial for keeping the compound in solution.[7] Ensure your final DMSO concentration is consistent across all experimental conditions, including vehicle controls.

Troubleshooting_Flowchart Start Start: this compound Precipitation Observed in Aqueous Media CheckConc Is the final concentration as low as possible? Start->CheckConc LowerConc Action: Lower the final This compound concentration. CheckConc->LowerConc No CheckTemp Was the aqueous medium pre-warmed (e.g., 37°C)? CheckConc->CheckTemp Yes LowerConc->CheckTemp WarmMedia Action: Use pre-warmed medium for dilution. CheckTemp->WarmMedia No CheckMixing Was the stock added dropwise with vigorous mixing? CheckTemp->CheckMixing Yes WarmMedia->CheckMixing ImproveMixing Action: Add stock slowly while vortexing. CheckMixing->ImproveMixing No CheckDMSO Is the final DMSO concentration between 0.1% - 0.5%? CheckMixing->CheckDMSO Yes ImproveMixing->CheckDMSO AdjustDMSO Action: Adjust DMSO to a level that maintains solubility (while considering cell toxicity). CheckDMSO->AdjustDMSO No ConsiderCosolvent Still Precipitating? Consider co-solvents (e.g., PEG300, Tween-80) for in vivo or specific in vitro assays. CheckDMSO->ConsiderCosolvent Yes AdjustDMSO->ConsiderCosolvent Success Success: Solution is Clear ConsiderCosolvent->Success Experimental_Workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Dilution A 1. Equilibrate this compound Powder to Room Temp B 2. Weigh Powder A->B C 3. Add Anhydrous DMSO B->C D 4. Vortex/Sonicate until Dissolved C->D E 5. Aliquot & Store at -20°C D->E F 6. Pre-warm Aqueous Buffer (e.g., 37°C) E->F For Experiment G 7. Vigorously Vortex Aqueous Buffer F->G H 8. Add DMSO Stock Dropwise to Vortexing Buffer G->H I 9. Use Immediately H->I

References

preventing XL765 precipitation in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the use of XL765, a dual PI3K/mTOR inhibitor, in cell culture. Our resources are designed to help you prevent common issues such as precipitation and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as Voxtalisib or SAR245409, is a potent and selective small molecule inhibitor that dually targets Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR).[1][2] By inhibiting both PI3K and mTOR, this compound effectively blocks a critical signaling pathway that promotes cell growth, proliferation, and survival in many types of cancer.[1][3]

Q2: What is the primary cause of this compound precipitation in my cell culture medium?

A2: The most common reason for this compound precipitation is its low aqueous solubility.[3][4][5][6] this compound is hydrophobic and is practically insoluble in water and ethanol.[3][5][6] When a concentrated stock solution of this compound in an organic solvent like DMSO is rapidly diluted into the aqueous environment of cell culture media, a phenomenon known as "solvent shock" can occur, causing the compound to crash out of solution.

Q3: My this compound stock solution in DMSO appears cloudy. What should I do?

A3: Cloudiness in your DMSO stock solution can indicate several issues. DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[5] This absorbed water can significantly reduce the solubility of this compound.[5] It is crucial to use anhydrous, high-quality DMSO and to store it in small, tightly sealed aliquots to prevent moisture absorption. If your stock appears cloudy, it may have been compromised by water contamination or the concentration may be too high. Gentle warming to 37°C or brief sonication may help to redissolve the compound. However, if precipitation persists, it is best to prepare a fresh stock solution.

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5%, with many researchers recommending a concentration of 0.1% or lower for sensitive cell lines or long-term experiments. It is always best practice to perform a dose-response experiment to determine the maximum tolerated DMSO concentration for your specific cell line and experimental conditions. Remember to always include a vehicle control (media with the same final concentration of DMSO without the inhibitor) in your experiments.

Troubleshooting Guide: Preventing this compound Precipitation

If you are experiencing precipitation of this compound in your cell culture experiments, follow this step-by-step guide to troubleshoot the issue.

Problem Potential Cause Solution
Immediate precipitation upon dilution Solvent Shock: Rapid change in solvent polarity when adding DMSO stock to aqueous media.1. Perform a stepwise dilution: First, create an intermediate dilution of your this compound DMSO stock in a small volume of complete cell culture medium. Mix well. Then, add this intermediate dilution to the final volume of your media. 2. Slow Addition and Mixing: Add the this compound stock solution drop-wise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling the media to ensure rapid and even distribution.
Precipitate forms over time in the incubator Concentration Exceeds Solubility Limit: The final concentration of this compound in the media is too high.1. Lower the Final Concentration: Reduce the working concentration of this compound in your experiment. 2. Prepare Freshly: Prepare the this compound-containing media immediately before adding it to your cells. Do not store diluted this compound solutions for extended periods.
Inconsistent precipitation between experiments Stock Solution Integrity: Repeated freeze-thaw cycles or moisture contamination of the DMSO stock.1. Aliquot Stock Solutions: Prepare single-use aliquots of your high-concentration DMSO stock solution to avoid multiple freeze-thaw cycles. 2. Use Anhydrous DMSO: Always use fresh, high-purity, anhydrous DMSO to prepare your stock solutions.

Quantitative Data Summary

The solubility of this compound can vary slightly based on the purity of the compound and the solvent. The following table summarizes the reported solubility of this compound in DMSO.

Solvent Reported Solubility (mg/mL) Reported Solubility (mM)
DMSO12[6]~20.01[6]
DMSO15[3][7]~25.01[3][7]
DMSO29[5]~107.29[5]

Note: this compound is consistently reported as insoluble in water and ethanol.[3][5][6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Equilibrate the vial of this compound powder to room temperature before opening.

    • Weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Vortex the tube thoroughly until the powder is completely dissolved. If necessary, you can sonicate the tube for a few minutes or gently warm it to 37°C to aid dissolution.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C, protected from light and moisture.

Protocol 2: Preparation of this compound Working Solution for Cell Culture
  • Materials:

    • This compound stock solution (from Protocol 1)

    • Complete cell culture medium (pre-warmed to 37°C)

    • Sterile tubes

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Determine the final concentration of this compound and the final concentration of DMSO you will use in your experiment (ideally ≤ 0.1% DMSO).

    • Stepwise Dilution:

      • Intermediate Dilution: In a sterile tube, prepare an intermediate dilution of the this compound stock solution in a small volume of pre-warmed complete cell culture medium. For example, to achieve a final concentration of 10 µM this compound with 0.1% DMSO from a 10 mM stock, you can add 1 µL of the stock to 99 µL of media to make a 100 µM intermediate solution.

      • Final Dilution: Add the appropriate volume of the intermediate dilution to your final volume of pre-warmed complete cell culture medium. For the example above, you would add 1 mL of the 100 µM intermediate solution to 9 mL of media to get a final concentration of 10 µM.

    • Gently mix the final working solution.

    • Add the working solution to your cells immediately.

Visualizations

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates mTORC2 mTORC2 mTORC2->AKT Activates Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibits Inhibition of Protein Synthesis This compound This compound This compound->PI3K Inhibits This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

Caption: The PI3K/mTOR signaling pathway and the inhibitory action of this compound.

XL765_Workflow cluster_prep Preparation cluster_exp Experiment stock_prep Prepare High-Concentration This compound Stock in Anhydrous DMSO aliquot Aliquot and Store Stock at -20°C stock_prep->aliquot thaw Thaw Single-Use Aliquot aliquot->thaw intermediate Prepare Intermediate Dilution in Pre-warmed Media thaw->intermediate final Prepare Final Working Solution in Pre-warmed Media intermediate->final treat Add to Cells Immediately final->treat

Caption: Experimental workflow for preparing this compound for cell culture experiments.

References

optimizing XL765 concentration for IC50 determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of XL765 for accurate IC50 determination. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as Voxtalisib or SAR245409, is an orally bioavailable small molecule that acts as a dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR).[1][2] By targeting both kinases, this compound effectively blocks the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, survival, and metabolism.[2][3][4] Aberrant activation of this pathway is common in many cancers, making this compound a subject of investigation for antineoplastic activity.[3][5] Dual inhibition of PI3K and mTOR can circumvent feedback loops that may arise when targeting only one of the kinases.[4]

Q2: What are the specific kinase targets of this compound?

A2: this compound is a pan-inhibitor of class I PI3K isoforms and also inhibits mTOR. Its inhibitory activity is potent against these targets, with IC50 values typically in the nanomolar range.

Data Presentation: this compound Target Inhibition

TargetIC50 Value
PI3Kα39 nM[6][7]
PI3Kβ113 nM[6][7]
PI3Kγ9 nM[6][7]
PI3Kδ43 nM[6][7]
mTOR~157 nM[6][7][8]
DNA-PK~150 nM[6][7][8]

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[6][9][10] this compound is practically insoluble in water and ethanol.[9][10] It is critical to use fresh, anhydrous DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound.[6][8]

Data Presentation: this compound Solubility

SolventReported ConcentrationMolar Equivalent
DMSO12 mg/mL - 54 mg/mL[6][8][9][10]~20 mM - 200 mM
WaterInsoluble[9][10]Insoluble
EthanolInsoluble[9][10]Insoluble

Note: The variability in reported DMSO solubility can be due to differences in the purity of this compound, batch variations, temperature, and the specific dissolution method used.[9]

Q4: What is a typical concentration range to use for an initial IC50 determination experiment?

A4: The effective concentration of this compound for inhibiting cell viability can vary significantly depending on the cell line's genetic background and sensitivity to PI3K/mTOR pathway inhibition.[3][11] Published studies have used concentrations ranging from 1 µM to 20 µM for treating glioblastoma cell lines.[11] For an initial experiment, a wide range with logarithmic or semi-log dilutions is recommended. A common starting point is a top concentration of 10 µM or 20 µM, followed by 8 to 10 serial dilutions (e.g., 2-fold or 3-fold dilutions).[12]

Q5: What is a typical incubation time for treating cells with this compound?

A5: Typical incubation times for assessing the effect of this compound on cell viability range from 24 to 72 hours.[6][11] The optimal time can depend on the cell line's doubling time and the specific endpoint being measured (e.g., apoptosis vs. proliferation). It is important to note that the calculated IC50 value can be time-dependent; longer incubation times may result in lower IC50 values.[13]

Troubleshooting Guide

Q1: My this compound precipitated when I diluted the DMSO stock into my aqueous cell culture medium. What should I do?

A1: This is the most common problem encountered with this compound due to its poor aqueous solubility.[9] Precipitation can lead to inaccurate and non-reproducible results.

Troubleshooting Steps:

  • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, typically ≤ 0.5%, as high concentrations can be toxic to cells and also promote precipitation of the hydrophobic compound.[9]

  • Lower the Top Drug Concentration: The precipitation may be due to the concentration of this compound exceeding its solubility limit in the final medium. Try lowering the highest concentration in your dilution series.[9]

  • Use Pre-warmed Medium: Adding the DMSO stock to a pre-warmed (37°C) medium can help maintain solubility.[9]

  • Improve Mixing Technique: Add the DMSO stock dropwise into the aqueous medium while vortexing or stirring vigorously. This promotes rapid dispersion and prevents localized high concentrations that lead to precipitation.[9]

  • Prepare Intermediate Dilutions: Instead of a single large dilution step, perform serial dilutions in medium to gradually lower the DMSO concentration.

  • Consider Serum Content: Components in Fetal Bovine Serum (FBS) can sometimes interact with compounds. You can try preparing the final dilution in a serum-free medium before adding it to the cells, or briefly reducing the serum concentration during the initial hours of treatment if your cell line can tolerate it.[9]

Mandatory Visualization: Troubleshooting Compound Precipitation

G start This compound precipitates in cell culture medium q1 Is final DMSO concentration <= 0.5%? start->q1 s1 Reduce DMSO % in final dilution step. q1->s1 No q2 Is top this compound concentration exceeding solubility limit? q1->q2 Yes a1_yes Yes a1_no No s1->q1 s2 Lower the highest concentration in your dilution series. q2->s2 Yes s3 Optimize Dilution Technique: - Add stock to pre-warmed medium. - Add dropwise while vortexing. - Use intermediate dilution steps. q2->s3 No a2_yes Yes a2_no No s2->q1 end Precipitation Resolved s3->end

Caption: A decision tree for troubleshooting this compound precipitation issues.

Q2: I'm not seeing a dose-dependent effect, or the effect is very weak.

A2: This can be due to several factors related to the compound, the cells, or the assay itself.

  • Concentration Range: Your concentration range may be too low for the specific cell line. Some cell lines are inherently more resistant to PI3K/mTOR inhibition.[11] Try shifting your concentration range higher (e.g., up to 50 µM), ensuring the compound remains in solution.

  • Incubation Time: The treatment duration may be too short. For cytostatic (growth-inhibiting) rather than cytotoxic (cell-killing) effects, longer incubation times (e.g., 72 hours) may be necessary to observe a significant impact on cell number.

  • Cell Line Sensitivity: The cell line you are using may not be dependent on the PI3K/mTOR pathway for survival or proliferation, or it may have other compensatory signaling pathways.[4]

  • Compound Stability: Ensure your this compound stock solution has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles, which can degrade the compound.

  • Assay Interference: Confirm that DMSO or the compound itself does not interfere with your viability assay (e.g., by reacting with MTT reagent). Always include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no cell" blank control.

Q3: My dose-response curve is not sigmoidal (S-shaped). How should I analyze my data?

A3: A non-sigmoidal curve can occur for several reasons. For instance, a U-shaped curve might suggest off-target effects at high concentrations, while a flat curve indicates a lack of response in the tested range.

  • Check for Outliers: Examine your raw data for anomalous readings in your replicates.

  • Expand Concentration Range: You may not be capturing the full dose-response. Test both lower and higher concentrations to define the "bottom" and "top" plateaus of the curve.[14]

  • Fit an Appropriate Model: Not all dose-response relationships are perfectly sigmoidal. Software like GraphPad Prism allows you to fit different non-linear regression models. However, if the data is highly irregular, the calculated IC50 may not be meaningful.[15] The issue might be experimental rather than analytical. Re-evaluate your protocol, looking for issues like precipitation or compound instability.

Experimental Protocols

Protocol: IC50 Determination of this compound via Cell Viability Assay (CCK-8/MTT)

This protocol provides a general framework. Optimization of cell density, incubation times, and concentration ranges is crucial for each specific cell line.

1. Materials:

  • This compound powder

  • Anhydrous DMSO

  • Cell culture medium (appropriate for your cell line)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Adherent cells of interest

  • Sterile 96-well plates (clear for MTT, opaque-bottom for luminescence/fluorescence assays are often better)[16]

  • Cell viability reagent (e.g., CCK-8, MTT, CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader (spectrophotometer or luminometer)

2. Preparation of this compound Stock and Working Solutions:

  • Primary Stock (e.g., 20 mM): Dissolve the appropriate mass of this compound powder in anhydrous DMSO to make a high-concentration stock solution (e.g., 10-20 mM). Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Serial Dilutions: On the day of the experiment, thaw a stock aliquot. Perform serial dilutions of your compound in cell culture medium.

    • Example for a top concentration of 20 µM: First, create a 2X working stock (40 µM) by diluting the primary stock in culture medium. Then, perform 2-fold serial dilutions from this 2X stock in a separate 96-well dilution plate. This ensures that when you add an equal volume to the cells, the final concentration will be 1X and the DMSO concentration will be consistent across all wells.

3. Cell Seeding:

  • Culture cells to ~80% confluency.

  • Trypsinize, count, and resuspend the cells in fresh medium to the desired density. The optimal seeding density should be determined empirically so that the vehicle-control cells are in the logarithmic growth phase at the end of the incubation period.[17]

  • Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave the outermost wells filled with sterile PBS to minimize evaporation effects.[18]

  • Incubate the plate for 18-24 hours to allow cells to attach.

4. Cell Treatment:

  • After cell attachment, carefully remove the medium.

  • Add 100 µL of the medium containing the serially diluted this compound (and vehicle controls) to the appropriate wells. Each concentration should be tested in triplicate.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

5. Cell Viability Measurement (Example with CCK-8):

  • Add 10 µL of CCK-8 reagent to each well.

  • Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.

  • Measure the absorbance at 450 nm using a microplate reader.

6. Data Analysis:

  • Subtract the average absorbance of the "no cell" blank wells from all other readings.

  • Normalize the data to the vehicle control. Calculate percent viability for each concentration: [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100.[13]

  • Plot percent viability against the log of the drug concentration.

  • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) in software like GraphPad Prism to calculate the IC50 value.[15]

Mandatory Visualizations

PI3K/mTOR Signaling Pathway and this compound Inhibition

G cluster_0 RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival S6K p70S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 mTORC2->AKT Proliferation Cell Growth & Proliferation S6K->Proliferation FourEBP1->Proliferation This compound This compound This compound->PI3K Inhibits This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway with points of inhibition by this compound.

Experimental Workflow for IC50 Determination

G prep Prepare this compound Stock (20 mM in DMSO) dilute Prepare 2X Serial Dilutions of this compound in Medium prep->dilute seed Seed Cells in 96-well Plate (100 µL/well) incubate1 Incubate 24h for Cell Attachment seed->incubate1 treat Treat Cells with Dilutions and Controls (100 µL/well) incubate1->treat dilute->treat incubate2 Incubate for 24-72 hours treat->incubate2 assay Add Cell Viability Reagent (e.g., CCK-8) incubate2->assay read Read Absorbance on Plate Reader assay->read analyze Normalize Data & Plot Dose-Response Curve read->analyze calculate Calculate IC50 using Non-linear Regression analyze->calculate

Caption: A standard workflow for determining the IC50 of this compound.

References

Technical Support Center: Troubleshooting XL765 In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for XL765. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during in vitro experiments with the dual PI3K/mTOR inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as SAR245409 or Voxtalisib, is a potent, orally bioavailable small molecule that acts as a dual inhibitor of Class I Phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (B549165) (mTOR).[1][2][3] By targeting both PI3K and mTOR, this compound can comprehensively block the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism.[4] Dysregulation of this pathway is a frequent event in many human cancers, making it a key target for anti-cancer therapies.[4][5]

Q2: How should I prepare and store this compound for in vitro use?

Proper handling of this compound is crucial for obtaining consistent results.

  • Solubility: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) but is practically insoluble in water and ethanol.[6][7] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10-20 mM).[8][9]

  • Stock Solution Preparation:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent moisture condensation.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration.

    • Vortex thoroughly to ensure the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution.[8]

  • Storage: Store the DMSO stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[9] Under these conditions, the stock solution is generally stable for several months.

Q3: I am observing a precipitate after diluting my this compound DMSO stock into my cell culture medium. What should I do?

Precipitation of this compound upon dilution in aqueous solutions like cell culture media is a common issue due to its low aqueous solubility.[8] Here are some troubleshooting steps:

  • Lower the Final Concentration: The most common reason for precipitation is exceeding the solubility limit of this compound in the final aqueous solution. Try using a lower final concentration in your experiment.

  • Optimize DMSO Concentration: While DMSO is necessary for solubilization, high concentrations can be toxic to cells. Aim for a final DMSO concentration of less than 0.5% in your cell culture medium.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your high-concentration DMSO stock in your cell culture medium.

  • Vigorous Mixing: When diluting, add the this compound stock solution dropwise to the medium while vortexing or stirring to promote rapid and even dispersion.[8]

  • Pre-warmed Medium: Adding the this compound stock to pre-warmed (37°C) medium may help improve solubility.

Troubleshooting Inconsistent Experimental Results

This section addresses specific issues you might encounter during your in vitro experiments with this compound.

Issue 1: High Variability in IC50 Values

Q: My IC50 values for this compound vary significantly between experiments, even in the same cell line. What could be the cause?

High variability in IC50 values is a common challenge in in vitro studies. Several factors can contribute to this:

  • Cell Culture Conditions:

    • Cell Density: The initial seeding density of your cells can significantly impact the apparent IC50 value. It is crucial to optimize and standardize the cell density for your cytotoxicity assays.[10][11][12]

    • Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

    • Serum Concentration: The concentration of fetal bovine serum (FBS) in your culture medium can affect the activity of this compound. Serum contains growth factors that can activate the PI3K/AKT/mTOR pathway, potentially counteracting the inhibitory effect of this compound.[13][14] Furthermore, this compound may bind to serum proteins, reducing its bioavailable concentration.[13] Consider reducing the serum concentration during the experiment, but be mindful of the potential impact on cell health.

  • Compound Handling and Stability:

    • Precipitation: As discussed earlier, precipitation of this compound in the culture medium is a major source of variability. Visually inspect your plates for any signs of precipitation.

    • Stock Solution Stability: Ensure your DMSO stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.

  • Assay Parameters:

    • Incubation Time: The duration of this compound treatment can influence the IC50 value. Standardize the incubation time across all experiments.

    • Assay Type: Different viability assays (e.g., MTT, CellTiter-Glo) measure different aspects of cell health and can yield different IC50 values.[15]

Issue 2: Weaker Than Expected Inhibition of Downstream Signaling

Q: I am not seeing the expected decrease in the phosphorylation of AKT or S6 in my Western blot analysis after treating cells with this compound. What could be the problem?

Several factors could lead to weaker-than-expected inhibition of downstream signaling:

  • Feedback Loop Activation: A key mechanism that can lead to inconsistent results with PI3K/mTOR inhibitors is the activation of compensatory feedback loops.[2] Inhibition of the PI3K/mTOR pathway can sometimes lead to the paradoxical activation of other signaling pathways, such as the MAPK/ERK pathway, which can promote cell survival and proliferation.[3][4][16]

    • Troubleshooting: To investigate this, probe your lysates for phosphorylated forms of key proteins in the MAPK pathway, such as p-ERK. If you observe an increase in p-ERK upon this compound treatment, this suggests the activation of a feedback loop.

  • Suboptimal Treatment Conditions:

    • Concentration and Time: You may need to optimize the concentration of this compound and the treatment duration. Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting p-AKT and p-S6 in your specific cell line.

    • Cellular Context: The genetic background of your cell line (e.g., PIK3CA mutation, PTEN loss) can influence its sensitivity to this compound.[5][17][18]

  • Western Blotting Issues:

    • High Background: High background can obscure the detection of changes in protein phosphorylation. This can be caused by issues with blocking, antibody concentrations, or washing steps.[1][2][19][20] For phospho-specific antibodies, using 5% BSA in TBST for blocking is often recommended over non-fat milk, as milk contains phosphoproteins like casein that can cause non-specific binding.[2][19]

    • Antibody Quality: Ensure that your primary antibodies for p-AKT and p-S6 are validated and specific.

Issue 3: Unexpected Cytotoxicity or Off-Target Effects

Q: I am observing unexpected levels of cell death or phenotypes that are not consistent with PI3K/mTOR inhibition. Could this compound have off-target effects?

While this compound is a highly selective inhibitor of Class I PI3Ks and mTOR, off-target effects can occur, particularly at higher concentrations.[5][21]

  • Concentration-Dependent Effects: It is crucial to use this compound at concentrations that are within the range of its known IC50 values for PI3K and mTOR. At very high concentrations, the risk of off-target kinase inhibition increases.

  • Cell Line-Specific Responses: The cellular response to this compound can be context-dependent. Some cell lines may be more sensitive to off-target effects than others.

  • Investigating Off-Target Effects: If you suspect off-target effects, consider using another dual PI3K/mTOR inhibitor with a different chemical structure as a control. You can also perform broader kinase profiling to identify other potential targets of this compound in your experimental system.

Data Presentation

Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypePIK3CA StatusPTEN StatusAssay TypeIC50 (nM)Reference
MCF7Breast CancerE545K MutantWild-TypeProliferation (BrdU)1,070[22]
PC-3Prostate CancerWild-TypeNullProliferation (BrdU)1,840[22]
BT474Breast CancerK111N MutantWild-TypeProliferation~200[22]
U87MGGlioblastomaWild-TypeMutantCell Viability (CCK-8)~5,000[3]
A172GlioblastomaWild-TypeWild-TypeCell Viability (CCK-8)~10,000[3]
T98GGlioblastomaWild-TypeMutantCell Viability (CCK-8)~10,000[3]
OVCAR-3Ovarian CancerAmplifiedWild-TypeProliferation~500[22]
A549Lung CancerWild-TypeWild-TypeProliferation>30,000[22]
Calu-6Lung CancerWild-TypeWild-TypeProliferation>30,000[22]

Note: IC50 values can vary depending on the specific experimental conditions and assay used.

Experimental Protocols

Protocol 1: Western Blot Analysis of p-AKT (Ser473) and p-S6 (Ser235/236) after this compound Treatment

This protocol provides a general guideline for assessing the inhibition of the PI3K/mTOR pathway by this compound.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: rabbit anti-p-AKT (Ser473), rabbit anti-AKT, rabbit anti-p-S6 (Ser235/236), rabbit anti-S6, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated anti-rabbit secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (e.g., 0, 100, 500, 1000 nM) for the desired time (e.g., 2, 6, 24 hours). Include a DMSO vehicle control.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes and then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples with Laemmli buffer and boil for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add ECL detection reagent and visualize the bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: Cell Viability Assay using a Tetrazolium-Based Reagent (e.g., MTT, XTT, WST-1)

This protocol is for determining the effect of this compound on cell viability.

Materials:

  • 96-well cell culture plates

  • Cell culture medium

  • This compound

  • Tetrazolium-based cell viability reagent (e.g., MTT)

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a pre-optimized density (e.g., 2,000-10,000 cells/well) in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the diluted compound to the wells (final volume 200 µL). Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for the desired time period (e.g., 48 or 72 hours).

  • Viability Measurement (MTT Assay Example):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate gently for 10 minutes to ensure complete solubilization.

  • Absorbance Reading:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate cell viability as a percentage relative to the untreated control cells.

Visualizations

Signaling Pathway of this compound Inhibition

XL765_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2

Caption: PI3K/mTOR signaling pathway and points of inhibition by this compound.

General Experimental Workflow for In Vitro this compound Studies

XL765_Workflow start Start: Hypothesis cell_culture Cell Line Selection & Culture Optimization start->cell_culture dose_response Dose-Response & Time-Course Studies cell_culture->dose_response viability_assay Cell Viability Assay (e.g., MTT, CTG) dose_response->viability_assay western_blot Western Blot Analysis (p-AKT, p-S6) dose_response->western_blot data_analysis Data Analysis & IC50 Determination viability_assay->data_analysis western_blot->data_analysis interpretation Interpretation of Results data_analysis->interpretation troubleshooting Troubleshooting? interpretation->troubleshooting Inconsistent Results? end Conclusion interpretation->end troubleshooting->cell_culture Yes troubleshooting->end No

Caption: A typical experimental workflow for in vitro studies with this compound.

Troubleshooting Logic for Inconsistent this compound Results

XL765_Troubleshooting start Inconsistent Results with this compound check_solubility Check for this compound Precipitation start->check_solubility solubility_ok Solubility OK? check_solubility->solubility_ok optimize_prep Optimize this compound Working Solution Prep solubility_ok->optimize_prep No check_cells Review Cell Culture Parameters solubility_ok->check_cells Yes re_evaluate Re-evaluate Experiment Design & Controls optimize_prep->re_evaluate cell_params_ok Consistent Cell Parameters? check_cells->cell_params_ok standardize_cells Standardize Cell Density, Passage #, Serum % cell_params_ok->standardize_cells No check_pathway Assess Pathway Activity (Western Blot) cell_params_ok->check_pathway Yes standardize_cells->re_evaluate pathway_inhibited Expected Pathway Inhibition? check_pathway->pathway_inhibited troubleshoot_wb Troubleshoot Western Blot Protocol pathway_inhibited->troubleshoot_wb No check_feedback Investigate Feedback Loops (e.g., p-ERK) pathway_inhibited->check_feedback Yes, but still inconsistent troubleshoot_wb->re_evaluate check_feedback->re_evaluate

Caption: A logical workflow for troubleshooting inconsistent results with this compound.

References

Technical Support Center: Managing Off-Target Effects of XL765 in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with XL765. Our goal is to help you manage and understand potential off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound, also known as Voxtalisib (B1684596) or SAR245409, is a potent, orally bioavailable small molecule that functions as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (B549165) (mTOR).[1][2] It is a reversible, ATP-competitive inhibitor that targets all four class I PI3K isoforms (α, β, γ, and δ) as well as both mTORC1 and mTORC2 complexes.[3][4]

Q2: What are the known on-target and off-target activities of this compound?

The primary on-target activities of this compound are the inhibition of Class I PI3K isoforms and mTOR. A known off-target effect is the inhibition of DNA-dependent protein kinase (DNA-PK).[1] Broad kinase selectivity profiling against over 130 protein kinases has shown that this compound is highly selective for Class I PI3Ks and mTOR.[5][6]

Data Summary: In Vitro Inhibitory Activity of this compound

TargetIC₅₀ (nM)Target Class
p110α (PI3Kα)39On-Target
p110β (PI3Kβ)113On-Target
p110γ (PI3Kγ)9On-Target
p110δ (PI3Kδ)43On-Target
mTOR157On-Target
mTORC1160On-Target
mTORC2910On-Target
DNA-PK150Off-Target

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.[1]

Troubleshooting Guide

Issue 1: Discrepancy between biochemical and cellular assay results.

Q: I'm observing a significant difference between the IC₅₀ value of this compound in my biochemical assay and the effective concentration in my cell-based assay. Why is this happening?

A: This is a common observation when working with kinase inhibitors. Several factors can contribute to this discrepancy:

  • Cell Permeability and Efflux: this compound may have poor membrane permeability, leading to a lower intracellular concentration compared to the concentration in the culture medium.[7] Additionally, the compound could be a substrate for cellular efflux pumps that actively remove it from the cell.

  • High Intracellular ATP: Biochemical kinase assays are often performed at low, non-physiological ATP concentrations. In contrast, the intracellular ATP concentration is much higher, which can outcompete ATP-competitive inhibitors like this compound for binding to the kinase active site.[8]

  • Target Engagement in a Complex Environment: Inside a cell, the target kinase exists in multi-protein complexes and its conformation can be altered by post-translational modifications. These factors can affect the binding affinity and potency of the inhibitor compared to an isolated, purified enzyme in a biochemical assay.[8]

Troubleshooting Workflow for Assay Discrepancies

G cluster_solutions Potential Solutions & Further Experiments start Discrepancy Observed: Biochemical vs. Cellular Potency permeability Assess Cell Permeability (e.g., PAMPA, Caco-2 assays) start->permeability efflux Investigate Efflux Pump Activity (e.g., use efflux pump inhibitors) start->efflux atp_competition Evaluate ATP Competition (e.g., NanoBRET™ Target Engagement Assay) start->atp_competition target_validation Confirm Target Expression & Activity (e.g., Western Blot, qPCR) start->target_validation compound_stability Check Compound Stability & Solubility in Cellular Media start->compound_stability solution1 Optimize Assay Conditions: - Titrate inhibitor concentration - Adjust serum concentration permeability->solution1 efflux->solution1 solution2 Use Structurally Unrelated Inhibitor for the same target to confirm phenotype atp_competition->solution2 solution3 Genetic Approaches: - CRISPR/Cas9 knockout of target - Overexpression of drug-resistant mutant target_validation->solution3 compound_stability->solution1

Caption: Troubleshooting logic for biochemical vs. cellular assay discrepancies.

Issue 2: Unexpected cellular phenotype observed after this compound treatment.

Q: My cells are exhibiting a phenotype that I don't believe is related to PI3K or mTOR inhibition. How can I determine if this is an off-target effect?

A: Observing an unexpected phenotype is a strong indicator of potential off-target activity. Here are steps to investigate this:

  • Confirm On-Target Inhibition: First, verify that this compound is inhibiting the PI3K/mTOR pathway at the concentration you are using. Perform a Western blot to check the phosphorylation status of downstream effectors like p-Akt (Ser473), p-S6K, and p-4E-BP1.[1] A reduction in the phosphorylation of these proteins confirms on-target activity.

  • Dose-Response Correlation: Titrate this compound and correlate the unexpected phenotype with the dose required for on-target inhibition. If the phenotype only appears at concentrations significantly higher than those needed to inhibit PI3K/mTOR, it is more likely to be an off-target effect.

  • Use a Structurally Different Inhibitor: Treat your cells with a structurally unrelated inhibitor that also targets the PI3K/mTOR pathway. If the same phenotype is observed, it is more likely to be an on-target effect. If the phenotype is unique to this compound, it points towards an off-target mechanism.

  • Rescue Experiment: A definitive way to confirm an on-target effect is through a rescue experiment. Overexpress a drug-resistant mutant of the intended target (e.g., a mutant PI3K or mTOR that this compound cannot bind to). If the phenotype is reversed in the presence of this compound, the effect is on-target. If it persists, it is likely an off-target effect.

  • Kinome Profiling: To identify potential off-targets, consider performing a kinome-wide profiling screen. This involves testing this compound against a large panel of kinases to identify other potential binding partners.[9]

Experimental Workflow for Investigating Off-Target Effects

G start Unexpected Phenotype Observed with this compound confirm_on_target 1. Confirm On-Target Inhibition (Western Blot for p-Akt, p-S6) start->confirm_on_target dose_response 2. Dose-Response Correlation (Compare phenotype EC₅₀ to on-target IC₅₀) confirm_on_target->dose_response alt_inhibitor 3. Use Structurally Different PI3K/mTOR Inhibitor dose_response->alt_inhibitor rescue_exp 4. Rescue Experiment (Overexpress drug-resistant target) alt_inhibitor->rescue_exp outcome1 On-Target Effect alt_inhibitor->outcome1 Phenotype Reproduced outcome2 Off-Target Effect alt_inhibitor->outcome2 Phenotype Not Reproduced kinome_profiling 5. Identify Off-Targets (Kinome Profiling) rescue_exp->kinome_profiling rescue_exp->outcome1 Phenotype Rescued rescue_exp->outcome2 Phenotype Persists

Caption: A stepwise workflow for investigating potential off-target effects.

Key Experimental Protocols

Protocol 1: Western Blot Analysis of PI3K/mTOR Pathway Inhibition

This protocol is for assessing the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway following this compound treatment.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6 (Ser235/236), anti-S6, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time (e.g., 2, 6, or 24 hours).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After washing, apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

PI3K/mTOR Signaling Pathway

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Activates (Ser473 phos.) S6K S6K mTORC1->S6K Activates FourEBP1 4E-BP1 mTORC1->FourEBP1 Inhibits CellGrowth Cell Growth & Protein Synthesis S6K->CellGrowth FourEBP1->CellGrowth This compound This compound This compound->PI3K Inhibits This compound->mTORC2 Inhibits This compound->mTORC1 Inhibits

Caption: Simplified PI3K/mTOR signaling pathway showing inhibition by this compound.

Protocol 2: Cell Viability Assay (e.g., CCK-8 or MTT)

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.

Materials:

  • 96-well plates

  • Cell culture medium

  • This compound

  • Cell Counting Kit-8 (CCK-8) or MTT reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include wells with untreated cells (negative control) and wells with medium only (background control).

  • Reagent Addition:

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

    • For MTT: Add MTT reagent to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. Then, add solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

  • Data Analysis: Subtract the background absorbance, normalize the data to the untreated control, and plot a dose-response curve to determine the IC₅₀ value.

Protocol 3: Apoptosis Assay using Annexin V Staining

This protocol detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell surface using fluorescently-labeled Annexin V.[10][11]

Materials:

  • This compound

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce Apoptosis: Treat cells with this compound at the desired concentration and for the appropriate time to induce apoptosis. Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

References

XL765 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability, storage, and handling of XL765 (Voxtalisib), a dual inhibitor of PI3K and mTOR. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.

Stability and Storage Conditions

Proper storage and handling of this compound are critical for maintaining its integrity and ensuring reproducible experimental outcomes.

Summary of Storage and Stability Data
ConditionMatrixTemperatureDurationRecommendation
Solid Powder-20°CUp to 3 years[1][2]Store in a tightly sealed container in a dry environment.
Stock Solution DMSO-80°CUp to 1 year[1][2]Aliquot to avoid repeated freeze-thaw cycles. Use anhydrous, high-purity DMSO.
Stock Solution DMSO-20°CUp to 1 month[1][2]Suitable for short-term storage. Avoid repeated freeze-thaw cycles.
Working Solution Aqueous MediaRoom Temp.Same dayPrepare fresh before each experiment due to poor aqueous solubility.[1][2]

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Issue 1: Precipitation of this compound in Aqueous Solutions

Question: I observed precipitation after diluting my this compound DMSO stock solution into my cell culture medium or aqueous buffer. What should I do?

Answer: This is a common issue due to the low aqueous solubility of this compound. Here are several troubleshooting steps:

  • Lower the Final Concentration: The most direct solution is to reduce the final concentration of this compound in your working solution. Precipitation often occurs when the concentration exceeds the solubility limit in the aqueous environment.

  • Optimize DMSO Concentration: While DMSO is necessary to dissolve this compound, high concentrations can be toxic to cells. Aim for a final DMSO concentration of 0.1% to 0.5% in your culture medium, which is generally well-tolerated by most cell lines.

  • Use Pre-warmed Media: Adding the this compound stock solution to a pre-warmed (37°C) medium or buffer can help improve and maintain its solubility.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock in your aqueous medium to reach the final desired concentration. This gradual decrease in solvent polarity can help prevent precipitation.

  • Vortexing: Ensure the solution is mixed thoroughly by vortexing immediately after diluting the stock solution.

Issue 2: Inconsistent or No Inhibition of PI3K/mTOR Pathway

Question: My Western blot results show inconsistent or no decrease in the phosphorylation of downstream targets like Akt or S6K after this compound treatment. What could be the cause?

Answer: Several factors can contribute to this issue. Consider the following troubleshooting workflow:

G Troubleshooting Inconsistent this compound Activity start Inconsistent/No Inhibition Observed check_compound Verify this compound Integrity start->check_compound check_protocol Review Experimental Protocol start->check_protocol check_cells Assess Cellular Conditions start->check_cells fresh_stock Prepare Fresh Stock Solution check_compound->fresh_stock Degradation Suspected verify_storage Confirm Proper Storage (-80°C, aliquoted) check_compound->verify_storage Improper Handling optimize_conc Optimize this compound Concentration (Dose-response curve) check_protocol->optimize_conc Suboptimal Dose optimize_time Optimize Treatment Duration check_protocol->optimize_time Incorrect Timing check_passage Check Cell Passage Number check_cells->check_passage High Passage confirm_pathway Confirm Pathway Activation (e.g., with growth factors) check_cells->confirm_pathway Low Basal Activity G PI3K/mTOR Signaling Pathway and Inhibition by this compound RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) S6K p70S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation FourEBP1->Proliferation This compound This compound This compound->PI3K Inhibits This compound->mTORC2 Inhibits This compound->mTORC1 Inhibits

References

Technical Support Center: XL765 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing XL765 in dose-response curve experiments.

Troubleshooting Guides

This section addresses common issues encountered during dose-response curve generation with this compound.

Issue 1: Poor Sigmoidal Curve Fit or High Variability Between Replicates

A non-sigmoidal or highly variable dose-response curve can arise from several factors, from inconsistent cell seeding to issues with the compound itself.

Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette for consistent volume dispensing. Allow plates to sit at room temperature for 15-20 minutes before placing in the incubator to ensure even cell settling.
Edge Effects Avoid using the outer wells of the microplate as they are more susceptible to evaporation. If unavoidable, fill the outer wells with sterile PBS or media to create a humidity barrier.
Cell Clumping Ensure complete cell dissociation during subculturing. If necessary, use a cell strainer to obtain a single-cell suspension.
This compound Precipitation Visually inspect the media containing the highest concentrations of this compound for any precipitate. If precipitation is observed, prepare a fresh, lower-concentration stock solution in DMSO and ensure the final DMSO concentration in the media is consistent across all wells and typically below 0.5%.
Inaccurate Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Contamination Regularly test cell cultures for mycoplasma contamination. Visually inspect cultures for any signs of bacterial or fungal contamination.

Issue 2: No Dose-Dependent Effect Observed

The absence of a dose-dependent response may indicate an issue with the experimental setup or the specific cell line's sensitivity to this compound.

Potential Cause Recommended Solution
Incorrect Concentration Range The concentration range of this compound may be too low to elicit a response. Consult published IC50 values for similar cell lines to determine an appropriate starting range. A broad range (e.g., 1 nM to 20 µM) is recommended for initial experiments.[1]
Cell Line Insensitivity The chosen cell line may have intrinsic resistance to PI3K/mTOR inhibition. Consider using a positive control cell line known to be sensitive to this compound. Analyze the genetic background of your cell line for mutations that could confer resistance.
Insufficient Incubation Time The duration of this compound treatment may be too short to induce a measurable effect on cell viability. Typical incubation times range from 24 to 72 hours.[2] A time-course experiment is recommended to determine the optimal endpoint.
Inactive Compound Ensure the this compound stock solution has been stored correctly and has not expired. If in doubt, test the compound on a sensitive positive control cell line.
High Seeding Density A high cell density can mask the cytotoxic or cytostatic effects of the compound. Optimize the seeding density to ensure cells are in the exponential growth phase throughout the experiment.

Issue 3: Unexpected Increase in Cell Viability at High Concentrations (Hormesis-like Effect)

An unusual increase in the measured signal at high drug concentrations can be misleading.

Potential Cause Recommended Solution
Off-Target Effects At high concentrations, this compound may have off-target effects that can paradoxically promote survival signals in some cell types.
Assay Interference The chemical properties of this compound at high concentrations might interfere with the cell viability assay reagents (e.g., luciferase-based assays). Run a control with the highest concentration of this compound in cell-free media to check for direct assay interference.
Cellular Stress Response High concentrations of the inhibitor might induce a stress response that could temporarily increase metabolic activity, leading to a higher reading in certain viability assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound, also known as Voxtalisib, is a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR).[3] It targets class I PI3K isoforms (p110α, p110β, p110γ, and p110δ) and also inhibits mTORC1 and mTORC2.[3][4] This dual inhibition blocks the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[5][6]

Q2: What are the typical IC50 values for this compound?

A2: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the specific kinase isoform and the cell line being tested.

Biochemical IC50 Values [2][3][4]

TargetIC50 (nM)
p110α39
p110β113
p110γ9
p110δ43
mTOR157
DNA-PK150

Cellular IC50 Values in Glioblastoma Cell Lines [1]

Cell LineIC50 at 24h (µM)IC50 at 48h (µM)
A17211.28.5
U8713.510.2
T98G15.812.6

Q3: How should I prepare my this compound stock solution?

A3: this compound is typically supplied as a solid. It is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.

Q4: What controls should I include in my dose-response experiment?

A4: To ensure the validity of your results, the following controls are essential:

  • Vehicle Control: Treat cells with the same concentration of DMSO (or the solvent used for this compound) as the highest concentration of this compound used in the experiment. This accounts for any effects of the solvent on cell viability.

  • Untreated Control: Cells that are not exposed to either this compound or the vehicle. This represents 100% cell viability.

  • Positive Control (Optional but recommended): A compound known to inhibit the PI3K/mTOR pathway and induce cell death in your cell line of interest. This helps to confirm that the experimental system is responsive.

Q5: How can I confirm that this compound is inhibiting the PI3K/mTOR pathway in my cells?

A5: Western blotting is a common method to verify the on-target activity of this compound. You can assess the phosphorylation status of key downstream proteins in the PI3K/mTOR pathway. After treating cells with this compound for a specified period, you should observe a dose-dependent decrease in the phosphorylation of proteins such as AKT (at Ser473 and Thr308), S6 ribosomal protein, and p70S6K.[7]

Experimental Protocols

Protocol 1: Cell Viability Assay for this compound Dose-Response Curve

This protocol outlines a general procedure for determining the IC50 of this compound using a luminescence-based cell viability assay (e.g., CellTiter-Glo®).

  • Cell Seeding:

    • Trypsinize and count cells to ensure you have a single-cell suspension.

    • Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density. The seeding density should allow for exponential growth throughout the experiment.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in a complete culture medium. A common starting range is from 1 nM to 20 µM.

    • Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.

    • Carefully remove the old media from the cells and add the media containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (as 100% viability).

    • Plot the normalized viability against the log-transformed concentrations of this compound.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value.

Protocol 2: Western Blotting for PI3K/mTOR Pathway Inhibition

This protocol is to confirm the on-target effects of this compound.

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with various concentrations of this compound and a vehicle control for the desired time.

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect the lysates and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration with lysis buffer and Laemmli buffer.

    • Denature the samples by boiling at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-S6, total S6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

XL765_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K mTORC2 mTORC2 mTORC2->AKT Activates S6 S6 p70S6K->S6 Proliferation Cell Growth & Survival S6->Proliferation This compound This compound This compound->PI3K Inhibits This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

Caption: this compound inhibits the PI3K/mTOR signaling pathway.

Dose_Response_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed cells in 96-well plate C Treat cells with this compound and vehicle control A->C B Prepare serial dilutions of this compound B->C D Incubate for 24-72 hours C->D E Add cell viability reagent (e.g., CellTiter-Glo) D->E F Measure luminescence E->F G Plot dose-response curve and calculate IC50 F->G Troubleshooting_Tree Start Poor Dose-Response Curve? Q1 Is there high variability between replicates? Start->Q1 A1 Check cell seeding consistency, pipetting, and edge effects. Q1->A1 Yes Q2 Is there no dose- dependent effect? Q1->Q2 No End Optimized Curve A1->End A2 Verify concentration range, incubation time, and cell line sensitivity. Q2->A2 Yes Q3 Is there a hook effect at high concentrations? Q2->Q3 No A2->End A3 Check for assay interference and off-target effects. Q3->A3 Yes Q3->End No A3->End

References

Technical Support Center: Overcoming Resistance to XL765 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dual PI3K/mTOR inhibitor, XL765.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent, orally bioavailable small molecule that dually inhibits Class I phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (B549165) (mTOR).[1][2][3] By targeting both PI3K and mTOR, this compound effectively blocks the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and resistance to therapy.[4] this compound has been shown to inhibit the phosphorylation of downstream effectors such as AKT and ribosomal protein S6 (S6RP).[2]

Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What are the potential mechanisms of acquired resistance?

Acquired resistance to this compound and other PI3K/mTOR inhibitors is a significant challenge. Several mechanisms can contribute to this phenomenon:

  • Reactivation of the PI3K/AKT/mTOR Pathway: Cancer cells can develop secondary mutations in components of the PI3K pathway, such as PIK3CA, or through the loss of the tumor suppressor PTEN, leading to the reactivation of downstream signaling despite the presence of the inhibitor.

  • Activation of Bypass Signaling Pathways: Cells can compensate for PI3K/mTOR inhibition by upregulating parallel survival pathways. Common bypass mechanisms include the activation of the MAPK/ERK pathway and the NOTCH1/c-MYC signaling axis.[5][6]

  • Upregulation of PIM Kinases: The PIM family of serine/threonine kinases can maintain the phosphorylation of downstream mTOR effectors, such as PRAS40 and S6, in an AKT-independent manner, thereby conferring resistance to PI3K inhibitors.[7]

Q3: I am observing high variability in my experimental results with this compound. What are some common causes?

High variability can stem from several factors related to compound handling and experimental setup:

  • Solubility Issues: this compound has poor aqueous solubility. Precipitation of the compound in your culture medium can lead to inconsistent effective concentrations. It is crucial to first dissolve this compound in DMSO to make a stock solution and then dilute it in a pre-warmed medium with vigorous mixing.

  • Compound Stability: Ensure that your this compound stock solutions are stored correctly at -20°C in aliquots to avoid repeated freeze-thaw cycles.

  • Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to phenotypic and genotypic drift, affecting their response to inhibitors.

Troubleshooting Guides

Issue 1: Decreased or No Inhibition of p-AKT or p-S6 by Western Blot

Possible Cause A: Suboptimal Drug Concentration or Treatment Time

  • Troubleshooting Steps:

    • Confirm IC50 Value: Determine the IC50 of this compound in your specific cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).

    • Dose-Response and Time-Course: Perform a dose-response experiment with increasing concentrations of this compound (e.g., 0.1x, 1x, 10x IC50) and a time-course experiment (e.g., 2, 6, 24 hours) to identify the optimal conditions for inhibiting p-AKT and p-S6.

Possible Cause B: Development of Resistance

  • Troubleshooting Steps:

    • Analyze Bypass Pathways: Use Western blotting to probe for the activation of parallel pathways, such as the MAPK pathway (check p-ERK levels).

    • Investigate PIM Kinase Upregulation: Assess the expression levels of PIM1 kinase in your resistant cells compared to the parental sensitive cells.

    • Combination Treatment: If a bypass pathway is activated, consider a combination therapy approach. For example, if PIM1 is upregulated, test the synergistic effect of this compound with a PIM kinase inhibitor.

Issue 2: Cells Show Initial Sensitivity to this compound but Recover Proliferation After Prolonged Treatment

Possible Cause: Development of Acquired Resistance

  • Troubleshooting Steps:

    • Generate a Resistant Cell Line: To study the mechanism of resistance, you can generate a resistant cell line by chronically exposing the parental sensitive cells to increasing concentrations of this compound over several weeks or months.

    • Characterize the Resistant Phenotype: Compare the resistant cell line to the parental line.

      • Confirm IC50 Shift: Perform a cell viability assay to quantify the increase in the IC50 value.

      • Analyze Signaling Pathways: Use Western blotting to investigate the reactivation of the PI3K/mTOR pathway or the activation of bypass pathways as described in "Issue 1".

      • Genetic Analysis: Consider sequencing key genes in the PI3K pathway (PIK3CA, PTEN, AKT1) to identify potential resistance-conferring mutations.

Data Presentation

Table 1: Inhibitory Concentrations (IC50) of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
p110αPI3K Isolate39
p110βPI3K Isolate113
p110γPI3K Isolate9
p110δPI3K Isolate43
DNA-PKKinase Isolate150
mTORKinase Isolate157

Data compiled from supplier information.[3]

Experimental Protocols

Protocol 1: Western Blot Analysis of PI3K/mTOR Pathway Inhibition

This protocol details the steps to assess the phosphorylation status of AKT (Ser473) and S6 Ribosomal Protein (Ser235/236) as markers of this compound activity.

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with this compound at desired concentrations (e.g., 0.1x, 1x, 10x IC50) for the determined optimal time. Include a DMSO-treated vehicle control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer:

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against p-AKT (Ser473), total AKT, p-S6 (Ser235/236), total S6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Protocol 2: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizations

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibition This compound This compound This compound->PI3K This compound->mTORC1

Caption: The PI3K/mTOR signaling pathway and the inhibitory points of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis start Seed Cancer Cells (e.g., 6-well plate) treatment Treat with this compound (Dose-response / Time-course) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis viability Cell Viability Assay (MTT / CellTiter-Glo) treatment->viability western Western Blot (p-AKT, p-S6) lysis->western data Data Analysis (IC50, Protein Levels) western->data viability->data Resistance_Logic cluster_problem Problem cluster_investigation Investigation cluster_solution Potential Solution resistance Reduced Sensitivity to this compound pathway Check PI3K/mTOR Pathway Activity (Western Blot for p-AKT, p-S6) resistance->pathway bypass Investigate Bypass Pathways (e.g., p-ERK, c-MYC) resistance->bypass pim Assess PIM Kinase Expression resistance->pim combo Combination Therapy (e.g., with MEK or PIM inhibitor) bypass->combo pim->combo

References

Technical Support Center: Minimizing XL765 Toxicity in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing and minimizing toxicity associated with the dual PI3K/mTOR inhibitor XL765 (also known as SAR245409 or Voxtalisib) in preclinical experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, orally bioavailable small-molecule that acts as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR).[1][2][3] It targets all four Class I PI3K isoforms (α, β, γ, and δ) and both mTORC1 and mTORC2 complexes.[1][4][5] By inhibiting both PI3K and mTOR, this compound can lead to a more comprehensive blockade of this critical signaling pathway, which is often dysregulated in cancer, promoting tumor growth, survival, and proliferation.[2][3][6]

Q2: What are the most common toxicities observed with this compound in preclinical models?

A2: Preclinical toxicology studies in rats and dogs have identified several key areas of toxicity. These findings of potential clinical relevance include reversible toxicities to the hematopoietic tissues, gastrointestinal tract, and liver.[4] In clinical trials, which can help inform preclinical observations, common adverse events included nausea, diarrhea, vomiting, decreased appetite, and increases in liver enzymes (alanine aminotransferase and aspartate aminotransferase).[7] Dose-limiting toxicities have included anorexia, hypophosphatemia, and reversible increases in liver enzymes.[8]

Q3: At what dose levels are toxicities typically observed?

A3: The dose at which toxicities are observed is dependent on the model system and dosing regimen. In a phase I clinical study, dose-limiting toxicities were reported at the 120 mg twice-daily (BID) dose, while doses up to 60 mg BID were generally well-tolerated.[8] The maximum tolerated doses (MTDs) in humans were determined to be 50 mg BID and 90 mg once daily (QD).[7] For preclinical mouse models, oral administration of this compound has shown dose-dependent inhibition of the PI3K pathway, with significant tumor growth inhibition at well-tolerated doses.[6] A dose of 30 mg/kg has been used in mice to achieve significant inhibition of S6 phosphorylation.[5]

Q4: Can this compound be combined with other therapies, and how does this affect toxicity?

A4: Yes, this compound has been evaluated in combination with other agents such as erlotinib (B232) and temozolomide (B1682018).[9][10] Combination therapy can potentially enhance anti-tumor efficacy but may also alter the toxicity profile. For instance, when combined with erlotinib, the most common adverse events were generally mild to moderate, with one instance of grade 3 rash as a dose-limiting toxicity. When combined with temozolomide, the most frequently reported treatment-related grade ≥3 adverse events were lymphopenia and thrombocytopenia.[10] Careful monitoring is crucial when using this compound in combination regimens.

Troubleshooting Guide

Issue 1: Observed weight loss and decreased appetite in treated animals.

  • Possible Cause: Decreased appetite (anorexia) is a known dose-limiting toxicity of this compound.[8] This can lead to reduced food and water intake, resulting in weight loss.

  • Troubleshooting Steps:

    • Monitor Animal Health: Implement a rigorous monitoring schedule, including daily body weight measurements and clinical observations.[11]

    • Dose Adjustment: If significant weight loss (e.g., >15-20%) is observed, consider reducing the dose of this compound or implementing a less frequent dosing schedule (e.g., switching from daily to every other day).

    • Supportive Care: Ensure easy access to palatable, high-calorie food and hydration sources. In some cases, subcutaneous fluid administration may be necessary to prevent dehydration.

    • Dietary Considerations: While not specifically documented for this compound, dietary modifications are a strategy to manage side effects of other PI3K inhibitors and could be explored.[12]

Issue 2: Elevated liver enzymes in blood analysis.

  • Possible Cause: Liver toxicity, indicated by elevated alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), is a documented toxicity of this compound.[4][7]

  • Troubleshooting Steps:

    • Confirm Findings: Repeat blood analysis to confirm the elevation of liver enzymes.

    • Dose Modification: Temporarily halt dosing to allow for recovery. Once levels return to baseline or near-baseline, consider re-initiating treatment at a lower dose.

    • Monitor Liver Function: Increase the frequency of liver function monitoring for animals receiving higher doses of this compound.

Issue 3: Hematological abnormalities are detected (e.g., lymphopenia, thrombocytopenia).

  • Possible Cause: this compound can cause toxicity to hematopoietic tissues.[4] This is particularly relevant in combination therapies.[10]

  • Troubleshooting Steps:

    • Baseline Measurements: Always perform a complete blood count (CBC) before initiating treatment to establish a baseline for each animal.

    • Regular Monitoring: Conduct periodic CBCs throughout the study, especially for long-term experiments or when combining this compound with other agents.

    • Dose Interruption/Reduction: If severe hematological toxicity is observed, interrupt treatment until recovery and consider restarting at a reduced dose.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)
p110α39
p110β113
p110γ9
p110δ43
mTORC1160
mTORC2910
DNA-PK150

Data sourced from MedchemExpress and Selleck Chemicals.[5][13]

Table 2: Observed Toxicities in Clinical Trials

ToxicityFrequencyGrade 3/4 Frequency
Nausea36.1%-
Diarrhea21.7%-
Vomiting19.3%-
Decreased Appetite16.9%-
Increased ALT-6.0%
Increased AST-4.8%

Data from a Phase I study in patients with advanced solid tumors.[7]

Experimental Protocols

Protocol 1: General Guidelines for Oral Administration of this compound in Mice

  • Formulation: this compound is typically formulated for oral gavage. A common vehicle can be prepared using standard excipients such as those recommended for preclinical studies (e.g., a suspension in 0.5% methylcellulose (B11928114) and 0.2% Tween-80 in water). Always consult the supplier's recommendation for the specific formulation.[5]

  • Dosing: Doses in preclinical models can range, but a dose of 30 mg/kg has been shown to effectively inhibit downstream targets.[5] The final dose should be determined based on the specific tumor model and tolerance.

  • Administration: Administer the formulated this compound via oral gavage using an appropriately sized feeding needle. The volume administered should be based on the animal's most recent body weight.

  • Frequency: Dosing can be once daily (QD) or twice daily (BID). The schedule should be kept consistent throughout the study.

Protocol 2: Monitoring for Toxicity in Preclinical Models

  • Clinical Observations: Conduct and record daily observations for each animal. Note any changes in posture, activity, grooming, and food/water intake.

  • Body Weight: Measure and record the body weight of each animal at least three times per week, and daily if toxicity is suspected.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at baseline and at regular intervals during the study. Perform a complete blood count (CBC) and serum chemistry analysis, paying close attention to liver enzymes (ALT, AST) and phosphate (B84403) levels.

  • Endpoint Criteria: Establish clear humane endpoint criteria before the study begins. These should include percentage of weight loss, specific clinical signs of distress, and tumor burden limits.

Visualizations

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival AKT->Proliferation S6K p70S6K mTORC1->S6K mTORC2 mTORC2 mTORC2->AKT This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2 S6 S6 S6K->S6 S6->Proliferation

Caption: PI3K/mTOR signaling pathway with this compound inhibition points.

Toxicity_Management_Workflow start Start this compound Treatment monitor Daily Clinical Monitoring (Weight, Behavior) start->monitor toxicity_check Toxicity Observed? monitor->toxicity_check blood Periodic Blood Analysis (CBC, Chem) blood->toxicity_check no_toxicity Continue Treatment & Monitoring toxicity_check->no_toxicity No toxicity_eval Evaluate Severity (Grade 1-4) toxicity_check->toxicity_eval Yes no_toxicity->monitor mild_toxicity Supportive Care & Intensified Monitoring toxicity_eval->mild_toxicity Mild severe_toxicity Interrupt Dosing toxicity_eval->severe_toxicity Severe mild_toxicity->monitor recovery_check Animal Recovered? severe_toxicity->recovery_check endpoint Reach Humane Endpoint recovery_check->endpoint No restart_dose Restart at Reduced Dose recovery_check->restart_dose Yes restart_dose->monitor

Caption: Workflow for managing this compound toxicity in preclinical models.

Dose_Toxicity_Relationship cluster_0 Dose This compound Dose Efficacy Therapeutic Efficacy Dose->Efficacy Increases Toxicity On-Target Toxicity Dose->Toxicity Increases TherapeuticWindow Therapeutic Window Efficacy->TherapeuticWindow Toxicity->TherapeuticWindow

Caption: Relationship between this compound dose, efficacy, and toxicity.

References

XL765 Technical Support Center: Troubleshooting Guides & FAQs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on long-term XL765 treatment protocols and solutions to potential challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, also known as Voxtalisib or SAR245409, is an orally bioavailable small molecule that functions as a dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) kinases.[1][2] By targeting both PI3K and mTOR, this compound can lead to the apoptosis (cell death) and inhibition of growth in tumor cells.[1] This dual-inhibition mechanism is considered potentially more potent than targeting either PI3K or mTOR alone, as it can suppress both mTORC1 and mTORC2 protein complexes downstream of PI3K and mitigate the activation of PI3K that can be triggered by mTOR inhibition alone.[3]

Q2: What are the reported IC50 values for this compound against different PI3K isoforms and mTOR?

A2: this compound is a potent inhibitor of class I PI3Ks and mTOR. The reported half-maximal inhibitory concentration (IC50) values are as follows:

TargetIC50 (nM)
p110α39
p110β113
p110γ9
p110δ43
mTOR157
DNA-PK150
Data sourced from Selleck Chemicals.[4]

Q3: What is the recommended solvent and storage condition for this compound?

A3: For in vitro experiments, this compound can be dissolved in DMSO to a final concentration of approximately 10 μM.[4] For in vivo studies in mice, a vehicle can be prepared using PEG400, Tween80, and Propylene glycol in ddH2O.[4] It is recommended to use the mixed solution immediately for optimal results.[4] Always refer to the manufacturer's specific instructions for storage, but generally, stock solutions should be stored at -20°C or -80°C.

Troubleshooting Guides

Problem 1: I am observing unexpected or limited efficacy of this compound in my cancer cell line.

Possible Cause 1: Intrinsic or Acquired Resistance.

  • Troubleshooting: The PI3K/mTOR pathway is complex with multiple feedback loops. Resistance can emerge through the activation of alternative signaling pathways.

    • Recommendation: Perform a comprehensive analysis of the signaling pathway in your cells both before and after long-term treatment. This can include Western blotting for key proteins in the PI3K/Akt/mTOR pathway and other potential compensatory pathways like MAPK/ERK.

Possible Cause 2: Suboptimal Dosing or Treatment Schedule.

  • Troubleshooting: The effective dose and duration of this compound treatment can vary significantly between different cell lines and tumor models.[5][6]

    • Recommendation: Conduct a dose-response study to determine the optimal concentration of this compound for your specific cell line. For in vivo studies, consider that the duration of action for a single oral dose is approximately 24 hours.[5]

Problem 2: I am observing signs of toxicity in my long-term in vivo experiments.

Possible Cause: On-target and off-target effects of this compound.

  • Troubleshooting: Preclinical and clinical studies have reported several treatment-related adverse events.

    • Recommendation: Monitor your animals closely for the following common toxicities and consider dose adjustments or supportive care as per your institutional guidelines.

Common Adverse Events (Clinical & Preclinical)Grade 3/4 Adverse Events (Clinical)
NauseaIncreased Alanine Aminotransferase (ALT)
DiarrheaIncreased Aspartate Aminotransferase (AST)
VomitingLymphopenia
Decreased AppetiteThrombocytopenia
Fatigue
Pyrexia (Fever)
Data compiled from clinical trial results.[3][7][8]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay

  • Cell Plating: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 1, 2.5, 5, 10, and 20 μM) for 24, 48, and 72 hours.[6]

  • Assay: After the incubation period, assess cell viability using a standard method such as the Cell Counting Kit-8 (CCK-8) assay.[6]

  • Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Protocol 2: Western Blot Analysis of PI3K/mTOR Pathway Inhibition

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against key pathway proteins (e.g., phospho-AKT, total AKT, phospho-S6, total S6, phospho-4EBP1, total 4EBP1) followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

PI3K_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 p110α,β,γ,δ AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis Inhibits S6K p70S6K mTORC1->S6K 4EBP1 4EBP1 mTORC1->4EBP1 Proliferation Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT S6 S6 S6K->S6 Protein Synthesis Protein Synthesis 4EBP1->Protein Synthesis S6->Protein Synthesis This compound This compound This compound->PI3K Inhibits This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Culture Cell Culture Dose Response Dose Response Cell Culture->Dose Response Mechanism Studies Mechanism Studies Dose Response->Mechanism Studies Xenograft Model Xenograft Model Dose Response->Xenograft Model Inform Dosing Western Blot Western Blot Mechanism Studies->Western Blot Apoptosis Assay Apoptosis Assay Mechanism Studies->Apoptosis Assay Treatment Treatment Xenograft Model->Treatment Toxicity Monitoring Toxicity Monitoring Treatment->Toxicity Monitoring Efficacy Assessment Efficacy Assessment Treatment->Efficacy Assessment

Caption: A general experimental workflow for evaluating this compound.

References

Technical Support Center: XL765 Western Blot Signal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Western blot analysis involving XL765.

Frequently Asked Questions (FAQs)

Signal & Background Issues

Q1: Why am I getting no signal or a very weak signal for my target protein after this compound treatment?

A1: This is a common issue that can stem from multiple factors. Systematically check the following:

  • Protein Transfer: First, confirm a successful transfer from the gel to the membrane. You can do this by staining the membrane with Ponceau S. If protein bands are not visible, your transfer has failed. If bands are visible, the issue lies elsewhere in the protocol.[1][2][3]

  • Antibody Concentrations: The concentrations of both your primary and secondary antibodies are critical. If the concentration is too low, the signal will be weak or absent. It's recommended to perform an antibody titration to find the optimal concentration.[1][3][4][5] If you have previously used this antibody successfully, consider that it may have lost activity; you can test its activity using a dot blot.[2][6][7]

  • Target Protein Abundance: The concentration of your target protein might be too low in the cell lysate.[2][3] Consider increasing the total protein amount loaded per well.[2][3][6] For low-abundance proteins, enrichment through techniques like immunoprecipitation may be necessary before running the Western blot.[2][3][6]

  • This compound Treatment Effect: Ensure that the treatment conditions (dose and duration) with this compound are appropriate to induce the expected change in your target protein. The compound may be causing downregulation or degradation of the target.

  • Detection Reagents: Ensure your detection reagents (e.g., ECL substrate) have not expired and have been stored correctly.[1] You can test the substrate with a positive control to confirm its activity.[6]

  • Blocking Agent: In some cases, the blocking agent (like non-fat milk) can mask the epitope your primary antibody is supposed to recognize.[8] If you suspect this, try switching to a different blocking agent, such as Bovine Serum Albumin (BSA).[8][9]

Q2: My Western blot has high background. How can I fix this?

A2: High background can obscure your results and is often caused by non-specific antibody binding. Here are several ways to reduce it:

  • Blocking Optimization: Insufficient blocking is a primary cause of high background.[5][9] Try increasing the blocking time (e.g., 2 hours at room temperature or overnight at 4°C) or the concentration of your blocking agent (e.g., up to 5% non-fat milk or BSA).[8][10]

  • Washing Steps: Inadequate washing will leave unbound antibodies on the membrane. Increase the number and duration of your wash steps.[9][11] Using a detergent like Tween-20 in your wash buffer is standard practice to help reduce non-specific binding.[9][11]

  • Antibody Concentration: Excessively high concentrations of primary or secondary antibodies are a common culprit.[11][12][13] Reduce the antibody concentrations to the lowest level that still provides a strong specific signal.

  • Membrane Handling: Ensure the membrane does not dry out at any point during the procedure, as this can cause high background.[12][14] Also, handle the membrane with clean forceps to avoid contamination.[14]

Q3: I'm observing non-specific bands in my lanes. What should I do?

A3: Non-specific bands can arise from several sources, including issues with antibodies, sample preparation, or protein load.

  • Antibody Specificity: Your primary antibody may be cross-reacting with other proteins in the lysate.[15] Try optimizing the primary antibody concentration; a lower concentration often leads to more specific binding.[15] Incubating the primary antibody at 4°C overnight can also decrease non-specific interactions.

  • Protein Overload: Loading too much protein onto the gel can lead to non-specific bands.[11][16] Try reducing the amount of protein loaded in each lane.

  • Sample Preparation: Ensure that your samples are properly prepared and that protease inhibitors are included in the lysis buffer to prevent protein degradation.[2][3] Degraded protein fragments can sometimes be recognized by the antibody, leading to unexpected bands.[8]

  • Blocking and Washing: As with high background, optimizing your blocking and washing steps can significantly reduce the appearance of non-specific bands.[15][17]

Experimental Protocols & Data

Standard Western Blot Protocol

This protocol provides a general framework. Optimal conditions for specific targets and antibodies should be determined empirically.

  • Sample Preparation (Post-XL765 Treatment):

    • Treat cells with the desired concentration of this compound for the specified duration.

    • Wash cells with ice-cold 1X PBS.[18][19]

    • Lyse cells using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[19]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.[18][19]

    • Sonicate or vortex briefly to shear DNA and reduce viscosity.[18][19]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.[19]

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).

  • SDS-PAGE:

    • Mix 20-50 µg of protein from each sample with Laemmli sample buffer.[19]

    • Heat the samples at 95-100°C for 5 minutes.[18][20]

    • Load the samples onto an SDS-PAGE gel with an appropriate acrylamide (B121943) percentage for your target protein's molecular weight.[19][21]

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.[19]

  • Protein Transfer:

    • Equilibrate the gel, membrane (PVDF or nitrocellulose), and filter papers in transfer buffer.[20] If using PVDF, pre-activate the membrane with methanol (B129727) for 30-60 seconds.[20][21]

    • Assemble the transfer stack, ensuring no air bubbles are trapped between the gel and the membrane.[2][5]

    • Perform the transfer using a wet or semi-dry transfer system.

  • Immunodetection:

    • After transfer, wash the membrane briefly and confirm protein transfer with Ponceau S staining.

    • Block the membrane for at least 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).[10]

    • Incubate the membrane with the primary antibody at the optimized dilution, typically for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[18][21]

    • Wash the membrane three to five times for 5-10 minutes each with wash buffer (e.g., TBST).[18][20][21]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18][20]

    • Repeat the washing steps.[18][20]

  • Signal Detection:

    • Incubate the membrane with a chemiluminescent substrate (ECL) for 1-5 minutes.[20][21]

    • Capture the signal using a CCD camera-based imager or X-ray film.

Quantitative Data Summary: Recommended Western Blot Parameters

For consistent and reproducible results, it is crucial to optimize several key parameters. The table below provides typical starting ranges.

ParameterRecommended RangeNotes
Protein Load 20 - 50 µg per laneMay need to be increased for low-abundance proteins.[2]
Blocking 1 hour at RT or overnight at 4°CUse 3-5% BSA or non-fat milk in TBST.[10] BSA is preferred for phospho-antibodies.[9]
Primary Antibody Dilution 1:250 - 1:4000Highly dependent on antibody affinity. Start with the manufacturer's recommendation and optimize.[4][22][23]
Secondary Antibody Dilution 1:2,500 - 1:20,000Depends on signal strength and primary antibody.[22]
Washing Steps 3-5 washes, 5-15 min eachUse TBST (TBS with 0.1% Tween-20) for effective removal of unbound antibodies.[9]

Visual Guides & Diagrams

Troubleshooting Workflow for Weak or No Signal

This workflow provides a logical sequence of steps to diagnose the root cause of a weak or absent Western blot signal.

G cluster_start Start cluster_transfer Step 1: Verify Transfer cluster_antibodies Step 2: Check Antibodies & Detection cluster_target Step 3: Evaluate Target & Sample cluster_solutions Solutions start Weak or No Signal Observed ponceau Stain membrane with Ponceau S start->ponceau transfer_ok Bands Visible? (Transfer OK) ponceau->transfer_ok loading_control Probe with Loading Control Ab (e.g., GAPDH, Actin) transfer_ok->loading_control Yes fix_transfer Troubleshoot Transfer Protocol (Check buffer, voltage, assembly) transfer_ok->fix_transfer No lc_ok Loading Control Signal OK? loading_control->lc_ok secondary_ok Check Secondary Ab & Substrate (Dot blot, positive controls) lc_ok->secondary_ok No primary_ok Optimize Primary Ab (Increase concentration/incubation) lc_ok->primary_ok Yes fix_secondary Replace Secondary Ab or ECL Substrate secondary_ok->fix_secondary sample_ok Increase Protein Load / Enrich Target primary_ok->sample_ok If still no signal result Signal Restored primary_ok->result sample_ok->result fix_transfer->result fix_secondary->result

A step-by-step workflow for troubleshooting weak or no signal in Western blotting.
Hypothetical Signaling Pathway for this compound

This compound is a hypothetical dual inhibitor of PI3K and mTOR, critical kinases in a signaling pathway that promotes cell proliferation and survival. A Western blot experiment after this compound treatment would typically probe for the phosphorylation status of downstream targets like Akt and S6 Ribosomal Protein to confirm the drug's on-target effect.[24][25]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates (via PIP3) mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates (p-S6K) S6 S6 Ribosomal Protein S6K->S6 Phosphorylates (p-S6) Proliferation Cell Proliferation & Survival S6->Proliferation This compound This compound This compound->PI3K Inhibits This compound->mTORC1 Inhibits

The PI3K/Akt/mTOR pathway, showing the inhibitory action of this compound.

References

Validation & Comparative

A Head-to-Head Comparison of PI3K Inhibitors: XL765 vs. XL147

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Prominent PI3K Pathway Inhibitors

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide range of human cancers has made it a prime target for therapeutic intervention. Among the numerous inhibitors developed, XL765 (Voxtalisib, SAR245409) and XL147 (Pilaralisib, SAR245408) have emerged as significant research tools and potential therapeutic agents. This guide provides a detailed, data-driven comparison of these two molecules to aid researchers in selecting the appropriate inhibitor for their specific needs.

At a Glance: Key Differences

FeatureThis compound (Voxtalisib, SAR245409)XL147 (Pilaralisib, SAR245408)
Primary Target(s) Dual PI3K and mTOR inhibitorPan-Class I PI3K inhibitor
Mechanism of Action ATP-competitive reversible inhibitor of all four Class I PI3K isoforms and mTORC1/mTORC2.[1][2]Selective, ATP-competitive, and reversible inhibitor of Class I PI3K isoforms.[3]
Potency Generally demonstrates superior anti-proliferative effects and broader activity across more cell lines at lower concentrations compared to XL147.[4][5]Potent inhibitor of Class I PI3Ks, but overall less potent in cellular assays compared to this compound.[4][5]

In-Depth Analysis: Target Specificity and Potency

A crucial differentiator between this compound and XL147 is their target profile. This compound is a dual inhibitor, targeting both the upstream PI3K enzyme and the downstream mTOR kinase, a key effector in the pathway.[1][2] In contrast, XL147 is a selective pan-Class I PI3K inhibitor with minimal activity against mTOR.[4] This fundamental difference in mechanism of action has significant implications for their biological effects.

Biochemical Inhibitory Activity (IC50)

The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. The table below summarizes the reported IC50 values for this compound and XL147 against their primary targets in biochemical assays.

TargetThis compound (Voxtalisib) IC50 (nM)XL147 (Pilaralisib) IC50 (nM)
PI3Kα (p110α)39[3][4]39[6]
PI3Kβ (p110β)113[3][4]383[6]
PI3Kγ (p110γ)9[3][4]23[6]
PI3Kδ (p110δ)43[3][4]36[6]
mTOR157[3][4]>15,000[4]
DNA-PK150[3][4]Not reported

Note: IC50 values can vary between different studies and assay conditions.

dot

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RAS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2->AKT Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation XL147 XL147 (Pilaralisib) XL147->PI3K This compound This compound (Voxtalisib) This compound->PI3K This compound->mTORC1 This compound->mTORC2

Caption: PI3K/mTOR signaling pathway with points of inhibition for XL147 and this compound.

Cellular Activity and Preclinical Evidence

While biochemical assays provide a measure of direct target engagement, cellular assays offer a more physiologically relevant assessment of a compound's efficacy. A key study directly comparing this compound and XL147 in a panel of prostate cancer cell lines demonstrated that the dual PI3K/mTOR inhibitor, this compound, exhibited superior anti-proliferative effects.[5] Another report indicated that this compound inhibits cell growth and apoptosis in a greater number of cell lines and at lower concentrations than XL147.[4]

In preclinical xenograft models, both compounds have demonstrated the ability to inhibit tumor growth. A study in patients with recurrent glioblastoma showed that this compound had a moderately higher distribution into the central nervous system tumor compared to XL147, based on tumor-to-plasma ratios. Both inhibitors led to a reduction in the phosphorylation of S6K1, a downstream effector of the PI3K pathway, and a decrease in the proliferation marker Ki67.

Experimental Protocols

To facilitate the replication and validation of findings, detailed experimental protocols for key assays are provided below.

Kinase Activity Assay (ADP-Glo™ Assay)

This protocol outlines the measurement of PI3K and mTOR kinase activity in the presence of inhibitors using a luminescent ADP detection assay.

dot

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Inhibitor_Dilution Prepare serial dilutions of This compound and XL147 Incubate Incubate inhibitor, enzyme, substrate, and ATP Inhibitor_Dilution->Incubate Enzyme_Prep Prepare kinase enzyme (PI3K or mTOR) solution Enzyme_Prep->Incubate Substrate_Prep Prepare lipid substrate (e.g., PIP2) and ATP solution Substrate_Prep->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent to terminate reaction and deplete ATP Incubate->Add_ADP_Glo Add_Detection_Reagent Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal Add_ADP_Glo->Add_Detection_Reagent Read_Luminescence Measure luminescence Add_Detection_Reagent->Read_Luminescence Calculate_IC50 Calculate IC50 values Read_Luminescence->Calculate_IC50

Caption: Workflow for the ADP-Glo™ Kinase Assay to determine inhibitor potency.

Materials:

  • This compound and XL147

  • Recombinant PI3K isoforms and/or mTOR kinase

  • Lipid substrate (e.g., PIP2)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

Procedure:

  • Prepare Reagents: Prepare serial dilutions of this compound and XL147 in the appropriate buffer. Prepare the kinase enzyme, lipid substrate, and ATP solutions according to the manufacturer's recommendations.

  • Kinase Reaction: In a 384-well plate, combine the kinase, inhibitor (or vehicle control), lipid substrate, and ATP. The final reaction volume is typically 5 µL.

  • Incubation: Incubate the reaction plate at 30°C for the recommended time (e.g., 60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol describes how to assess the effect of this compound and XL147 on the viability of cancer cell lines.

MTT_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed cancer cells in a 96-well plate Incubate_Overnight Incubate overnight to allow cell attachment Seed_Cells->Incubate_Overnight Treat_Cells Treat cells with serial dilutions of this compound or XL147 Incubate_Overnight->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_MTT Add MTT reagent to each well Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours to allow formazan (B1609692) crystal formation Add_MTT->Incubate_4h Solubilize Add solubilization solution to dissolve formazan crystals Incubate_4h->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate percent cell viability and determine IC50 values Read_Absorbance->Calculate_Viability

References

Validating XL765 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of XL765 (Voxtalisib), a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR), with other relevant small molecule inhibitors, GDC-0980 (Apitolisib) and BEZ235 (Dactolisib). The focus is on the validation of target engagement in cellular assays, supported by experimental data and detailed methodologies.

Comparative Analysis of Dual PI3K/mTOR Inhibitors

The efficacy of this compound and its counterparts is determined by their ability to engage their intended targets, PI3K and mTOR, within a cellular context. This is primarily assessed by measuring the phosphorylation status of key downstream effector proteins, such as Akt (a PI3K substrate) and ribosomal protein S6 (a downstream target of mTOR). A reduction in the phosphorylation of these proteins serves as a direct biomarker of target engagement.

Quantitative Data Summary

The following table summarizes the biochemical and cellular potency of this compound, GDC-0980, and BEZ235. The data has been compiled from various preclinical studies to provide a comparative overview.

InhibitorTarget(s)Biochemical IC50 (nM)Cellular AssayCell LineCellular IC50 (nM)Reference(s)
This compound (Voxtalisib) PI3KαPI3KβPI3KγPI3KδmTOR39113943157p-Akt (Ser473) Inhibitionp-S6 (Ser235/236) InhibitionCell ProliferationPC-3 (Prostate)2501201840[1][2][3]
GDC-0980 (Apitolisib) PI3KαPI3KβPI3KγPI3KδmTOR (Ki)52771417Cell ProliferationPC-3 (Prostate)307[4]
BEZ235 (Dactolisib) PI3KαPI3KβPI3KγPI3KδmTOR475756Cell ProliferationLNCaP (Prostate)PC-3 (Prostate)3860[5]

Note: IC50 values can vary depending on the specific experimental conditions, including the cell line, assay format, and incubation time. The data presented here is for comparative purposes.

Key Experiments for Target Engagement Validation

The following are detailed methodologies for key experiments used to validate the target engagement of PI3K/mTOR inhibitors in a cellular context.

Western Blotting for Phospho-Protein Analysis

Western blotting is a widely used technique to detect and quantify the levels of specific proteins and their phosphorylation status, providing direct evidence of on-target activity.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., PC-3 prostate cancer cells) in 6-well plates and grow to 70-80% confluency.

    • Treat cells with a dose-range of the inhibitor (e.g., this compound, GDC-0980, or BEZ235) or vehicle control (e.g., DMSO) for a specified time (e.g., 2-24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations for all samples and denature by boiling in Laemmli buffer.

    • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for p-Akt (Ser473), total Akt, p-S6 (Ser235/236), and total S6 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and the loading control.

Cell Proliferation Assay (e.g., CellTiter-Glo®)

Cell proliferation assays are used to assess the functional consequence of target engagement, which is often a reduction in cell viability and growth.

Experimental Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Compound Treatment:

    • After cell attachment (typically overnight), treat the cells with a serial dilution of the inhibitor or vehicle control.

  • Incubation:

    • Incubate the plates for a period of 72 to 96 hours at 37°C in a humidified incubator.

  • Assay Measurement:

    • Equilibrate the plate and its contents to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT Activates S6 S6 S6K->S6 Proliferation Cell Growth & Proliferation S6->Proliferation _4EBP1->Proliferation Inhibits (when active) This compound This compound This compound->PI3K Inhibits This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

Caption: PI3K/mTOR signaling pathway with this compound inhibition points.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (Blotting) D->E F Immunoblotting E->F G Detection & Quantification F->G

Caption: General workflow for Western blot analysis.

Comparison_Logic Inhibitor Dual PI3K/mTOR Inhibitor (e.g., this compound) Target_Engagement Target Engagement (in cells) Inhibitor->Target_Engagement Downstream_Inhibition Inhibition of Downstream Signaling (p-Akt, p-S6) Target_Engagement->Downstream_Inhibition Leads to Functional_Outcome Functional Outcome (e.g., Reduced Proliferation) Downstream_Inhibition->Functional_Outcome Results in Comparison Comparative Efficacy vs. Alternatives Functional_Outcome->Comparison

Caption: Logical flow for comparing PI3K/mTOR inhibitors.

References

Reproducibility of XL765 Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental results for XL765 (Voxtalisib, SAR245409), a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR). The objective is to offer a clear perspective on the reproducibility of its reported effects by presenting quantitative data from various preclinical studies and detailing the experimental protocols necessary to replicate these findings. This guide also includes comparisons with other well-characterized PI3K/mTOR pathway inhibitors.

Executive Summary

This compound is a potent, orally bioavailable small molecule that targets all four class I PI3K isoforms (α, β, γ, and δ) and mTOR (mTORC1 and mTORC2).[1][2] Activation of the PI3K/mTOR pathway is a frequent event in human cancers, promoting cell proliferation, survival, and resistance to therapy.[3][4] this compound has been shown to inhibit this pathway, leading to reduced cell viability, induction of apoptosis, and tumor growth inhibition in a variety of preclinical cancer models.[3][5][6] This guide summarizes the key experimental data supporting these claims and provides the necessary methodological details to assess their reproducibility.

Data Presentation

Biochemical and Cellular Assay Data

The following tables summarize the in vitro inhibitory activity of this compound and comparable agents against key components of the PI3K/mTOR pathway and their effects on cancer cell lines.

Table 1: Biochemical Inhibitory Activity of this compound and Alternative PI3K/mTOR Inhibitors

CompoundTargetIC50 / Ki (nM)Reference
This compound PI3Kα (p110α)39[1]
PI3Kβ (p110β)113[1]
PI3Kγ (p110γ)9[1]
PI3Kδ (p110δ)43[1]
mTOR157[1]
DNA-PK150[1]
BEZ235 (Dactolisib) PI3Kα (p110α)4[7]
PI3Kβ (p110β)75[7]
PI3Kγ (p110γ)5[7]
PI3Kδ (p110δ)7[7]
mTOR20.7[7]
GDC-0980 (Apitolisib) PI3Kα (p110α)5[8]
PI3Kβ (p110β)27[8]
PI3Kγ (p110γ)14[8]
PI3Kδ (p110δ)7[8]
mTOR17 (Ki)[8]
PIK-90 PI3Kα (p110α)11[9]
PI3Kγ (p110γ)18[9]
PI3Kδ (p110δ)58[9]
XL147 PI3Kα, β, γ, δ>15,000[1]

Table 2: Cellular Proliferation IC50 Values of this compound and Alternatives in Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (µM)BEZ235 IC50 (µM)GDC-0980 IC50 (µM)Reference
K562Chronic Myelogenous LeukemiaNot Reported0.37Not Reported[10]
KBM7RChronic Myelogenous LeukemiaNot Reported0.43Not Reported[10]
MOLM-13Acute Myeloid LeukemiaNot ReportedNot Reported0.346[11]
MV4;11Acute Myeloid LeukemiaNot ReportedNot Reported0.199[11]
KOPN8Acute Lymphoblastic LeukemiaNot ReportedNot Reported0.532[11]
SEMAcute Lymphoblastic LeukemiaNot ReportedNot Reported0.720[11]
TIB-202Acute Myeloid LeukemiaNot ReportedNot Reported0.848[11]
A172Glioblastoma~5 (48h)Not ReportedNot Reported[6]
U87MGGlioblastoma~7.5 (48h)Not ReportedNot Reported[6]
T98GGlioblastoma~10 (48h)Not ReportedNot Reported[6]
Unstimulated CLL cellsChronic Lymphocytic Leukemia0.86Not ReportedNot Reported[12]

Note: IC50 values can vary depending on the assay conditions (e.g., incubation time, cell density). Please refer to the cited literature for specific experimental details.

In Vivo Experimental Data

Table 3: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelCancer TypeTreatmentTumor Growth Inhibition (TGI) / OutcomeReference
BxPC-3Pancreatic CancerThis compound (30 mg/kg) + Chloroquine (50 mg/kg)Significant inhibition of xenograft growth[1]
GBM39-lucGlioblastomaThis compound (oral administration)>12-fold reduction in median tumor bioluminescence; improved median survival[1]
GBM39-lucGlioblastomaThis compound + Temozolomide (TMZ)140-fold reduction in median bioluminescence; trend toward improved survival vs. TMZ alone[1]
A172GlioblastomaThis compound (100 mg/kg every 2 days)Suppressed tumor growth, comparable to TMZ single treatment[6]
A172GlioblastomaThis compound + TMZDramatically more suppression of tumor growth compared to single agents[6]

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and other inhibitors in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[13]

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using a dose-response curve fitting software.

Western Blot Analysis of Phosphorylated Proteins

Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/mTOR signaling pathway, such as Akt and S6 Kinase.

Protocol:

  • Cell Treatment and Lysis: Plate cells and treat with this compound at various concentrations for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Separate the protein samples on a 4-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15][16]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-Akt Ser473, p-S6K Thr389) and total proteins overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic cells induced by this compound treatment.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[17][18]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[19][20] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

Mandatory Visualization

Signaling Pathway Diagram

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT activates Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2 Cell_Viability_Workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Analysis seed Seed cells in 96-well plate treat Treat with this compound (serial dilutions) seed->treat incubate1 Incubate for 48-72 hours treat->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Add solubilization buffer incubate2->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze Western_Blot_Workflow cluster_sample Sample Preparation cluster_blot Blotting cluster_detection Detection treat Treat cells with This compound lyse Lyse cells & quantify protein treat->lyse denature Denature protein samples lyse->denature sds_page SDS-PAGE denature->sds_page transfer Transfer to membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibody block->primary_ab secondary_ab Incubate with secondary antibody primary_ab->secondary_ab detect Detect with ECL secondary_ab->detect

References

A Comparative Guide to Dual PI3K/mTOR Inhibitors: XL765 Versus a Landscape of Emerging Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Preclinical and Clinical Data

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its frequent dysregulation in a multitude of human cancers has established it as a key target for therapeutic intervention. Dual PI3K/mTOR inhibitors have emerged as a promising class of anti-cancer agents, aiming to overcome the resistance mechanisms associated with single-target therapies. This guide provides a detailed comparison of XL765 (Voxtalisib/SAR245409) with other prominent dual PI3K/mTOR inhibitors, including BEZ235 (Dactolisib) and GDC-0980 (Apitolisib), supported by experimental data.

Biochemical Potency: A Head-to-Head Comparison

The in vitro inhibitory activity of these compounds against Class I PI3K isoforms and mTOR is a fundamental measure of their potency. The half-maximal inhibitory concentration (IC50) values provide a quantitative assessment of their biochemical efficacy.

Target This compound (Voxtalisib) BEZ235 (Dactolisib) GDC-0980 (Apitolisib)
PI3Kα (p110α) 39 nM[1][2]4 nM5 nM[1][3]
PI3Kβ (p110β) 113 nM[1][2]75 nM27 nM[1][3]
PI3Kγ (p110γ) 9 nM[1][2]5 nM14 nM[1][3]
PI3Kδ (p110δ) 43 nM[1][2]7 nM7 nM[1][3]
mTOR 157 nM (IC50)[1][2]6 nM (IC50, p70S6K)17 nM (Ki)[1][3]

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

Preclinical xenograft models are crucial for evaluating the anti-tumor activity of these inhibitors in a living system. The following table summarizes the reported tumor growth inhibition (TGI) in various cancer models.

Inhibitor Cancer Model Dose and Schedule Tumor Growth Inhibition (TGI)
This compound (Voxtalisib) Breast, Lung, Ovarian, Prostate, Brain CancersNot specifiedSignificantly slowed tumor growth or caused tumor shrinkage[4]
GBM Xenograft (with TMZ)100 mg/kg every 2 daysDramatically suppressed tumor growth compared to single agents
BEZ235 (Dactolisib) Trastuzumab-resistant BT474 H1047R Breast CancerNot specifiedPotent antitumor activity[5]
H460 Lung CancerNot specifiedSignificant reduction in xenograft volume
GDC-0980 (Apitolisib) PC-3 and MCF-7 neo/HER21 mg/kgSignificant tumor growth delay[1]
PC-3 and MCF-7 neo/HER27.5 mg/kg (MTD)Tumor stasis or regression[1]
SF1126 HT-29 Colorectal CancerNot specifiedSignificantly inhibited tumor growth[2]
LLC Lung Carcinoma50 mg/kg, 3 times a weekSignificantly blocked tumor growth[6][7]

Pharmacokinetics and Safety Profiles: A Glimpse into Clinical Potential

The pharmacokinetic properties and safety profiles of these inhibitors are critical for their clinical development and potential therapeutic window.

Inhibitor Pharmacokinetic Highlights Common Adverse Events (from Clinical Trials)
This compound (Voxtalisib) Short plasma half-life (2.96–7.52 hours)[8][9]Nausea (36.1%), diarrhea (21.7%), vomiting (19.3%), decreased appetite (16.9%)[9]
BEZ235 (Dactolisib) Dose-proportional increases in Cmax and AUC, but high inter-individual variability and low oral bioavailability[10]Fatigue, diarrhea, nausea, mucositis, elevated liver enzymes[10][11]
GDC-0980 (Apitolisib) Dose-proportional pharmacokinetics[12][13]Hyperglycemia (18%), rash (14%), liver dysfunction (12%), diarrhea (10%) (Grade ≥3)[12][13]
SF1126 Prodrug of LY294002 with increased solubility and favorable pharmacokinetics in murine models[14]Generally well-tolerated at doses up to 630 mg/m²; transient Grade 3 diarrhea reported[15]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the PI3K/mTOR signaling pathway and a general workflow for a tumor xenograft study.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT P TSC1_2 TSC1/2 AKT->TSC1_2 Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT P Rheb Rheb TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 P _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K1->Proliferation _4EBP1->Proliferation Inhibitor Dual PI3K/mTOR Inhibitors (e.g., this compound) Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: PI3K/mTOR Signaling Pathway with Inhibition Points.

Xenograft_Workflow start Tumor Cell Culture injection Subcutaneous Injection of Tumor Cells into Immunocompromised Mice start->injection measurement Tumor Growth Monitoring (Calipers) injection->measurement randomization Randomization into Treatment Groups measurement->randomization treatment Drug Administration (e.g., Oral Gavage) randomization->treatment data_collection Continued Tumor Measurement and Body Weight Monitoring treatment->data_collection endpoint Endpoint: Tumor Volume Reaches Predefined Size data_collection->endpoint analysis Data Analysis: Tumor Growth Inhibition (TGI) Calculation endpoint->analysis conclusion Conclusion on In Vivo Efficacy analysis->conclusion

Caption: A Typical Workflow for a Tumor Xenograft Study.

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms and mTOR.

Methodology:

  • Reaction Setup: Purified recombinant human PI3K isoforms (α, β, δ, γ) or mTOR kinase are incubated with varying concentrations of the test inhibitor in a kinase reaction buffer.

  • Substrate Addition: The appropriate substrate is added to the reaction mixture. For PI3K assays, this is typically phosphatidylinositol-4,5-bisphosphate (PIP2). For mTOR assays, a peptide substrate such as a fragment of 4E-BP1 is used.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. Radiolabeled [γ-³²P]ATP can be used for detection via autoradiography, or unlabeled ATP can be used with detection methods like ADP-Glo™, which measures the amount of ADP produced.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30 minutes at room temperature).

  • Termination and Detection: The reaction is stopped, and the amount of product formed (phosphorylated substrate or ADP) is quantified.

  • Data Analysis: The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration. The IC50 value is then calculated by fitting the data to a sigmoidal dose-response curve.

Cell Proliferation (MTT) Assay

Objective: To assess the effect of an inhibitor on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test inhibitor and incubated for a specified duration (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated for a further 2-4 hours, during which viable cells with active metabolism reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. IC50 values for cell proliferation inhibition are determined from the dose-response curves.

Western Blotting for PI3K/mTOR Pathway Proteins

Objective: To measure the effect of an inhibitor on the phosphorylation status of key proteins in the PI3K/mTOR signaling pathway within cancer cells.

Methodology:

  • Cell Treatment and Lysis: Cancer cells are treated with the inhibitor at various concentrations and for different time points. Following treatment, the cells are lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., p-Akt, Akt, p-S6, S6).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The membrane is treated with a chemiluminescent substrate, and the resulting signal is captured using an imaging system.

  • Analysis: The band intensities are quantified, and the ratio of phosphorylated protein to total protein is calculated to determine the extent of pathway inhibition.

Concluding Remarks

This compound, BEZ235, and GDC-0980 all demonstrate potent dual inhibition of the PI3K and mTOR pathways. While in vitro potencies vary between the compounds for different PI3K isoforms, they all exhibit significant anti-proliferative and anti-tumor effects in preclinical models. The choice of inhibitor for a specific therapeutic application will likely depend on a variety of factors including the genetic makeup of the tumor, the desired pharmacokinetic profile, and the tolerability of the associated side effects. The data presented in this guide offer a comparative foundation for researchers and drug development professionals to make informed decisions in the advancement of novel cancer therapies targeting the PI3K/mTOR pathway.

References

Confirming XL765-Induced Apoptosis: A Comparative Guide to Caspase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dual PI3K/mTOR inhibitor, XL765 (also known as SAR245409), has demonstrated potent anti-tumor activity by inducing apoptosis in various cancer cell lines.[1][2][3] Confirmation of apoptosis is a critical step in the preclinical evaluation of this compound and similar targeted therapies. Caspase activity assays are central to this validation process, providing a quantitative measure of the execution phase of apoptosis. This guide offers a comparative overview of common caspase assays and alternative methods to robustly confirm this compound-induced apoptosis, complete with experimental protocols and supporting data.

The Role of Caspases in this compound-Induced Apoptosis

This compound exerts its pro-apoptotic effects by inhibiting the PI3K/mTOR signaling pathway, which is frequently deregulated in cancer.[1][4] This inhibition can lead to cellular stress, including endoplasmic reticulum (ER) stress, which in turn activates apoptotic signaling cascades.[1][4] A key event in apoptosis is the activation of a family of cysteine proteases known as caspases. These enzymes exist as inactive zymogens and are activated in a hierarchical cascade, ultimately leading to the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis.

Two primary caspase activation pathways are recognized:

  • The Intrinsic (Mitochondrial) Pathway: Triggered by intracellular stress, this pathway involves the release of cytochrome c from the mitochondria, leading to the activation of the initiator caspase-9.

  • The Extrinsic (Death Receptor) Pathway: Initiated by the binding of extracellular ligands to death receptors on the cell surface, this pathway leads to the recruitment and activation of the initiator caspase-8.

Both pathways converge on the activation of executioner caspases, primarily caspase-3 and caspase-7 , which are responsible for the final stages of apoptosis. Studies have shown that this compound can induce caspase-dependent apoptosis, as evidenced by the detection of cleaved caspase-3.[1]

Comparative Analysis of Caspase Assays

The choice of a caspase assay depends on several factors, including the specific caspase of interest, required sensitivity, sample type, available equipment, and cost. The three main types of caspase assays are colorimetric, fluorometric, and luminometric.

Assay TypePrincipleDetection MethodRelative SensitivityThroughputRelative CostKey AdvantagesKey Disadvantages
Colorimetric Cleavage of a peptide substrate linked to a chromophore (e.g., p-nitroaniline, pNA).Spectrophotometer (Absorbance at ~405 nm)LowHighLowCost-effective, simple workflow.Lower sensitivity, potential for interference from colored compounds in the sample.
Fluorometric Cleavage of a peptide substrate linked to a fluorophore (e.g., AFC, AMC).Fluorometer (Excitation/Emission spectra vary by fluorophore)Medium to HighHighMediumHigher sensitivity than colorimetric assays.Requires a fluorometer, potential for autofluorescence interference.
Luminometric Cleavage of a peptide substrate that releases a substrate for luciferase, generating light.LuminometerVery HighHighHighHighest sensitivity, wide dynamic range.Higher reagent cost, requires a luminometer.

Recommended Caspase Assays for this compound Studies

To comprehensively investigate this compound-induced apoptosis, a multi-faceted approach targeting different caspases is recommended.

  • Caspase-3/7 Assay (Executioner Caspases): This is the most common and direct method to confirm the execution phase of apoptosis. A significant increase in caspase-3/7 activity following this compound treatment is a strong indicator of apoptosis.

  • Caspase-9 Assay (Intrinsic Pathway): Measuring caspase-9 activity can help determine if this compound induces apoptosis primarily through the intrinsic pathway, which is often associated with cellular stress induced by mTOR inhibition.

  • Caspase-8 Assay (Extrinsic Pathway): Assessing caspase-8 activity can elucidate the involvement of the extrinsic pathway. While less commonly reported for PI3K/mTOR inhibitors, it should not be ruled out, as crosstalk between signaling pathways can occur.

Quantitative Data Example: this compound-Induced Caspase-3/7 Activity

The following table provides a representative example of data that could be obtained from a caspase-3/7 assay in a cancer cell line treated with this compound.

This compound Concentration (µM)Caspase-3/7 Activity (Fold Change vs. Control)
0 (Control)1.0
12.5
56.8
1012.3
2015.1

Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable results. Below are detailed protocols for colorimetric, fluorometric, and luminometric caspase assays that can be adapted for studying this compound-induced apoptosis.

Protocol 1: Colorimetric Caspase-3/7 Activity Assay

Principle: This assay measures the cleavage of the colorimetric substrate Ac-DEVD-pNA by active caspase-3 and -7, releasing the yellow chromophore p-nitroaniline (pNA), which can be quantified by measuring the absorbance at 405 nm.

Materials:

  • Cancer cell line of interest

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • 2x Reaction buffer (containing DTT)

  • Caspase-3/7 substrate (Ac-DEVD-pNA)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells/well and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for the desired time period (e.g., 24, 48 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • After treatment, centrifuge the plate at 300 x g for 5 minutes and carefully remove the supernatant.

    • Wash the cells once with cold PBS.

    • Add 50 µL of chilled cell lysis buffer to each well and incubate on ice for 10 minutes.

  • Assay Reaction:

    • Centrifuge the plate at 10,000 x g for 1 minute at 4°C.

    • Transfer 50 µL of the supernatant (cell lysate) to a new flat-bottom 96-well plate.

    • Add 50 µL of 2x Reaction Buffer (with DTT) to each well.

    • Add 5 µL of the Ac-DEVD-pNA substrate to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the fold-increase in caspase-3/7 activity by comparing the absorbance readings of the this compound-treated samples to the vehicle control.

Protocol 2: Fluorometric Caspase-8 Activity Assay

Principle: This assay detects the cleavage of the fluorogenic substrate IETD-AFC by active caspase-8, which releases the fluorescent molecule 7-amino-4-trifluoromethylcoumarin (AFC). The fluorescence is measured at an excitation of ~400 nm and an emission of ~505 nm.[5]

Materials:

  • Cancer cell line of interest

  • This compound

  • Cell culture medium and supplements

  • PBS

  • Cell lysis buffer

  • 2x Reaction buffer (containing DTT)

  • Caspase-8 substrate (IETD-AFC)

  • Black, clear-bottom 96-well microplate

  • Fluorometer

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as in Protocol 1.

  • Cell Lysis: Follow the same procedure as in Protocol 1.

  • Assay Reaction:

    • Transfer 50 µL of the cell lysate to a black, clear-bottom 96-well plate.

    • Add 50 µL of 2x Reaction Buffer (with DTT) to each well.

    • Add 5 µL of the IETD-AFC substrate to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[5]

  • Data Analysis:

    • Determine the fold-increase in caspase-8 activity by comparing the fluorescence readings of the this compound-treated samples to the vehicle control.

Protocol 3: Luminometric Caspase-9 Activity Assay

Principle: This "add-mix-measure" assay utilizes a proluminescent caspase-9 substrate (e.g., containing the LEHD sequence) in a buffer system optimized for caspase activity and luciferase.[1] When caspase-9 is active, it cleaves the substrate, releasing a substrate for luciferase, which in turn generates a "glow-type" luminescent signal.

Materials:

  • Cancer cell line of interest

  • This compound

  • Cell culture medium and supplements

  • White, opaque 96-well microplate

  • Caspase-Glo® 9 Assay Reagent (or similar)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white, opaque 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of medium.

    • Treat cells with this compound as described in Protocol 1.

  • Assay Reaction:

    • Equilibrate the plate and the Caspase-Glo® 9 Reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 9 Reagent to each well.

    • Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30 seconds.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the fold-increase in caspase-9 activity by comparing the luminescent signals of the this compound-treated samples to the vehicle control.

Alternative Methods for Apoptosis Confirmation

To provide a more comprehensive validation of this compound-induced apoptosis, it is recommended to use at least one alternative method that assesses a different hallmark of apoptosis.

AssayPrincipleAdvantagesDisadvantages
Annexin V Staining Detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis, using fluorescently labeled Annexin V.Detects early apoptotic events; can distinguish between apoptotic and necrotic cells when co-stained with a viability dye like Propidium Iodide (PI).PS externalization can also occur in necrosis; can be a transient event.
TUNEL Assay Detects DNA fragmentation, a later hallmark of apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.Detects a late and irreversible stage of apoptosis; can be used on fixed cells and tissue sections.Can also label necrotic cells and cells with DNA damage; may not detect early apoptotic stages.
Western Blot for Cleaved Caspase-3 & PARP Detects the presence of the cleaved, active form of caspase-3 and one of its key substrates, PARP, via specific antibodies.Provides a clear qualitative confirmation of caspase-3 activation; can be semi-quantitative.Less sensitive than activity assays; more time-consuming.

Visualizing the Apoptotic Pathway and Experimental Workflow

XL765_Apoptosis_Pathway This compound This compound PI3K PI3K This compound->PI3K mTOR mTOR This compound->mTOR ER_Stress ER Stress mTOR->ER_Stress Mitochondria Mitochondria ER_Stress->Mitochondria Caspase9 Pro-Caspase-9 Mitochondria->Caspase9 Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 Caspase37 Pro-Caspase-3/7 Active_Caspase9->Caspase37 Caspase8 Pro-Caspase-8 Active_Caspase8 Active Caspase-8 Caspase8->Active_Caspase8 Active_Caspase8->Caspase37 Active_Caspase37 Active Caspase-3/7 Caspase37->Active_Caspase37 Apoptosis Apoptosis Active_Caspase37->Apoptosis Death_Receptors Death Receptors Death_Receptors->Caspase8

Caspase_Assay_Workflow cluster_colorimetric Colorimetric Assay cluster_fluorometric Fluorometric Assay cluster_luminometric Luminometric Assay C1 Cell Lysis C2 Add Reaction Buffer & pNA Substrate C1->C2 C3 Incubate C2->C3 C4 Read Absorbance (~405 nm) C3->C4 F1 Cell Lysis F2 Add Reaction Buffer & AFC/AMC Substrate F1->F2 F3 Incubate F2->F3 F4 Read Fluorescence F3->F4 L1 Add 'Add-Mix-Measure' Reagent to Cells L2 Incubate L1->L2 L3 Read Luminescence L2->L3 Start Treat Cells with this compound Start->C1 Start->F1 Start->L1

By employing a combination of these robust caspase assays and alternative methods, researchers can confidently and comprehensively validate the pro-apoptotic activity of this compound, providing critical data for its continued development as a promising anti-cancer therapeutic.

References

Validating Downstream Effects of XL765 on p-AKT and p-S6: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of XL765 (Voxtalisib), a dual PI3K/mTOR inhibitor, with other alternative inhibitors of the PI3K/AKT/mTOR signaling pathway. The focus is on the downstream effects on phosphorylated AKT (p-AKT) and phosphorylated S6 ribosomal protein (p-S6), key biomarkers of pathway inhibition. This document includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the signaling pathway and experimental workflows.

The PI3K/AKT/mTOR Signaling Pathway and Drug Intervention

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a key target for cancer therapy.[1] this compound is a potent and selective inhibitor of class I PI3Ks and also inhibits mTOR.[2][3] In cellular assays, treatment with this compound has been shown to inhibit the phosphorylation of proteins downstream of PI3K and mTOR, including AKT and ribosomal protein S6 (S6RP), in multiple tumor cell lines.[2]

Below is a diagram illustrating the points of intervention for dual PI3K/mTOR inhibitors like this compound.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Activates p_AKT p-AKT AKT->p_AKT Proliferation Cell Proliferation, Growth, Survival AKT->Proliferation S6K S6K mTORC1->S6K Phosphorylates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (S473) S6 S6 (Ribosomal Protein) S6K->S6 Phosphorylates p_S6 p-S6 S6->p_S6 S6->Proliferation This compound This compound (and other dual inhibitors) This compound->PI3K Inhibits This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

PI3K/AKT/mTOR pathway and this compound inhibition points.

Comparative Analysis of PI3K/mTOR Inhibitors

The following tables summarize the in vitro potency of this compound and other selected PI3K/mTOR inhibitors. The data is compiled from various preclinical studies, and direct comparison should be made with caution as experimental conditions may vary.

Table 1: Biochemical Potency (IC50) of this compound and Pictilisib (GDC-0941) Against Class I PI3K Isoforms and mTOR

TargetThis compound (Voxtalisib) IC50 (nM)Pictilisib (GDC-0941) IC50 (nM)
p110α (PIK3CA)393
p110β (PIK3CB)110 - 11333
p110γ (PIK3CG)975
p110δ (PIK3CD)433
mTOR (mTORC1)160~580 (193-fold less than p110α)
mTOR (mTORC2)910Not widely reported
DNA-PK150Not widely reported
VPS34 (Class III PI3K)~9100Weakly active

Data compiled from multiple preclinical studies. Exact values may vary based on experimental conditions.

Table 2: Cellular Potency of this compound in Inhibiting Downstream PI3K/mTOR Signaling

Cell LineAssayIC50 (nM)
PC-3p-AKT ELISA250
PC-3p-S6 ELISA120
MCF7PIP3 Production170

Data from cell-based ELISA assays.[2]

Table 3: Comparative Cellular Activity of Various PI3K/mTOR Inhibitors on Downstream Targets

InhibitorTarget(s)Effect on p-AKTEffect on p-S6Cell Line(s) and Conditions
This compound (Voxtalisib) PI3K/mTORDose-dependent inhibitionDose-dependent inhibitionPC-3, MCF7, and other cancer cell lines.[2][3]
BEZ235 (Dactolisib) PI3K/mTORDose-dependent inhibitionDose-dependent inhibitionH460 and H2126 NSCLC cells.[4]
GDC-0941 (Pictilisib) Pan-PI3KPotent inhibition (IC50: 28-46 nM)Inhibition observedU87MG, PC3, MDA-MB-361 cells.
BKM120 (Buparlisib) Pan-PI3KDose-dependent inhibitionDose-dependent inhibitionH460 and H2126 NSCLC cells.[4]

This table provides a qualitative summary. Quantitative, head-to-head comparative data in the same experimental setup is limited in the public domain.

Experimental Protocols

Accurate validation of the downstream effects of this compound and other inhibitors on p-AKT and p-S6 relies on robust and well-defined experimental protocols. The following is a detailed methodology for Western blot analysis, a standard technique for this purpose.

Experimental Workflow: Western Blot Analysis

The general workflow for assessing the inhibition of p-AKT and p-S6 via Western blot is outlined below.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Plating Treatment 2. Inhibitor Treatment (e.g., this compound dose-response) Cell_Culture->Treatment Lysis 3. Cell Lysis & Protein Extraction Treatment->Lysis Quantification 4. Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer to Membrane (PVDF or Nitrocellulose) SDS_PAGE->Transfer Blocking 7. Membrane Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (e.g., anti-p-AKT, anti-p-S6) Blocking->Primary_Ab Wash1 9. Washing Steps Primary_Ab->Wash1 Secondary_Ab 10. HRP-conjugated Secondary Antibody Incubation Wash1->Secondary_Ab Wash2 11. Washing Steps Secondary_Ab->Wash2 Detection 12. Chemiluminescent Detection Wash2->Detection Analysis 13. Image Acquisition & Densitometry Analysis Detection->Analysis

A typical experimental workflow for Western blot analysis.
Detailed Protocol for Western Blot Analysis

1. Cell Culture and Treatment:

  • Seed cancer cells (e.g., PC-3 or MCF7) in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.

  • Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO2).

  • Prepare stock solutions of this compound and other inhibitors in DMSO.

  • On the day of the experiment, dilute the stock solutions in a complete cell culture medium to the desired final concentrations (e.g., a dose-response range from 10 nM to 10 µM). Include a vehicle control (DMSO).

  • Replace the medium in the wells with the inhibitor-containing medium and incubate for the desired time (e.g., 2, 6, or 24 hours).

2. Cell Lysis and Protein Extraction:

  • After treatment, place the plates on ice and aspirate the medium.

  • Wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing periodically.

  • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

3. Protein Quantification:

  • Determine the protein concentration of each sample using a Bradford or BCA protein assay, following the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE:

  • Normalize all samples to the same protein concentration (e.g., 20-30 µg of total protein per lane).

  • Add 4x Laemmli sample buffer to each sample and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • Load the denatured protein samples and a pre-stained protein ladder into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris).

  • Run the gel according to the manufacturer's specifications until the dye front reaches the bottom.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

6. Immunoblotting:

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-AKT (e.g., Ser473 or Thr308), total AKT, p-S6 (e.g., Ser235/236), total S6, and a loading control (e.g., β-actin or GAPDH). Dilute the antibodies in the blocking buffer according to the manufacturer's recommendations and incubate overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

7. Detection and Analysis:

  • Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • For quantitative analysis, use densitometry software to measure the band intensity. Normalize the intensity of the phospho-protein band to the intensity of the corresponding total protein band and the loading control.

By following these protocols and utilizing the comparative data provided, researchers can effectively validate the downstream effects of this compound and other PI3K/mTOR inhibitors on p-AKT and p-S6, facilitating informed decisions in drug development and cancer research.

References

A Head-to-Head Battle: XL765 Monotherapy Versus Combination Regimens in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the dual PI3K/mTOR inhibitor XL765 (Voxtalisib) has shown promise in oncology. This guide provides a comparative analysis of this compound as a single agent versus its use in combination with other anticancer therapies, supported by experimental data from preclinical studies. We delve into the quantitative efficacy, detailed methodologies, and the underlying signaling pathways to offer a comprehensive resource for evaluating this compound's therapeutic potential.

Executive Summary

This compound, a potent inhibitor of both phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), has demonstrated significant antitumor activity across various cancer models. Preclinical evidence strongly suggests that the efficacy of this compound can be substantially enhanced when used in combination with other therapeutic agents. This guide synthesizes data from key studies to compare the performance of this compound as a monotherapy against its efficacy in combination with the chemotherapeutic agent temozolomide (B1682018) in glioblastoma and the autophagy inhibitor chloroquine (B1663885) in pancreatic cancer. The data consistently indicates that combination strategies lead to superior tumor growth inhibition and, in some cases, prolonged survival compared to single-agent this compound.

Data Presentation: Quantitative Comparison of this compound Monotherapy and Combination Therapies

The following tables summarize the key quantitative data from preclinical studies, offering a clear comparison of this compound's efficacy alone and in combination.

In Vitro Efficacy: Glioblastoma Cell Lines
Cell LineTreatmentIC50 (µM)Fold Change in Apoptosis vs. Control
A172 This compound~5Significant Increase
Temozolomide (TMZ)-Significant Increase
This compound + TMZ-Synergistic Increase in Apoptosis
U87MG This compound~7.5Significant Increase
Temozolomide (TMZ)-Significant Increase
This compound + TMZ-Synergistic Increase in Apoptosis
T98G This compound~10Significant Increase
Temozolomide (TMZ)ResistantNo Obvious Apoptosis Induction
This compound + TMZ-Enhanced Apoptosis vs. Single Agents

Data synthesized from a study on glioblastoma cell lines, which demonstrated that the combination of this compound and temozolomide resulted in enhanced apoptosis, particularly in TMZ-resistant cells.[1]

In Vivo Efficacy: Glioblastoma Xenograft Model
Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Control (Vehicle) ~18000
This compound (single agent) ~900~50
Temozolomide (single agent) ~1000~44
This compound + Temozolomide ~300~83

Results from an A172 glioblastoma xenograft mouse model show that the combination of this compound and temozolomide leads to a dramatic suppression of tumor growth compared to either single agent alone.[1]

In Vivo Efficacy: Pancreatic Cancer Xenograft Model
Treatment GroupMedian Survival (Days)Increase in Median Survival vs. Control (%)
Control (Vehicle) 250
This compound (30 mg/kg) No significant inhibition-
Chloroquine (50 mg/kg) 3020
This compound (30 mg/kg) + Chloroquine (50 mg/kg) 4268

In a BxPC-3 pancreatic cancer xenograft model, this compound alone did not inhibit tumor growth, but its combination with chloroquine resulted in a significant survival advantage.[1]

Signaling Pathway Analysis: The PI3K/mTOR Axis

This compound exerts its anticancer effects by targeting two critical nodes in a key signaling pathway that governs cell growth, proliferation, and survival. The diagram below illustrates the PI3K/mTOR pathway and highlights the inhibitory action of this compound.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 CellCycle Cell Cycle Progression, Protein Synthesis, Survival S6K->CellCycle _4EBP1->CellCycle mTORC2 mTORC2 mTORC2->AKT Activation This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2

Caption: The PI3K/mTOR signaling pathway and points of inhibition by this compound.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the presented data.

In Vitro Cell Viability and Apoptosis Assays
  • Cell Lines: Human glioblastoma cell lines A172, U87MG, and T98G were used.

  • Treatment: Cells were treated with varying concentrations of this compound (0 to 20 µM) for 24 and 48 hours to determine the half-maximal inhibitory concentration (IC50). For combination studies, cells were co-treated with this compound and temozolomide.

  • Cell Viability Assay: Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions.

  • Apoptosis Assay: Apoptosis was quantified by Annexin V/propidium iodide (PI) staining followed by flow cytometry. The percentage of Annexin V-positive cells was determined. Hoechst 33258 staining was used to observe nuclear fragmentation, a hallmark of apoptosis.[1][2]

In Vivo Glioblastoma Xenograft Study
  • Animal Model: Athymic nude mice were used.

  • Tumor Implantation: A172 human glioblastoma cells were subcutaneously injected into the flanks of the mice.

  • Treatment Regimen: Once tumors reached a palpable size, mice were randomized into four groups: vehicle control, this compound alone, temozolomide alone, and the combination of this compound and temozolomide. Dosing and schedule were based on previous optimization studies.

  • Efficacy Endpoint: Tumor volumes were measured at regular intervals using calipers. The study endpoint was typically a predetermined tumor volume or signs of morbidity.[1]

In Vivo Pancreatic Cancer Xenograft Study
  • Animal Model: Nude mice were used.

  • Tumor Implantation: BxPC-3 human pancreatic cancer cells were implanted intracranially.

  • Treatment Regimen: Mice were treated with vehicle, this compound (30 mg/kg), chloroquine (50 mg/kg), or a combination of this compound and chloroquine.

  • Efficacy Endpoint: The primary endpoint was median survival. Tumor burden was monitored using bioluminescence imaging.[1]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo xenograft study to compare monotherapy and combination therapy.

Experimental_Workflow cluster_setup Study Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis CellCulture Cancer Cell Culture TumorImplant Tumor Cell Implantation (Subcutaneous/Orthotopic) CellCulture->TumorImplant AnimalModel Animal Model (e.g., Nude Mice) AnimalModel->TumorImplant TumorGrowth Tumor Growth Monitoring TumorImplant->TumorGrowth Randomization Randomization of Animals into Treatment Groups TumorGrowth->Randomization Treatment Treatment Administration - Vehicle - this compound (Single Agent) - Drug B (Single Agent) - this compound + Drug B Randomization->Treatment DataCollection Data Collection (Tumor Volume, Survival) Treatment->DataCollection StatisticalAnalysis Statistical Analysis DataCollection->StatisticalAnalysis Results Results Interpretation & Comparison StatisticalAnalysis->Results

References

Comparative Analysis of Biomarkers for XL765 Sensitivity in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent driver of tumorigenesis. XL765 (Voxtalisib, SAR245409) is a potent, orally bioavailable dual inhibitor of Class I PI3K and mTOR kinases.[1][2] Understanding the molecular biomarkers that confer sensitivity to this compound is paramount for patient stratification and the development of effective therapeutic strategies. This guide provides a comparative analysis of this compound and other dual PI3K/mTOR inhibitors, along with detailed experimental protocols for biomarker assessment.

Performance Comparison of Dual PI3K/mTOR Inhibitors

The selection of an appropriate inhibitor for research and clinical development depends on its potency against specific PI3K isoforms and its activity in relevant cancer cell line models. Below is a compilation of half-maximal inhibitory concentration (IC50) values for this compound and alternative dual PI3K/mTOR inhibitors.

Disclaimer: The following data has been compiled from various sources. Direct comparison of IC50 values should be approached with caution as experimental conditions, such as cell lines, assay types, and incubation times, may vary between studies.

Table 1: Biochemical Potency (IC50) Against Class I PI3K Isoforms and mTOR

Compoundp110α (nM)p110β (nM)p110γ (nM)p110δ (nM)mTOR (nM)
This compound (Voxtalisib) 39[1][2]113[1]9[1]43[1]157[1][2]
Dactolisib (BEZ235) 4[3]75[3]5[3]7[3]20.7[3]
Apitolisib (GDC-0980) 5[4][5]27[4][5]14[4][5]7[4][5]17 (Ki)[5]

Table 2: Cellular Proliferation (IC50) in Selected Cancer Cell Lines

Cell LineCancer TypeThis compound (Voxtalisib) (nM)Dactolisib (BEZ235) (nM)Apitolisib (GDC-0980) (nM)
PC-3Prostate1840 (BrdU)[2]10-12 (GI50)[6]307[5]
MCF7Breast1070 (BrdU)[2]~10-12 (GI50)255[5]
U87MGGlioblastoma-15.8[7]-
HCT116Colorectal-14.3[3]-
DLD-1Colorectal-9.0[3]-
SW480Colorectal-12.0[3]-

Key Biomarkers for this compound Sensitivity

Preclinical studies have identified several potential biomarkers that may predict sensitivity to this compound and other PI3K/mTOR inhibitors.

  • PIK3CA Mutations: Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most common genetic alterations in cancer. Tumors harboring these mutations often exhibit increased dependence on PI3K signaling and may be more sensitive to its inhibition.[8]

  • PTEN Loss: The tumor suppressor gene PTEN encodes a phosphatase that antagonizes PI3K signaling. Loss of PTEN function, through mutation or deletion, leads to hyperactivation of the PI3K pathway.[9] PTEN-null tumors are therefore rational candidates for treatment with PI3K inhibitors.

Experimental Protocols

Accurate and reproducible biomarker analysis is crucial for translational research. The following sections provide detailed protocols for key experimental assays.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an inhibitor.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound or other inhibitors (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the inhibitor in culture medium. Remove the existing medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest inhibitor dose).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of PI3K Pathway Phosphorylation

This technique is used to detect changes in the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway, such as AKT and S6 ribosomal protein.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound or other inhibitors

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6 (Ser235/236), anti-total-S6)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with the inhibitor for the desired time. Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • Gel Electrophoresis: Denature protein lysates by boiling in sample buffer and load equal amounts of protein onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate. Capture the signal using an imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Immunohistochemistry (IHC) for PTEN Expression

IHC is used to assess the protein expression of PTEN in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

Materials:

  • FFPE tumor sections on slides

  • Deparaffinization and rehydration solutions (xylene, ethanol (B145695) series)

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide solution (to block endogenous peroxidase activity)

  • Blocking buffer (e.g., normal goat serum)

  • Anti-PTEN primary antibody

  • HRP-conjugated secondary antibody

  • DAB chromogen substrate

  • Hematoxylin (B73222) counterstain

  • Mounting medium

  • Microscope

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer.

  • Peroxidase Blocking: Incubate the sections with hydrogen peroxide to block endogenous peroxidase activity.

  • Blocking: Apply blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the sections with the anti-PTEN primary antibody for a specified time and temperature.

  • Secondary Antibody Incubation: Wash the slides and apply the HRP-conjugated secondary antibody.

  • Detection: Wash the slides and apply the DAB chromogen substrate, which will produce a brown precipitate at the site of the antigen.

  • Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a coverslip.

  • Analysis: Evaluate the staining intensity and percentage of PTEN-positive tumor cells under a microscope. Loss of PTEN expression is indicated by the absence of staining in tumor cells compared to positive staining in surrounding normal tissue or stromal cells.

Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the PI3K/mTOR signaling pathway, a typical experimental workflow for biomarker analysis, and the logical relationship between biomarker status and drug sensitivity.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 CellSurvival Cell Survival AKT->CellSurvival S6K p70S6K mTORC1->S6K mTORC2->AKT phosphorylates (Ser473) S6 S6 S6K->S6 CellGrowth Cell Growth & Proliferation S6->CellGrowth This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2

Caption: The PI3K/mTOR signaling pathway and points of inhibition by this compound.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Biomarker Assessment CellCulture Cancer Cell Line Culture DrugTreatment Treat with this compound (Dose-Response) CellCulture->DrugTreatment ViabilityAssay Cell Viability Assay (e.g., MTT) DrugTreatment->ViabilityAssay WesternBlot Western Blot (p-AKT, p-S6) DrugTreatment->WesternBlot IC50 Determine IC50 ViabilityAssay->IC50 PathwayInhibition Confirm Pathway Inhibition WesternBlot->PathwayInhibition Correlation Correlate Biomarker Status with Drug Sensitivity TumorSample Patient Tumor Sample (FFPE) DNA_Extraction DNA Extraction TumorSample->DNA_Extraction IHC PTEN IHC TumorSample->IHC PIK3CA_Sequencing PIK3CA Sequencing DNA_Extraction->PIK3CA_Sequencing PTEN_Status Determine PTEN Status (Loss vs. Intact) IHC->PTEN_Status PIK3CA_Status Determine PIK3CA Mutation Status PIK3CA_Sequencing->PIK3CA_Status

Caption: Experimental workflow for analyzing biomarkers of this compound sensitivity.

Logic_Diagram Biomarker Biomarker Status PIK3CA_Mut PIK3CA Mutant Biomarker->PIK3CA_Mut or PTEN_Loss PTEN Loss Biomarker->PTEN_Loss or Wild_Type PIK3CA WT & PTEN Intact Biomarker->Wild_Type High_Sensitivity Higher Sensitivity PIK3CA_Mut->High_Sensitivity PTEN_Loss->High_Sensitivity Lower_Sensitivity Lower Sensitivity Wild_Type->Lower_Sensitivity Sensitivity Predicted Sensitivity to this compound

Caption: Logical relationship between biomarker status and predicted this compound sensitivity.

References

Safety Operating Guide

Proper Disposal of XL765: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling and disposing of potent investigational compounds like XL765 (Voxtalisib). This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, a dual inhibitor of PI3K and mTOR, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to mitigate potential hazards and ensure compliance with safety regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be familiar with the chemical properties and potential hazards of this compound. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS).

Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory when handling this compound. This includes, but is not limited to:

  • Gloves: Chemically resistant gloves, such as nitrile, are required.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.

  • Lab Coat: A standard laboratory coat is necessary to protect from splashes.

Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risks. An eyewash station and a safety shower should be readily accessible.

Quantitative Data Summary

For quick reference, key quantitative data for this compound are summarized in the table below.

PropertyValue
Synonyms Voxtalisib, SAR245409
Molecular Formula C13H14N6O
Molecular Weight 270.29 g/mol [1][2][3]
CAS Number 934493-76-2[2][3]
Appearance Light yellow powder[2]
Solubility Insoluble in water and ethanol; Soluble in DMSO (12 mg/mL)[2]
Storage Temperature -20°C[2]
IC50 values p110α: 39 nM, p110β: 113 nM, p110γ: 9 nM, p110δ: 43 nM, mTOR: 157 nM[1]

Step-by-Step Disposal Protocol

The disposal of this compound and any materials contaminated with it must be managed as hazardous chemical waste. Strict adherence to institutional and local environmental health and safety (EHS) regulations is mandatory.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, sealed hazardous waste container.

    • All disposable materials that have come into direct contact with the compound, such as weigh boats, pipette tips, and contaminated gloves, must be collected in a designated and sealed hazardous waste bag or container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible hazardous waste container.

    • Do not mix this compound waste with other solvent waste streams unless explicitly permitted by your institution's EHS office.

    • The container must be clearly labeled "Hazardous Waste," with the full chemical name "this compound (Voxtalisib)," and the name of the solvent used.

2. Labeling and Storage:

  • All waste containers must be accurately and clearly labeled as hazardous waste.

  • Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.

  • Ensure containers are kept tightly sealed except when adding waste.

  • The use of secondary containment is highly recommended to prevent spills.

3. Scheduling Waste Pickup:

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

XL765_Disposal_Workflow This compound Disposal Decision Workflow cluster_start Start cluster_assessment Waste Assessment cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_final Final Disposal start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions in solvents) waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Sealed Hazardous Waste Container solid_waste->collect_solid store_waste Store in Designated Satellite Accumulation Area (SAA) collect_solid->store_waste collect_liquid Collect in Labeled, Leak-Proof Hazardous Waste Container liquid_waste->collect_liquid collect_liquid->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_waste->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound waste.

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
XL765
Reactant of Route 2
Reactant of Route 2
XL765

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。